Retinal
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-OVSJKPMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025998 | |
| Record name | Retinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Retinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
116-31-4, 472-86-6, 514-85-2 | |
| Record name | Retinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | retinal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | retinal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 13-cis-Retinal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | retinal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinal, 13-cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinal, 9-cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Retinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RETINAL, ALL-TRANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR725D715M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Retinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63 °C | |
| Record name | Retinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Retinal in the Visual Cycle: A Technical Guide for Vision Researchers
Abstract
The ability of vertebrates to perceive light is fundamentally dependent on a continuous and efficient biochemical process known as the visual cycle. At the heart of this intricate pathway lies retinal, the aldehyde form of vitamin A, which serves as the light-absorbing chromophore. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the visual cycle, designed for researchers, scientists, and drug development professionals in the field of vision science. We will dissect the molecular choreography of this compound isomerization, its interaction with opsin proteins to form visual pigments, the initiation of the phototransduction cascade, and the enzymatic regeneration of the light-sensitive 11-cis-retinal isomer. This guide emphasizes the causality behind the biochemical transformations and presents field-proven experimental methodologies for studying this critical biological process.
Introduction: The Indispensable Chromophore
Vertebrate vision is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal within the photoreceptor cells of the retina.[1][2] This deceptively simple conformational change is the primary event that converts light energy into a biochemical signal, triggering a sophisticated enzymatic cascade that ultimately leads to a neural impulse interpreted by the brain as vision.[3][4] The continuous supply of 11-cis-retinal is paramount for sustained visual function, and its regeneration from the all-trans isomer is the central task of the visual cycle.[5][6] This cycle is a complex interplay between photoreceptor cells (rods and cones) and the adjacent this compound pigment epithelium (RPE), with a secondary, cone-specific pathway involving Müller glial cells.[6][7][8] Disruptions in this finely tuned process are the underlying cause of numerous inherited and age-related this compound diseases, making the visual cycle a critical area of research for therapeutic intervention.[9][10][11]
The Canonical Visual Cycle: A Journey of Isomerization and Regeneration
The classical, or canonical, visual cycle primarily supports rod photoreceptors and also contributes to cone function. It is a multi-step process that shuttles retinoids between the photoreceptor outer segments and the RPE.[5][8]
Photoisomerization and the Initiation of Phototransduction
The visual process begins in the outer segments of photoreceptor cells, where 11-cis-retinal is covalently bound to a protein called opsin, forming the visual pigment rhodopsin in rods or photopsins in cones.[3][12] The absorption of a photon of light by 11-cis-retinal triggers its instantaneous isomerization to the all-trans configuration.[1][13] This change in the chromophore's shape induces a conformational change in the opsin protein, activating it to its signaling state, Meta-II.[2]
Activated rhodopsin (Meta-II) then acts as a guanine nucleotide exchange factor, activating hundreds of molecules of the G-protein transducin.[14] Each activated transducin molecule, in turn, activates a molecule of cGMP phosphodiesterase (PDE).[3][14] PDE hydrolyzes cyclic guanosine monophosphate (cGMP), leading to a rapid decrease in its intracellular concentration.[3] This drop in cGMP levels causes the closure of cGMP-gated cation channels in the photoreceptor cell membrane, leading to hyperpolarization of the cell.[3][15] This hyperpolarization is the electrical signal that is transmitted to downstream neurons in the retina.[3]
Caption: The Phototransduction Cascade in Rods.
Release and Reduction of All-trans-retinal
Following its activation of transducin, all-trans-retinal is eventually released from the opsin binding pocket.[16] The free all-trans-retinal is then reduced to all-trans-retinol (vitamin A) by the enzyme all-trans-retinol dehydrogenase (RDH) located in the photoreceptor outer segments.[8][16] This reduction is a critical step, as all-trans-retinal can be toxic to the cell.[5]
Intercellular Transport and Esterification in the RPE
All-trans-retinol is then transported from the photoreceptor outer segment across the interphotoreceptor matrix to the adjacent RPE cells.[8][16] This transport is facilitated by the interphotoreceptor retinoid-binding protein (IRBP). Once inside the RPE, all-trans-retinol is esterified to a fatty acid by lecithin:retinol acyltransferase (LRAT), forming an all-trans-retinyl ester.[5][16] This esterification step is crucial as it creates the substrate for the key isomerization reaction.[16]
The Isomerization Step: RPE65
The central and rate-limiting step of the visual cycle is the conversion of all-trans-retinyl esters to 11-cis-retinol. This reaction is catalyzed by the isomerohydrolase RPE65.[5][17] RPE65 is a critical enzyme, and mutations in the RPE65 gene are a cause of Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP).[17]
Oxidation and Transport back to Photoreceptors
The newly formed 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenase (11-cis-RDH).[18] Finally, 11-cis-retinal is transported from the RPE back to the photoreceptor outer segments, again likely facilitated by IRBP.[16] There, it can combine with opsin to regenerate the visual pigment, completing the cycle and making the photoreceptor ready to detect another photon.[16]
Caption: The Canonical Rod Visual Cycle.
The Cone-Specific Visual Cycle: A Faster Alternative
Cones, which are responsible for daytime and color vision, have a much higher demand for 11-cis-retinal regeneration than rods.[6] To meet this demand, cones utilize a secondary, faster visual cycle that involves Müller glial cells.[6][7][8] In this pathway, all-trans-retinol from cones is taken up by Müller cells, where it is isomerized to 11-cis-retinol by an as-yet-unidentified isomerase.[6][16] This 11-cis-retinol is then transported back to the cones, where it is oxidized to 11-cis-retinal for pigment regeneration.[6][7] This cone-specific cycle allows for the rapid dark adaptation of cones.[6]
Key Enzymes and Proteins in the Visual Cycle
The efficient functioning of the visual cycle relies on a cohort of specialized enzymes and binding proteins.
| Protein | Location | Function | Associated Diseases |
| Rhodopsin/Photopsin | Photoreceptor Outer Segments | Visual pigment; initiates phototransduction | Retinitis Pigmentosa |
| All-trans-Retinol Dehydrogenase (RDH) | Photoreceptor Outer Segments | Reduces all-trans-retinal to all-trans-retinol | Fundus Albipunctatus |
| Interphotoreceptor Retinoid-Binding Protein (IRBP) | Interphotoreceptor Matrix | Transports retinoids between photoreceptors and RPE | Retinitis Pigmentosa |
| Lecithin:Retinol Acyltransferase (LRAT) | RPE | Esterifies all-trans-retinol to form all-trans-retinyl esters | Leber Congenital Amaurosis, Retinitis Pigmentosa |
| RPE65 | RPE | Isomerizes all-trans-retinyl esters to 11-cis-retinol | Leber Congenital Amaurosis, Retinitis Pigmentosa |
| 11-cis-Retinol Dehydrogenase (11-cis-RDH) | RPE | Oxidizes 11-cis-retinol to 11-cis-retinal | Fundus Albipunctatus |
| Cellular Retinaldehyde-Binding Protein (CRALBP) | RPE, Müller Cells | Binds and presents retinoids to enzymes | Bothnia Dystrophy, Retinitis Punctata Albescens |
| This compound G protein-coupled Receptor (RGR) | RPE, Müller Cells | A non-visual opsin that may contribute to 11-cis-retinal production under light conditions | - |
Experimental Protocols for Studying the Visual Cycle
Rhodopsin Purification from Bovine Retina
This protocol describes a method for the large-scale purification of rhodopsin from dark-adapted bovine retinas, a common starting material for in vitro studies of the visual cycle and phototransduction.[19]
Materials:
-
Dark-adapted frozen bovine retinas
-
Sucrose solutions (45%, 40%, 35%, 25% w/v in buffer)
-
Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1 mM EDTA, 1 mM DTT)
-
Solubilization buffer (e.g., 1% n-dodecyl-β-D-maltoside (DDM) in buffer)
-
Affinity chromatography resin (e.g., 1D4 antibody-coupled Sepharose)[20]
-
Elution buffer (containing a competitive peptide for the antibody)[20]
-
Ultracentrifuge and rotors
-
Spectrophotometer
Procedure:
-
Homogenization: Thaw retinas in homogenization buffer and homogenize using a Dounce or Polytron homogenizer.
-
Sucrose Gradient Centrifugation: Layer the homogenate onto a discontinuous sucrose gradient and centrifuge at high speed to isolate the rod outer segments (ROS).
-
Washing: Resuspend and wash the purified ROS to remove soluble proteins.
-
Solubilization: Solubilize the ROS membranes in DDM-containing buffer to extract rhodopsin.
-
Affinity Chromatography: Apply the solubilized protein to the immunoaffinity column. Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the purified rhodopsin from the column using the elution buffer.
-
Characterization: Determine the concentration and purity of the rhodopsin using UV-Vis spectroscopy (A280/A500 ratio) and SDS-PAGE.
Analysis of Retinoids by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the different isomers of this compound and retinol.[21][22][23][24][25]
Materials:
-
Tissue or cell samples
-
Organic solvents (e.g., hexane, ethyl acetate, methanol)
-
Internal standard (e.g., retinyl acetate)
-
HPLC system with a UV-Vis or diode-array detector
-
Normal-phase or reverse-phase HPLC column
Procedure:
-
Extraction: Homogenize the sample in an organic solvent to extract the retinoids. Perform the extraction under dim red light to prevent photoisomerization.
-
Saponification (optional): To analyze total retinol, retinyl esters can be saponified to retinol.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the retinoid extract in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample onto the HPLC column. Use an appropriate mobile phase to separate the different retinoid isomers.
-
Detection and Quantification: Detect the retinoids by their characteristic UV absorbance.[26] Quantify the amount of each retinoid by comparing its peak area to that of the internal standard.
Pathophysiology and Therapeutic Perspectives
Defects in virtually any step of the visual cycle can lead to a range of inherited this compound diseases.[9][10][11][27][28][29] These disorders, which include Leber congenital amaurosis, retinitis pigmentosa, and Stargardt disease, are characterized by progressive photoreceptor cell death and vision loss.[9] The accumulation of toxic byproducts, such as all-trans-retinal, and the inability to regenerate 11-cis-retinal are key pathogenic mechanisms.
The central role of the visual cycle in this compound health has made it a prime target for therapeutic development. Strategies currently being explored include:
-
Gene Therapy: Replacing the defective gene, such as RPE65, has shown promise in clinical trials for LCA, with some patients experiencing improvements in this compound function.[10]
-
Oral Retinoids: Supplying synthetic retinoids that can enter the visual cycle downstream of the enzymatic block is another approach being investigated.
-
Small Molecule Modulators: Developing drugs that can modulate the activity of visual cycle enzymes or bind to toxic retinoids are also in preclinical and clinical development.
Conclusion
This compound is far more than a simple chromophore; it is the linchpin of the entire visual process. Its cyclical journey of isomerization, reduction, esterification, and oxidation, orchestrated by a suite of highly specific enzymes and transport proteins, is a testament to the elegance and efficiency of biological systems. A thorough understanding of the role of this compound in the visual cycle is not only fundamental to our comprehension of vision but also provides a critical foundation for the development of novel therapies to combat a wide range of blinding this compound diseases. Future research will undoubtedly continue to unravel the finer details of this remarkable pathway, opening new avenues for preserving and restoring sight.
References
-
Sato, S., & Kefalov, V. J. (2024). The Retina-Based Visual Cycle. Annual Review of Vision Science. [Link]
-
Kefalov, V. (2018, February 8). The Visual Cycle & Cone Photoreceptor Function & Survival. Moran CORE Collection. [Link]
-
Chen, Y., et al. (2016). The Biochemistry of the Visual Cycle. Journal of Ophthalmology. [Link]
-
Anonymous. (2009). THE VISUAL CYCLE. University of Wisconsin-Madison. [Link]
-
Ala-Laurila, P., et al. (2006). Visual Cycle: Dependence of Retinol Production and Removal on Photoproduct Decay and Cell Morphology. Journal of General Physiology. [Link]
-
Neuroscientifically Challenged. (2019, July 11). 2-Minute Neuroscience: Phototransduction. YouTube. [Link]
-
Sato, S., et al. (2017). The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones. eLife. [Link]
-
Maeda, A., et al. (2014). Photic generation of 11-cis-retinal in bovine this compound pigment epithelium. Proceedings of the National Academy of Sciences. [Link]
-
Kane, M. A., et al. (2008). HPLC/MS(N) analysis of retinoids. Methods in Molecular Biology. [Link]
-
Kiser, P. D., & Palczewski, K. (2010). Key enzymes of the retinoid (visual) cycle in vertebrate retina. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Jastrzebska, B. (Ed.). (2015). Rhodopsin, Methods and Protocols. Methods in Molecular Biology. [Link]
-
Kiser, P. D., et al. (2014). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Chemical Reviews. [Link]
-
Purves, D., et al. (Eds.). (2001). Phototransduction. In Neuroscience. Sunderland (MA): Sinauer Associates. [Link]
-
Maeda, T., et al. (2017). This compound degeneration in animal models with a defective visual cycle. Molecular Aspects of Medicine. [Link]
-
Okawa, H., et al. (2015). The First Steps of the Visual Cycle in Human Rod and Cone Photoreceptors. Investigative Ophthalmology & Visual Science. [Link]
-
Kiser, P. D., et al. (2014). Chemistry of the Retinoid (Visual) Cycle. Chemical Reviews. [Link]
-
Andreoli, S. M., et al. (2014). Validation of HPLC method for the determination of retinol in different dietary supplements. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Ernst, O. P., et al. (2007). Preparation of an Activated Rhodopsin/Transducin Complex Using a Constitutively Active Mutant of Rhodopsin. Methods in Molecular Biology. [Link]
-
To, E., et al. (2020). Light-driven regeneration of 11-cis-retinal in the this compound pigment epithelium. Investigative Ophthalmology & Visual Science. [Link]
-
Kiser, P. D., & Palczewski, K. (2016). Visual cycle proteins: Structure, function, and roles in human this compound disease. Journal of Biological Chemistry. [Link]
-
Anonymous. (2022). Cis-Trans Isomerization of this compound. Chemistry LibreTexts. [Link]
-
MedlinePlus. (2021). This compound Disorders. MedlinePlus. [Link]
-
Kiser, P. D., et al. (2012). Retinoids in the visual cycle: role of the this compound G protein-coupled receptor. Journal of Biological Chemistry. [Link]
-
Lamb, T. D., & Pugh, E. N., Jr. (2004). Visual cycle for regeneration of 11-cis-retinal. The Journal of Physiology. [Link]
-
Jastrzebska, B. (2015). Rhodopsin Purification from Dark-Adapted Bovine Retina. In Rhodopsin: Methods and Protocols. Humana Press. [Link]
-
Bondar, A. N., et al. (2018). This compound isomerization and water-pore formation in channelrhodopsin-2. Proceedings of the National Academy of Sciences. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. SIELC. [Link]
-
Thurtell, M. J. (2012). Visual dysfunction in this compound and optic nerve disease. Neurologic Clinics. [Link]
-
Taylor & Francis. (n.d.). Visual cycle – Knowledge and References. Taylor & Francis. [Link]
-
Anonymous. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Jurnal Multidisiplin Madani (MUDIMA). [Link]
-
Centers for Disease Control and Prevention. (2024). About Common Eye Disorders and Diseases. CDC. [Link]
-
Fiveable. (n.d.). 12.3 Photochemistry of vision: this compound isomerization and signal transduction. Fiveable. [Link]
-
Prevent Blindness. (n.d.). Inherited this compound Diseases. Prevent Blindness. [Link]
-
Saari, J. C. (2000). Biochemistry of Visual Pigment Regeneration The Friedenwald Lecture. Investigative Ophthalmology & Visual Science. [Link]
-
Heck, M., & Hofmann, K. P. (2003). Monomeric G protein-coupled receptor rhodopsin in solution activates its G protein transducin at the diffusion limit. Proceedings of the National Academy of Sciences. [Link]
-
Anonymous. (2024). The Phototransduction Pathway. Journal of the Foundations of Ophthalmology. [Link]
-
Elizondo, G., et al. (2014). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Journal of Visualized Experiments. [Link]
-
Kiser, P. D., et al. (2012). Retinoids in the visual cycle: role of the this compound G protein-coupled receptor. eScholarship, University of California. [Link]
-
Thaker, T. M., et al. (2019). A rapid, tag-free way to purify functional GPCRs. Journal of Biological Chemistry. [Link]
-
Fu, Y. (2018). Phototransduction in Rods and Cones. In Webvision: The Organization of the Retina and Visual System. University of Utah Health Sciences Center. [Link]
-
Ninja Nerd. (2017, July 31). Special Senses | The Phototransduction Cascade. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Retinoids in the visual cycle: role of the this compound G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. jfophth.com [jfophth.com]
- 5. researchgate.net [researchgate.net]
- 6. The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visual Cycle: Dependence of Retinol Production and Removal on Photoproduct Decay and Cell Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound degeneration in animal models with a defective visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visual cycle proteins: Structure, function, and roles in human this compound disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Disorders | Retina | Macular Degeneration | MedlinePlus [medlineplus.gov]
- 12. fiveable.me [fiveable.me]
- 13. pnas.org [pnas.org]
- 14. Phototransduction in Rods and Cones by Yingbin Fu – Webvision [webvision.pitt.edu]
- 15. youtube.com [youtube.com]
- 16. oculogenetica.com [oculogenetica.com]
- 17. escholarship.org [escholarship.org]
- 18. researchgate.net [researchgate.net]
- 19. sepax-tech.com.cn [sepax-tech.com.cn]
- 20. Preparation of an Activated Rhodopsin/Transducin Complex Using a Constitutively Active Mutant of Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]
- 24. journal.formosapublisher.org [journal.formosapublisher.org]
- 25. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. About Common Eye Disorders and Diseases | Vision and Eye Health | CDC [cdc.gov]
- 29. preventblindness.org [preventblindness.org]
The Pivotal Role of 11-cis-Retinal in Photoreception: A Technical Guide for Vision Researchers and Drug Development Professionals
Abstract
Vision, our most dominant sense, is initiated by a remarkably efficient and sensitive photochemical event: the isomerization of 11-cis-retinal. This technical guide provides an in-depth exploration of the multifaceted functions of this crucial molecule within photoreceptor cells. We will delve into the intricate mechanisms of phototransduction, the elegant choreography of the visual cycle, and the structural basis of 11-cis-retinal's interaction with opsin. Furthermore, this guide will equip researchers with detailed experimental protocols for studying the visual cycle and discuss the burgeoning field of drug development targeting this critical pathway for the treatment of retinal diseases.
The Chromophore at the Heart of Vision: 11-cis-Retinal
11-cis-retinal, a derivative of vitamin A, serves as the light-absorbing chromophore in both rod and cone photoreceptor cells of the vertebrate retina.[1][2] Its unique bent conformation is essential for its role as a molecular switch. Covalently bound to a lysine residue within the opsin protein via a Schiff base linkage, it forms the visual pigment rhodopsin in rods and photopsins in cones.[3][4] In its 11-cis configuration, this compound acts as an inverse agonist, effectively silencing the opsin and preventing spontaneous signaling in the dark.[5]
The absorption of a single photon of light provides the energy to isomerize 11-cis-retinal to the all-trans-retinal configuration.[6][7] This instantaneous change in shape from bent to straight triggers a cascade of conformational changes in the opsin protein, initiating the process of phototransduction.[8][9]
The Spark of Sight: Phototransduction Cascade
The photoisomerization of 11-cis-retinal to all-trans-retinal is the inaugural event in a G-protein-coupled receptor (GPCR) signaling cascade that culminates in a neural signal being sent to the brain.[8] The conformational change in opsin activates the heterotrimeric G-protein transducin.[10][11] Activated transducin, in turn, activates a phosphodiesterase (PDE) enzyme, which hydrolyzes cyclic guanosine monophosphate (cGMP).[10] In the dark, high levels of cGMP keep cGMP-gated cation channels open, leading to a constant influx of positive ions (the "dark current") and continuous release of the neurotransmitter glutamate.[10] The light-induced decrease in cGMP concentration leads to the closure of these channels, hyperpolarization of the photoreceptor cell, and a reduction in glutamate release, which is interpreted by downstream neurons as a light signal.[3][12]
Figure 1: The Phototransduction Cascade.
The Regenerative Engine: The Visual Cycle
For vision to be sustained, the all-trans-retinal must be converted back to 11-cis-retinal and recombined with opsin.[8] This regeneration process, known as the visual cycle, is a series of enzymatic reactions that primarily occurs in the adjacent this compound pigment epithelium (RPE) cells.[8]
Following its release from opsin, all-trans-retinal is reduced to all-trans-retinol in the photoreceptor outer segment by retinol dehydrogenases (RDHs), such as RDH8 and RDH12.[13][14] All-trans-retinol is then transported to the RPE.[15] In the RPE, lecithin:retinol acyltransferase (LRAT) esterifies all-trans-retinol to form all-trans-retinyl esters, the storage form of vitamin A in the eye.[3] These esters are the substrate for the isomerohydrolase RPE65, the key enzyme of the visual cycle, which converts them to 11-cis-retinol.[3][13] Finally, 11-cis-retinol is oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenase (RDH5), before being transported back to the photoreceptor to regenerate the visual pigment.[2]
Figure 2: The Canonical Visual Cycle.
Structural Insights into the 11-cis-Retinal Binding Pocket
The precise interaction between 11-cis-retinal and the opsin protein is critical for maintaining the inactive state of the receptor in the dark and for triggering its activation upon photoisomerization. X-ray crystallography and other structural biology techniques have provided a detailed view of the this compound binding pocket.[16][17] The 11-cis-retinal molecule is held in a specific, strained conformation within a pocket formed by several transmembrane helices of the opsin protein.[18] The protonated Schiff base formed with Lys296 is stabilized by a counterion, typically a glutamic acid residue (Glu113 in bovine rhodopsin).[4][5] This electrostatic interaction is crucial for locking the receptor in its inactive state.[5] Upon isomerization to the all-trans form, the linear this compound molecule no longer fits comfortably within the binding pocket, leading to steric clashes that force a conformational change in the protein, ultimately leading to its activation.[19][20]
Experimental Methodologies for Studying the Visual Cycle
A quantitative understanding of the visual cycle is paramount for both basic research and the development of therapeutics. The following are key experimental protocols employed in the field.
Quantification of Retinoids by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for separating and quantifying the different isomers of this compound and retinol. This technique allows for the precise measurement of changes in retinoid levels under different lighting conditions or in various genetic models, providing a direct readout of visual cycle function.[21]
Protocol:
-
Sample Preparation:
-
Dissect retinas and/or RPE from animal models in dim red light to prevent isomerization.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline with a reducing agent like dithiothreitol).
-
Extract retinoids using a two-phase extraction with an organic solvent mixture (e.g., hexane/isopropanol or chloroform/methanol).[21] Perform all steps on ice and protected from light.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried retinoids in a small volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: A normal-phase silica column is typically used for the separation of this compound isomers.
-
Mobile Phase: An isocratic or gradient mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dioxane) is commonly employed.
-
Detection: Retinoids are detected by their UV absorbance, typically at around 325 nm for retinols and 360-380 nm for retinals.[22]
-
Quantification: Create a standard curve using known concentrations of pure retinoid isomers to quantify the amounts in the experimental samples.
-
Localization of Visual Cycle Proteins by Fluorescence Microscopy
Rationale: Fluorescence microscopy allows for the visualization of the subcellular localization of key visual cycle proteins within photoreceptors and the RPE. This is crucial for understanding their function and for observing any mislocalization that may occur in disease states.
Protocol:
-
Tissue Preparation:
-
Fix dissected eye cups in 4% paraformaldehyde in phosphate-buffered saline (PBS) for a defined period.[23]
-
Cryoprotect the tissue by incubating in a sucrose gradient.
-
Embed the tissue in an optimal cutting temperature (OCT) compound and freeze.
-
Cut thin sections (e.g., 10-14 µm) using a cryostat and mount on microscope slides.
-
-
Immunofluorescence Staining:
-
Permeabilize the tissue sections with a detergent (e.g., Triton X-100) to allow antibody access to intracellular antigens.[14]
-
Block non-specific antibody binding using a blocking solution (e.g., normal serum from the secondary antibody host species).
-
Incubate with a primary antibody specific to the visual cycle protein of interest (e.g., anti-RPE65, anti-LRAT).
-
Wash extensively with PBS.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstain cell nuclei with a DNA-binding dye like DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.[3]
-
Measurement of Rhodopsin Activation via Transducin Activation Assay
Rationale: This in vitro assay directly measures the ability of light-activated rhodopsin to catalyze the exchange of GDP for GTP on the α-subunit of transducin, providing a functional readout of receptor activation.[12]
Protocol:
-
Preparation of Components:
-
Purify rhodopsin from rod outer segment membranes.
-
Purify transducin from a suitable source.
-
Use a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS, for a stable measurement of binding.[12]
-
-
Assay Procedure:
-
Combine purified rhodopsin and transducin in a reaction buffer.
-
Expose the sample to light to activate rhodopsin.
-
Initiate the exchange reaction by adding [³⁵S]GTPγS.[12]
-
After a specific incubation time, stop the reaction and separate the protein-bound [³⁵S]GTPγS from the unbound nucleotide using a filter-binding assay.[12]
-
Quantify the amount of bound radioactivity using a scintillation counter. The rate of [³⁵S]GTPγS binding is proportional to the level of rhodopsin activation.
-
Clinical Relevance and Therapeutic Targeting of the Visual Cycle
Defects in the visual cycle are the underlying cause of several inherited this compound diseases, including Leber Congenital Amaurosis (LCA) and some forms of retinitis pigmentosa, often due to mutations in genes like RPE65 and LRAT.[5] Furthermore, the accumulation of toxic byproducts of the visual cycle, such as the bisretinoid N-retinylidene-N-retinylethanolamine (A2E), a component of lipofuscin, is implicated in the pathogenesis of age-related macular degeneration (AMD) and Stargardt disease.[7][10][24]
This has spurred the development of "visual cycle modulators," drugs designed to slow down the rate of the visual cycle to reduce the accumulation of toxic byproducts.[25][26] These modulators can target key enzymes like RPE65 or retinol-binding protein 4 (RBP4), which transports retinol in the blood.[26][27] Several such compounds are currently in various stages of preclinical and clinical development.[8][28][29] Gene therapy to replace defective visual cycle genes, most notably RPE65, has also shown remarkable success, leading to the first FDA-approved gene therapy for an inherited disease.[5]
Table 1: Key Retinoids and Their Properties
| Retinoid | Absorption Max (nm) | Key Role |
| 11-cis-retinal | ~380 | Chromophore of visual pigments |
| all-trans-retinal | ~380 | Photoisomerized product, activates transducin |
| 11-cis-retinol | ~325 | Precursor to 11-cis-retinal |
| all-trans-retinol | ~325 | Transport form from photoreceptor to RPE |
| all-trans-retinyl esters | ~325 | Storage form in the RPE |
Future Directions and Conclusion
The study of 11-cis-retinal and the visual cycle remains a vibrant and critical area of vision research. Future investigations will likely focus on a deeper understanding of the cone-specific visual cycle, the precise mechanisms of retinoid transport between cells, and the development of more targeted and effective visual cycle modulators with fewer side effects. The continued elucidation of the fundamental role of 11-cis-retinal will undoubtedly pave the way for novel therapeutic strategies to combat a wide range of blinding this compound diseases.
References
- Monaciano Symposium. Advancing Clinical Trials for Inherited this compound Diseases: Recommendations from the Second Monaciano Symposium. PubMed Central.
- Wikipedia. Visual phototransduction. Wikipedia.
- Taylor & Francis Online. X-ray crystallography of rhodopsin. Taylor & Francis Online. 2007-02-01.
- Palczewski, K. Retinoids in the visual cycle: role of the this compound G protein-coupled receptor. PubMed Central.
- Grokipedia. Visual cycle. Grokipedia.
- Ma, J., et al.
- Journal of the Foundations of Ophthalmology. The Phototransduction Pathway.
- Crouch, R. K., et al. Interaction of 11-cis-retinol dehydrogenase with the chromophore of this compound g protein-coupled receptor opsin. PubMed.
- BYU-Idaho. Phototransduction. EdTech Books.
- Crockett, N., et al.
- Kiser, P. D., et al. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. PMC - NIH.
- 2-Minute Neuroscience. Phototransduction. YouTube. 2019-07-11.
- Chen, Y., et al. Photooxidation mediated by 11-cis and all-trans this compound in single isolated mouse rod photoreceptors. PMC - NIH.
- Kiser, P. D., et al. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. PMC.
- Kefalov, V. The Visual Cycle & Cone Photoreceptor Function & Survival. YouTube. 2018-02-08.
- Foundation Fighting Blindness. 2025 Research Round-Up: Advances in Inherited this compound Disease.
- Redmond, T. M., et al. Relative Contributions of All-Trans and 11-Cis this compound to Formation of Lipofuscin and A2E Accumulating in Mouse this compound Pigment Epithelium. IOVS.
- Thermo Fisher Scientific. Imaging protocol handbook. Thermo Fisher Scientific.
- Chen, Y., et al. 11-cis and All-trans-Retinols Can Activate Rod Opsin: Rational Design of the Visual Cycle. American Chemical Society. 2008-06-19.
- Kharisova, A. A., et al. Gene Therapy in Ophthalmology: New Prospects. Kazan medical journal.
- Borhan, B., et al. Efficient Synthesis of 11-cis-Retinoids. Columbia University.
- Reddit. How does 11-cis this compound form all-trans this compound during the rhodopsin-opsin cycle?. Reddit. 2021-08-03.
- Mata, N. L., et al. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD. Healio. 2013-05-01.
- Mata, N. L., et al. In vitro Conversion of All–Trans Retinol to 11–Cis Retinol in Chicken Eye. IOVS.
- Sparrow, J. R., et al. Lipofuscin and A2E Accumulate with Age in the this compound Pigment Epithelium of Nrl(-/-) Mice.
- Yue, W. W. S., et al. Elementary response triggered by transducin in this compound rods. PNAS. 2019-02-22.
- Zhang, H., et al. Structure and activation of rhodopsin. PMC - PubMed Central.
- Kokkinaki, M., et al. A2E-associated cell death and inflammation in this compound pigmented epithelial cells from human induced pluripotent stem cells. PMC - NIH.
- Kaur, I., et al.
- Estevez, M. E., et al. Retinol kinetics in the isolated retina determined by retinoid extraction and HPLC. PubMed.
- Held, P. Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. 2015-07-27.
- Update on Clinical Trial Endpoints in Gene Therapy Trials for Inherited this compound Diseases.
- Wikipedia. Rhodopsin. Wikipedia.
- Sparrow, J. R. Understanding RPE Lipofuscin. IOVS - ARVO Journals.
- Patel, A. B., et al. Structure of the this compound binding site in rhodopsin. A, structures of....
- PicoQuant. practical manual for - fluorescence - microscopy. PicoQuant.
- Stryer, L.
- Kovac, J. Conformational dynamics of Rhodopsins revealed through time-resolved X-ray structural studies. Gupea.
- American Chemical Society. Visual cycle modulators targeted to the Eye. American Chemical Society.
- ResearchGate. Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry.
- Foundation Fighting Blindness. Clinical Trial Pipeline.
- Janecke, A. R., et al. Rdh12 Activity and Effects on Retinoid Processing in the Murine Retina. PMC - NIH.
- Struts, A. V., et al.
- ResearchGate. The structure of 11- cis -retinal and four 11- cis -locked isomers in....
- Wikipedia. Transducin. Wikipedia.
- Thermo Fisher Scientific. Fluorescence Microscopy Prep: Fixation for High-Quality Images. YouTube. 2018-01-29.
- Bertelsen, M., et al. A Splicing Variant in RDH8 Is Associated with Autosomal Recessive Stargardt Macular Dystrophy. MDPI. 2023-08-21.
- Isin, B., et al.
- Zhou, X. E., et al. Crystal structure of rhodopsin bound to arrestin by femtosecond X-ray laser. PMC.
- Okada, T., et al. X-ray crystallography of rhodopsin. Taylor & Francis Online.
Sources
- 1. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD | this compound Physician [retinalphysician.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. How to Use a Fluorescence Microscope: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 4. Structure and activation of rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Activation Pathway of Human Rhodopsin in Comparison to Bovine Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipofuscin and A2E Accumulate with Age in the this compound Pigment Epithelium of Nrl−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances and therapeutic opportunities in visual cycle modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pnas.org [pnas.org]
- 11. Transducin - Wikipedia [en.wikipedia.org]
- 12. Preparation of an Activated Rhodopsin/Transducin Complex Using a Constitutively Active Mutant of Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Rhodopsin Activation as Examined with Ring-constrained this compound Analogs and the Crystal Structure of the Ground State Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. jneurosci.org [jneurosci.org]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Rhodopsin - Wikipedia [en.wikipedia.org]
- 21. Retinol kinetics in the isolated retina determined by retinoid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. A2E-associated cell death and inflammation in this compound pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advances and Therapeutic Opportunities in Visual Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel Approaches in the Drug Development and Delivery Systems for Age-Related Macular Degeneration | MDPI [mdpi.com]
- 27. Visual cycle modulators targeted to the Eye - American Chemical Society [acs.digitellinc.com]
- 28. Advancing Clinical Trials for Inherited this compound Diseases: Recommendations from the Second Monaciano Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 2025 Research Round-Up: Advances in Inherited this compound Disease - Fighting Blindness Canada (FBC) [fightingblindness.ca]
All-Trans-Retinal: A Technical Guide to its Central Role in Vision and Disease
Abstract
All-trans-retinal (atRAL) is a pivotal, yet paradoxical, molecule within ocular biology. As the chromophore isomer released from rhodopsin upon photoactivation, it is the linchpin of the visual cycle, initiating the cascade of events that culminate in vision. However, its reactive aldehyde nature also positions it as a potent cellular toxin when its clearance is impaired. This accumulation is increasingly implicated in the pathogenesis of a spectrum of retinal degenerative diseases, including Stargardt's disease and age-related macular degeneration (AMD). This in-depth technical guide provides a comprehensive exploration of the multifaceted biological significance of all-trans-retinal. We will delve into its fundamental biochemical properties, its exquisitely orchestrated role in the visual cycle, and the molecular mechanisms that underpin its pathological effects. Furthermore, this guide will equip researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for the extraction, quantification, and functional analysis of all-trans-retinal and its associated pathways. By synthesizing established knowledge with actionable methodologies, we aim to provide a critical resource for advancing our understanding of this crucial molecule and for the development of novel therapeutic strategies targeting this compound diseases.
The Biochemical Foundation of Vision: Structure and Properties of All-Trans-Retinal
All-trans-retinal is a polyene chromophore, also known as vitamin A aldehyde.[1] Its structure is characterized by a β-ionone ring, a polyene chain with four conjugated double bonds, and a terminal aldehyde group.[1] This conjugated system is responsible for its ability to absorb light, with an absorption maximum in ethanol at approximately 372 nm.[2] The "all-trans" designation refers to the stereochemistry of the double bonds in the polyene chain, where all hydrogen atoms on adjacent carbons are on opposite sides of the double bond. This linear conformation is in contrast to its photoisomer, 11-cis-retinal, which has a bent shape due to the cis configuration at the 11th carbon bond.[3] This seemingly subtle structural difference is the fundamental trigger for vision.
| Property | Value | Source |
| Chemical Formula | C20H28O | [1] |
| Molar Mass | 284.44 g/mol | [1] |
| Appearance | Orange crystals | [1] |
| Solubility | Nearly insoluble in water, soluble in fats | [1] |
| Absorption Max (in Ethanol) | 372 nm | [2] |
| Molar Extinction Coefficient (ε) | 43,500 M⁻¹cm⁻¹ at 372 nm | [2] |
The Canonical Role: All-Trans-Retinal in the Visual Cycle
The visual cycle is a series of enzymatic reactions that regenerate the light-sensitive 11-cis-retinal, allowing for sustained vision.[4] All-trans-retinal is a key intermediate in this indispensable process. The cycle spans two primary cell types: the photoreceptor cells (rods and cones) and the this compound pigment epithelium (RPE).
The process begins in the outer segments of photoreceptor cells, where rhodopsin, a G-protein coupled receptor, is composed of the protein opsin covalently bound to 11-cis-retinal.[5]
-
Photoisomerization: Upon absorption of a photon, 11-cis-retinal undergoes a rapid isomerization to the all-trans conformation.[4] This conformational change in the chromophore triggers a series of conformational changes in opsin, leading to the activation of the G-protein transducin and the initiation of the phototransduction cascade.[6] This ultimately results in a neural signal being sent to the brain.[6]
-
Release from Opsin: The newly formed all-trans-retinal no longer fits snugly within the binding pocket of opsin. This leads to the hydrolysis of the Schiff base linkage and the release of all-trans-retinal from the opsin protein.[1]
-
Reduction to All-Trans-Retinol: The released all-trans-retinal is a reactive aldehyde and must be quickly cleared to prevent cellular damage. In the photoreceptor outer segment, it is reduced to the less toxic alcohol, all-trans-retinol, by all-trans-retinol dehydrogenases (RDHs), primarily RDH8 and RDH12, in a reaction that utilizes NADPH as a cofactor.[4][7]
-
Transport to the RPE: All-trans-retinol is then transported from the photoreceptor outer segment to the adjacent RPE cells. This transport is facilitated by the interphotoreceptor retinoid-binding protein (IRBP).[8][9]
-
Esterification and Isomerization in the RPE: Once inside the RPE, all-trans-retinol is esterified to a fatty acid by lecithin:retinol acyltransferase (LRAT), forming an all-trans-retinyl ester.[8][9] These esters are the substrate for the key isomerization step, which is catalyzed by the isomerohydrolase RPE65. RPE65 converts all-trans-retinyl esters to 11-cis-retinol.[8]
-
Oxidation and Transport back to Photoreceptors: Finally, 11-cis-retinol is oxidized back to 11-cis-retinal by 11-cis-retinol dehydrogenases.[8] The newly synthesized 11-cis-retinal is then transported back to the photoreceptor outer segments, where it can combine with opsin to regenerate rhodopsin, completing the cycle and preparing the photoreceptor to detect another photon.[10][11]
Caption: Proposed signaling cascade for all-trans-retinal-mediated photoreceptor toxicity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the investigation of all-trans-retinal and its associated pathways.
Protocol 1: Extraction of Retinoids from this compound Tissue
This protocol describes a robust method for the extraction of retinoids from this compound tissue for subsequent analysis by HPLC.
Materials:
-
1% SDS solution
-
Ice-cold methanol
-
Hexane
-
Phosphate-buffered saline (PBS)
-
Glass-to-glass homogenizer
-
Centrifuge
Procedure:
-
Tissue Homogenization: Dissect the retina in ice-cold PBS under dim red light to minimize photoisomerization. Transfer the retina to a glass-to-glass homogenizer.
-
Cell Lysis: Add 100 µL of 1% SDS solution to the homogenizer and vortex briefly. Incubate at room temperature for 10 minutes to denature proteins.
-
Protein Precipitation: Add 1 mL of ice-cold methanol and vortex briefly.
-
Liquid-Liquid Extraction: Add 2 mL of hexane to the homogenate and vortex vigorously to mix the phases.
-
Phase Separation: Centrifuge the sample at 3,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully transfer the upper hexane layer containing the retinoids to a clean glass tube.
-
Re-extraction: Repeat the hexane extraction (steps 4-6) of the remaining aqueous phase to ensure complete recovery of retinoids. Combine the hexane extracts.
-
Drying and Storage: Evaporate the hexane under a gentle stream of nitrogen gas. The dried retinoid extract can be stored at -80°C until analysis.
Protocol 2: Quantification of All-Trans-Retinal by HPLC
This protocol outlines the quantification of all-trans-retinal using high-performance liquid chromatography (HPLC) with UV detection.
Materials:
-
HPLC system with a UV detector
-
Normal-phase silica column (e.g., Zorbax Sil)
-
Mobile phase: A suitable non-polar solvent system, such as a gradient of ethyl acetate in hexane.
-
All-trans-retinal standard of known concentration
-
Solvent for sample resuspension (e.g., hexane)
Procedure:
-
Sample Preparation: Resuspend the dried retinoid extract from Protocol 1 in a known, small volume of the mobile phase (e.g., 100 µL).
-
Standard Curve Generation: Prepare a series of dilutions of the all-trans-retinal standard in the mobile phase to create a standard curve.
-
HPLC Analysis:
-
Inject a fixed volume of each standard and the sample onto the HPLC column.
-
Run the HPLC with the appropriate gradient to separate the different retinoid isomers.
-
Monitor the absorbance at the λmax of all-trans-retinal (approximately 372 nm).
-
-
Quantification:
-
Identify the peak corresponding to all-trans-retinal in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the area under the all-trans-retinal peak for both the standards and the sample.
-
Plot the peak area of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of all-trans-retinal in the sample.
-
Protocol 3: In Vitro Rhodopsin Regeneration Assay
This spectrophotometric assay measures the regeneration of rhodopsin from opsin and 11-cis-retinal in isolated rod outer segment (ROS) membranes.
Materials:
-
Isolated rod outer segment (ROS) membranes containing opsin (prepared from dark-adapted retinas followed by bleaching)
-
11-cis-retinal stock solution in ethanol
-
Spectrophotometer capable of measuring absorbance at 500 nm
-
Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
Procedure:
-
Preparation of Opsin: Prepare a suspension of ROS membranes in the buffer. Bleach the rhodopsin completely by exposing the suspension to bright light in the presence of hydroxylamine to generate opsin. Wash the membranes to remove the bleaching byproducts.
-
Baseline Measurement: Resuspend the opsin-containing membranes in fresh buffer and measure the baseline absorbance at 500 nm.
-
Initiation of Regeneration: Add a molar excess of 11-cis-retinal to the opsin suspension. A 3:1 molar ratio of this compound to opsin is a good starting point. [12]4. Monitoring Regeneration: Incubate the mixture in the dark at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), measure the increase in absorbance at 500 nm, which corresponds to the formation of rhodopsin. [4]5. Calculation of Regeneration: The extent of rhodopsin regeneration can be calculated as a percentage of the initial amount of rhodopsin before bleaching.
Protocol 4: Measurement of NADPH Oxidase Activity in RPE Cells
This protocol describes a lucigenin-based chemiluminescence assay to measure NADPH oxidase activity in cultured RPE cells following treatment with all-trans-retinal.
Materials:
-
Cultured RPE cells (e.g., ARPE-19)
-
All-trans-retinal
-
Lucigenin
-
NADPH
-
Lysis buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing protease inhibitors)
-
Luminometer
Procedure:
-
Cell Treatment: Treat cultured RPE cells with the desired concentration of all-trans-retinal for a specified time. Include an untreated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading in the assay.
-
Chemiluminescence Assay:
-
In a 96-well plate, add a specific amount of cell lysate to each well.
-
Add lucigenin to each well.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the chemiluminescence using a luminometer. The light emission is proportional to the superoxide production by NADPH oxidase.
-
-
Data Analysis: Normalize the chemiluminescence readings to the protein concentration of each sample. Compare the NADPH oxidase activity in the all-trans-retinal-treated cells to the untreated controls.
Conclusion
All-trans-retinal stands as a molecule of profound dualism in this compound biology. Its indispensable role in initiating the visual cascade is counterbalanced by its potential for cytotoxicity when its metabolic flux is disrupted. A thorough understanding of the intricate mechanisms governing its function in both physiological and pathological contexts is paramount for the development of effective therapies for a range of blinding this compound diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect the multifaceted roles of all-trans-retinal, from its fundamental involvement in the visual cycle to its contribution to this compound degeneration. Continued investigation into the signaling pathways modulated by all-trans-retinal will undoubtedly unveil novel therapeutic targets and pave the way for innovative strategies to preserve vision.
References
-
Maeda, A., Maeda, T., & Palczewski, K. (2012). This compound Photodamage Mediated by All-trans-retinal. Photochemistry and Photobiology, 88(6), 1309–1319. [Link]
-
Chen, Y., & Koutalos, Y. (2009). Formation of all-trans Retinol after Visual Pigment Bleaching in Mouse Photoreceptors. Investigative Ophthalmology & Visual Science, 50(8), 3589–3595. [Link]
-
Thompson, D. A., Ali, R. R., Banin, E., et al. (2015). RDH12 retinopathy: clinical features, biology, genetics and future directions. Ophthalmic Genetics, 36(2), 101-110. [Link]
-
Wikipedia. (n.d.). This compound. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
2-Minute Neuroscience. (2019, July 11). 2-Minute Neuroscience: Phototransduction [Video]. YouTube. [Link]
-
Maeda, A., Maeda, T., & Palczewski, K. (2012). Mechanism of All-trans-retinal Toxicity with Implications for Stargardt Disease and Age-related Macular Degeneration. Journal of Biological Chemistry, 287(7), 5059–5069. [Link]
-
Sáenz, J. P., Sal-Man, N., S-Acosta, C., & Grossfield, A. (2015). Binding of rhodopsin and rhodopsin analogues to transducin, rhodopsin kinase and arrestin-1. PeerJ, 3, e1069. [Link]
-
PhotochemCAD. (n.d.). all trans-Retinal - Absorption Spectrum. Retrieved January 26, 2026, from [Link]
-
Wu, J., et al. (2022). Enhanced this compound Ganglion Cell Survival via Autophagy Activation in a Novel this compound Ischemia/Reperfusion Rat Model. International Journal of Molecular Sciences, 23(15), 8567. [Link]
-
Kiser, P. D., Golczak, M., & Palczewski, K. (2014). Retinoids in the visual cycle: role of the this compound G protein-coupled receptor. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(1), 3-11. [Link]
-
Lamb, T. D., & Pugh, E. N., Jr. (2006). Phototransduction, dark adaptation, and rhodopsin regeneration: the Proctor lecture. Investigative Ophthalmology & Visual Science, 47(12), 5138–5152. [Link]
-
von Lintig, J., & Vogt, K. (2000). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Journal of Biological Chemistry, 275(16), 11915-11920. [Link]
-
Britannica. (2023, December 22). Rhodopsin. In Britannica. [Link]
-
Saari, J. C. (2009). The Visual Cycle. eLS. [Link]
-
Maeda, A., Maeda, T., & Palczewski, K. (2012). Mechanism of all-trans-retinal toxicity with implications for stargardt disease and age-related macular degeneration. The Journal of biological chemistry, 287(7), 5059–5069. [Link]
-
Doan, T., et al. (2006). Relationships between visual cycle retinoids, rhodopsin phosphorylation and phototransduction in mouse eyes during light and dark-adaptation. The Journal of Physiology, 573(Pt 3), 777–787. [Link]
-
Wikipedia. (n.d.). Visual cycle. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Kim, S. R., et al. (2014). Relative Contributions of All-Trans and 11-Cis this compound to Formation of Lipofuscin and A2E Accumulating in Mouse this compound Pigment Epithelium. Investigative Ophthalmology & Visual Science, 55(8), 5091–5098. [Link]
-
Martins, A. C., et al. (2021). This compound Toxicity Induced by Chemical Agents. Toxics, 9(11), 291. [Link]
-
University of Bristol. (n.d.). This compound. Retrieved January 26, 2026, from [Link]
-
Robertson, S. (2018, August 23). The Chemistry of Human Vision – The Retinoid Cycle. News-Medical.Net. [Link]
-
How Is Rhodopsin Photopigment Regenerated In The Retina? (2023, November 20). [Video]. YouTube. [Link]
-
Rando, R. R. (2003). All-trans-retinyl esters are the substrates for isomerization in the vertebrate visual cycle. Biochemistry, 42(21), 6433-6438. [Link]
Sources
- 1. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Differential Rhodopsin Regeneration in Photoreceptor Membranes is Correlated with Variations in Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric quantitation of rhodopsin in the human retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esmed.org [esmed.org]
- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound Photodamage Mediated by All-trans-retinal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding of rhodopsin and rhodopsin analogues to transducin, rhodopsin kinase and arrestin-1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Retinal Isomerization in the Eye
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of light into a neural signal, the fundamental basis of vision, is initiated by the photoisomerization of a vitamin A-derived chromophore, 11- cis-retinal, to all-trans-retinal within photoreceptor cells.[1][2][3] The sustainability of vision is critically dependent on the subsequent enzymatic regeneration of 11-cis-retinal through a complex metabolic pathway known as the visual cycle.[2][4] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning retinal isomerization, detailing the key enzymatic players, their kinetics, and the intricate interplay between photoreceptor cells and the this compound pigment epithelium (RPE). We will explore both the canonical and non-canonical visual cycle pathways, discuss established and emerging experimental methodologies for their study, and highlight the therapeutic landscape for targeting this cycle in various this compound pathologies.
The Central Role of this compound Isomerization in Phototransduction
The vertebrate visual cycle is a prime example of metabolic cooperation between different cell types, namely the photoreceptor cells (rods and cones) and the adjacent RPE.[4][5] The entire process is initiated by the absorption of a photon by a visual pigment molecule (e.g., rhodopsin in rods) located in the outer segments of photoreceptors.[5] This singular event triggers the isomerization of the covalently bound 11-cis-retinal chromophore to its all-trans isomer.[1][2][6] This conformational change is the molecular switch that activates the visual pigment, initiating a G-protein signaling cascade that ultimately leads to a neuronal signal being sent to the brain.[1][7]
To sustain vision, the all-trans-retinal must be converted back to 11-cis-retinal and recombined with opsin to regenerate the visual pigment.[1][2] This regeneration process, the visual cycle, is a multi-step enzymatic pathway that is essential for maintaining this compound sensitivity and preventing the accumulation of toxic retinoid byproducts.[4]
The Canonical Visual Cycle: A Two-Cell Process
The classical visual cycle primarily involves a series of enzymatic reactions that shuttle retinoids between the photoreceptor outer segments (POS) and the RPE.[4][5][8]
Events in the Photoreceptor Outer Segment
-
Photoisomerization and Release: Upon photon absorption, 11-cis-retinal isomerizes to all-trans-retinal, which no longer fits optimally in the binding pocket of the opsin protein.[9] This leads to a series of conformational changes in the opsin, culminating in the active Meta-II state that activates the G-protein transducin.[10] Subsequently, the all-trans-retinal is released from the opsin.[5][8]
-
Reduction to all-trans-retinol: The released all-trans-retinal, a reactive aldehyde, is rapidly reduced to all-trans-retinol by the action of retinol dehydrogenases (RDHs), primarily RDH8, located in the photoreceptor outer segments.[4] This step is crucial to prevent the formation of toxic bisretinoid compounds.
Transport to the this compound Pigment Epithelium
The all-trans-retinol is then transported from the photoreceptor to the RPE. This intercellular transfer is thought to be facilitated by the interphotoreceptor retinoid-binding protein (IRBP).[5]
Key Enzymatic Steps in the RPE
The RPE is the primary site for the enzymatic isomerization of all-trans-retinol back to 11-cis-retinal.[5][11]
-
Esterification by LRAT: Upon entering the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters by the enzyme lecithin:retinol acyltransferase (LRAT).[4] This reaction utilizes a fatty acyl group from the sn-1 position of phosphatidylcholine.[7] The formation of these retinyl esters serves to trap the retinoids within the RPE and provides the substrate for the next critical step.[11]
-
Isomerohydrolation by RPE65: The central and rate-limiting step of the visual cycle is the conversion of all-trans-retinyl esters to 11-cis-retinol.[11] This is catalyzed by the this compound pigment epithelium-specific 65 kDa protein (RPE65), which functions as a retinoid isomerohydrolase.[12][13] RPE65 is a non-heme iron-containing enzyme located in the smooth endoplasmic reticulum of the RPE.[12] Mutations in the RPE65 gene are a cause of Leber congenital amaurosis (LCA), a severe inherited this compound dystrophy, highlighting the critical role of this enzyme.[13][14]
-
Oxidation to 11-cis-retinal: The newly synthesized 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases (RDHs), such as RDH5.[4]
Return to the Photoreceptor and Regeneration of Visual Pigment
The 11-cis-retinal is then transported back to the photoreceptor outer segments, where it combines with opsin to regenerate the light-sensitive visual pigment, completing the cycle.[5]
The Cone-Specific Visual Cycle and Other Non-Canonical Pathways
While the canonical RPE-mediated visual cycle is well-established for rods, evidence suggests the existence of alternative or supplementary pathways, particularly for cones which require rapid chromophore regeneration to function in bright light.
One such proposed pathway involves Müller glial cells.[15] In this model, Müller cells may contribute to the regeneration of 11-cis-retinal for cones, providing a more rapid, localized supply of the chromophore.[15] Additionally, a non-canonical form of autophagy has been shown to be involved in the processing of photoreceptor outer segments by the RPE, which is linked to maintaining retinoid levels for the visual cycle.[16][17]
Key Enzymes of the Visual Cycle: Structure, Function, and Kinetics
The efficient functioning of the visual cycle relies on a cohort of specialized enzymes. Understanding their structure, catalytic mechanisms, and kinetic properties is paramount for both basic research and therapeutic development.
| Enzyme | Location | Substrate(s) | Product(s) | Cofactor(s) | Key Features |
| RDH8 | Photoreceptor Outer Segments | all-trans-retinal | all-trans-retinol | NADPH | Primary enzyme for all-trans-retinal reduction in photoreceptors. |
| LRAT | RPE (Endoplasmic Reticulum) | all-trans-retinol, Phosphatidylcholine | all-trans-retinyl esters, Lyso-phosphatidylcholine | - | Catalyzes the esterification of all-trans-retinol, a key step for retinoid storage and substrate generation for RPE65.[4][7] |
| RPE65 | RPE (Endoplasmic Reticulum) | all-trans-retinyl esters | 11-cis-retinol, Fatty acid | Fe(II) | The crucial isomerohydrolase of the visual cycle; mutations cause severe this compound diseases.[12][13] |
| RDH5 | RPE (Endoplasmic Reticulum) | 11-cis-retinol | 11-cis-retinal | NAD+ | Responsible for the final oxidation step to produce the active chromophore. |
| RDH12 | Photoreceptor Inner Segments | all-trans-retinal, 9-cis-retinal | all-trans-retinol, 9-cis-retinol | NADPH | Plays a role in retinoid metabolism; mutations are associated with LCA.[18] |
Experimental Methodologies for Studying this compound Isomerization
A variety of experimental techniques are employed to investigate the intricacies of the visual cycle.
Spectrophotometric Analysis of Rhodopsin Regeneration
This classic method involves bleaching the visual pigment with light and then monitoring the return of its characteristic absorbance spectrum over time as it regenerates with 11-cis-retinal. This provides an overall measure of the efficiency of the visual cycle.
High-Performance Liquid Chromatography (HPLC) for Retinoid Analysis
HPLC is a powerful technique for separating and quantifying the different retinoid isomers (e.g., 11-cis-retinal, all-trans-retinal, 11-cis-retinol, all-trans-retinol, and retinyl esters) from this compound tissue extracts. This allows for a detailed assessment of the levels of key intermediates in the visual cycle under different conditions.
In Vitro Enzyme Activity Assays
To study the function of individual enzymes, in vitro assays are essential. For example, the isomerohydrolase activity of RPE65 can be measured by incubating RPE microsomes or cells expressing recombinant RPE65 with an all-trans-retinyl ester substrate and then quantifying the production of 11-cis-retinol using HPLC.[13]
Example Protocol: In Vitro RPE65 Isomerase Assay
-
Cell Culture and Transfection: Culture QBI-293A or COS-1 cells and transfect with expression vectors for RPE65 and LRAT. LRAT co-expression is necessary to provide the all-trans-retinyl ester substrate for RPE65.[13]
-
Cell Homogenization: Harvest the cells and prepare a microsomal fraction by homogenization and differential centrifugation.
-
Reaction Incubation: Incubate the microsomal preparation with all-trans-retinol in a suitable buffer.
-
Retinoid Extraction: Stop the reaction and extract the retinoids using an organic solvent such as hexane.[1]
-
HPLC Analysis: Analyze the extracted retinoids by normal-phase HPLC to separate and quantify the different isomers.
Genetic Models
The use of knockout and transgenic animal models has been instrumental in elucidating the roles of specific visual cycle proteins. For instance, Rpe65 knockout mice exhibit a block in the visual cycle, with an accumulation of all-trans-retinyl esters in the RPE and an absence of 11-cis-retinoids, leading to severe visual impairment.[13]
The Visual Cycle as a Therapeutic Target
Dysregulation of the visual cycle is implicated in a number of this compound diseases, making it an attractive target for therapeutic intervention.[15][19]
-
Inherited this compound Dystrophies: As mentioned, mutations in genes encoding visual cycle enzymes, such as RPE65 and RDH12, lead to conditions like LCA and retinitis pigmentosa.[15][18] Gene therapy, such as the FDA-approved voretigene neparvovec-rzyl for RPE65-mediated this compound disease, aims to restore the function of the defective enzyme.[14][20]
-
Age-Related Macular Degeneration (AMD): The accumulation of toxic bisretinoid byproducts of the visual cycle, which form lipofuscin, is thought to contribute to the pathogenesis of dry AMD.[21] Strategies to modulate the visual cycle, such as inhibitors of RPE65 or other key enzymes, are being investigated to reduce the formation of these toxic compounds.[22]
Visualization of Key Pathways
The Canonical Visual Cycle
Caption: The canonical visual cycle illustrating the interplay between the photoreceptor outer segment and the RPE.
Experimental Workflow for RPE65 Activity Assay
Caption: A typical experimental workflow for an in vitro RPE65 isomerase activity assay.
Conclusion
The mechanism of this compound isomerization is a cornerstone of visual physiology. The intricate and highly regulated enzymatic cascade of the visual cycle ensures a continuous supply of the 11-cis-retinal chromophore, which is essential for sustained vision. A deep understanding of the molecular players in this pathway, particularly key enzymes like RPE65, has not only unraveled the fundamental biology of vision but has also paved the way for novel therapeutic strategies to combat a range of debilitating this compound diseases. Future research will likely focus on further elucidating the regulatory mechanisms of the visual cycle, exploring the nuances of cone-specific pathways, and refining therapeutic approaches to safely and effectively modulate this critical metabolic process.
References
- The Visual Cycle & Cone Photoreceptor Function & Survival. (2018). YouTube.
- Palczewski, K. (2012). Chemistry of the Retinoid (Visual) Cycle. Chemical Reviews.
- Kuk, J., Estevez, M. E., & Palczewski, K. (2008). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. Journal of Biological Chemistry.
- Wikipedia. (n.d.). Visual cycle.
- Wikipedia. (n.d.). RPE65.
- De-Sperati, C., & De-Sperati, C. (2018). This compound isomerization and water-pore formation in channelrhodopsin-2. Proceedings of the National Academy of Sciences.
- Grokipedia. (n.d.). Visual cycle.
- Estevez, M. E., Ala-Laurila, P., & Crouch, R. K. (2006). Visual Cycle: Dependence of Retinol Production and Removal on Photoproduct Decay and Cell Morphology. The Journal of general physiology.
- Kiser, P. D., Golczak, M., & Palczewski, K. (2014). Key enzymes of the retinoid (visual) cycle in vertebrate retina. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
- Redmond, T. M., Yu, S., & Bok, D. (2003). RPE65 is the isomerohydrolase in the retinoid visual cycle. Proceedings of the National Academy of Sciences.
- THE VISUAL CYCLE. (2009).
- The Biochemistry of the Visual Cycle. (2025). ResearchGate.
- Role of RPE65 protein in "recharging" photoreceptors. (2022). YouTube.
- Photochemistry: this compound's Role in Sight via Photoisomerisation. (2022). YouTube.
- Kiser, P. D. (2021). This compound Pigment Epithelium 65 kDa Protein (RPE65): An Update. Sub-cellular biochemistry.
- Advances and therapeutic opportunities in visual cycle modulation. (2025). Progress in this compound and eye research.
- Kim, J. Y., Zhao, H., & Martinez, J. (2013). Non-canonical Autophagy Promotes the Visual Cycle. Cell.
- Photooxidation mediated by 11-cis and all-trans this compound in single isolated mouse rod photoreceptors. (2010). Photochemistry and photobiology.
- Kim, J. Y., Zhao, H., & Martinez, J. (2013). Noncanonical autophagy promotes the visual cycle. Cell.
- Kiser, P. D., & Palczewski, K. (2025). Advances and Therapeutic Opportunities in Visual Cycle Modulation. Progress in this compound and eye research.
- Ren, Z. (2021). Photoinduced Isomerization Sampling of this compound in Bacteriorhodopsin. bioRxiv.
- Mata, N. L., & Crouch, R. K. (2001). In vitro Conversion of All–Trans Retinol to 11–Cis Retinol in Chicken Eye. Investigative Ophthalmology & Visual Science.
- Mata, N. L. (2013). Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD.
- Kiser, P. D., & Palczewski, K. (2018). Structure of RPE65 isomerase in a lipidic matrix reveals roles for phospholipids and iron in catalysis. Proceedings of the National Academy of Sciences.
- Noncanonical Autophagy Promotes the Visual Cycle. (n.d.). CORE.
- Get to know RPE65. (n.d.). Luxturna HCP.
- Theoretical Study of the Photoisomerization Mechanism of All-Trans-Retinyl Acetate. (2021).
- Light–dependent Regulation Of The Visual Cycle By Non–photoreceptor Opsins In The RPE Cells. (n.d.). IOVS.
- 2.1: Conversion of 11 Cis -retinal to All-trans -retinal Isomerization. (Casiday and Frey, 2000). (n.d.). ResearchGate.
- All-trans-retinal being converted back to 11-cis-retinal or vitamin A. (2015). Biology Stack Exchange.
- Isomerization of all-trans-Retinol to cis-Retinols in Bovine this compound Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins. (2005). Biochemistry.
- Noncanonical Autophagy Promotes the Visual Cycle. (2025). ResearchGate.
- Mechanism of Signal Propagation upon this compound Isomerization: Insights from Molecular Dynamics Simulations of Rhodopsin Restrained by Normal Modes. (2009). Biophysical journal.
- How does 11-cis this compound form all-trans this compound during the rhodopsin-opsin cycle? (2021). Reddit.
- Rhodopsin Studies. (n.d.).
- Singhal, A., & Rajan, K. (2015). Constitutively Active Rhodopsin and this compound Disease. Sub-cellular biochemistry.
- RPE65 - this compound degeneration: for patients. (2024). Gene Vision.
Sources
- 1. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visual cycle - Wikipedia [en.wikipedia.org]
- 3. Photooxidation mediated by 11-cis and all-trans this compound in single isolated mouse rod photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. oculogenetica.com [oculogenetica.com]
- 6. studies [sas.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Visual Cycle: Dependence of Retinol Production and Removal on Photoproduct Decay and Cell Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Constitutively Active Rhodopsin and this compound Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. RPE65 - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. luxturnahcp.com [luxturnahcp.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Non-canonical Autophagy Promotes the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Noncanonical autophagy promotes the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Key enzymes of the retinoid (visual) cycle in vertebrate retina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances and therapeutic opportunities in visual cycle modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gene.vision [gene.vision]
- 21. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD | this compound Physician [retinalphysician.com]
- 22. Advances and Therapeutic Opportunities in Visual Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Conversion of Retinaldehyde to Retinoic Acid: Mechanisms, Regulation, and Analysis
Foreword
Retinoic acid (RA), the biologically active metabolite of vitamin A, is a potent signaling molecule that governs a vast array of cellular processes, from embryonic development to tissue homeostasis in the adult.[1][2] The precise spatial and temporal control of its synthesis is paramount, as either a deficiency or an excess can lead to severe pathological consequences.[3] The final, irreversible step in its biosynthesis—the oxidation of retinaldehyde to retinoic acid—serves as a critical control point. This guide provides a deep technical exploration of this pivotal conversion, intended for researchers, scientists, and drug development professionals. We will dissect the enzymatic machinery, regulatory networks, and analytical methodologies that define our current understanding of this fundamental biochemical pathway.
Section 1: The Central Role of Retinoic Acid in Cellular Signaling
All-trans-retinoic acid (atRA) functions primarily as a ligand for nuclear hormone receptors.[3] Upon synthesis, RA is chaperoned to the nucleus by cellular retinoic acid-binding proteins (CRABPs), where it binds to the retinoic acid receptor (RAR).[4][5] The RAR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3][4][6] This binding event modulates the recruitment of co-activators or co-repressors, thereby regulating the transcription of hundreds of genes that control cell proliferation, differentiation, and apoptosis.[4][7]
Section 2: The Two-Step Synthesis of Retinoic Acid: A Tightly Controlled Cascade
The biosynthesis of retinoic acid from its precursor, retinol (vitamin A), is a two-step oxidative process.[8][9][10]
-
Reversible Oxidation of Retinol: In the first step, retinol is oxidized to retinaldehyde. This reaction is reversible and is considered the rate-limiting step in the overall pathway.[8][9][11] It is catalyzed by two main classes of enzymes: cytosolic alcohol dehydrogenases (ADHs) and microsomal short-chain dehydrogenases/reductases (SDRs), such as RDH10.[1][4][11]
-
Irreversible Oxidation of Retinaldehyde: The second step is the irreversible oxidation of retinaldehyde to retinoic acid.[8][9][12] This commitment step is the primary focus of this guide and is catalyzed by a specific group of enzymes called retinaldehyde dehydrogenases (RALDHs).[8][10][13]
The irreversibility of the second step underscores its importance as a crucial point of regulation for maintaining retinoic acid homeostasis.
Caption: The two-step enzymatic pathway for retinoic acid biosynthesis.
Section 3: The Key Players: Retinaldehyde Dehydrogenases (RALDHs)
The enzymes responsible for converting retinaldehyde to retinoic acid belong to the aldehyde dehydrogenase (ALDH) superfamily.[1][10] Specifically, three main isoforms, referred to as RALDH1, RALDH2, and RALDH3, have been identified as the primary catalysts for this reaction in vivo.[1][14][15]
-
RALDH1 (ALDH1A1): This isoform is crucial for retinoic acid synthesis in various adult tissues, including the liver, where it plays a role in clearing excess retinol.[1]
-
RALDH2 (ALDH1A2): RALDH2 is the predominant enzyme during embryonic development, establishing critical retinoic acid gradients that pattern the developing embryo.[16] Knockout of the Aldh1a2 gene in mice is embryonic lethal.[16]
-
RALDH3 (ALDH1A3): RALDH3 shows a more restricted expression pattern, primarily in the developing sensory organs like the retina, otic vesicle, and olfactory pit.[14][15] It is the key enzyme for generating retinoic acid within the olfactory epithelium.[14]
These enzymes are cytosolic proteins that utilize NAD⁺ as a cofactor to catalyze the oxidation of the aldehyde group of retinaldehyde to a carboxylic acid.[10][17]
Section 4: Enzymatic Mechanism and Kinetics
The conversion of retinaldehyde to retinoic acid is an oxidation reaction where the aldehyde substrate is converted to a carboxylic acid, with the concomitant reduction of the cofactor NAD⁺ to NADH.
Reaction: Retinaldehyde + NAD⁺ + H₂O → Retinoic Acid + NADH + H⁺
The catalytic efficiency of the different RALDH isoforms varies, reflecting their specific physiological roles. While comprehensive kinetic data can be method-dependent, the following table summarizes representative kinetic parameters.
| Enzyme Isoform | Substrate | Apparent Kₘ (µM) | Relative Vₘₐₓ | Cofactor |
| Human ALDH1A1 | all-trans-Retinaldehyde | ~0.1 - 5.0 | High | NAD⁺ |
| Human ALDH1A2 | all-trans-Retinaldehyde | ~0.05 - 1.0 | Very High | NAD⁺ |
| Human ALDH1A3 | all-trans-Retinaldehyde | ~0.1 - 2.0 | High | NAD⁺ |
| Mouse RDH11 | all-trans-Retinaldehyde | ~1.5 | Moderate | NADPH (Reductive) |
| Mouse RDH10 | all-trans-Retinol | ~1.8 | Moderate | NAD⁺ (Oxidative) |
| Data synthesized from various sources. Kinetic parameters are highly dependent on assay conditions and enzyme preparation. This table is for comparative purposes. |
The low Kₘ values of the ALDH1A isoforms for retinaldehyde indicate a high affinity for their substrate, allowing them to efficiently generate retinoic acid even at low physiological concentrations of retinaldehyde.[17] In contrast, enzymes like RDH11, which prefer NADPH, generally function in the reductive direction, converting retinaldehyde back to retinol, thus fine-tuning substrate availability for RA synthesis.[11]
Section 5: Regulation of Retinoic Acid Synthesis
The cellular concentration of retinoic acid is exquisitely controlled through a multi-layered regulatory system:
-
Substrate Availability: The rate of the preceding reaction, the conversion of retinol to retinaldehyde, is the primary rate-limiting step.[8][11] The expression and activity of RDHs and ADHs are therefore critical in controlling the flux of substrate into the final synthetic step.
-
Transcriptional Control: The expression of the ALDH1A genes is itself regulated by various factors. For instance, cholesterol metabolites have been shown to enhance the expression of RALDH1 and RALDH2, thereby increasing cellular RA content.[18]
-
Feedback Mechanisms: Retinoic acid can regulate its own metabolism. For example, RA upregulates the expression of enzymes from the Cytochrome P450 family, particularly CYP26A1, which catabolize and inactivate RA, creating a robust negative feedback loop to prevent its accumulation.[4]
Sources
- 1. Alcohol and Aldehyde Dehydrogenases: Retinoid Metabolic Effects in Mouse Knockout Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Recent Insights on the Role and Regulation of Retinoic Acid Signaling during Epicardial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alternative Biotransformation of this compound to Retinoic Acid or Retinol by an Aldehyde Dehydrogenase from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of Retinaldehyde for Retinoic Acid Biosynthesis [mdpi.com]
- 12. byvalenti.com [byvalenti.com]
- 13. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. RALDH3, a retinaldehyde dehydrogenase that generates retinoic acid, is expressed in the ventral retina, otic vesicle and olfactory pit during mouse development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. biology.stackexchange.com [biology.stackexchange.com]
- 18. Regulation of this compound dehydrogenases and retinoic acid synthesis by cholesterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocol Guide for the Analysis of Retinoids Using High-Performance Liquid Chromatography (HPLC)
This comprehensive guide provides detailed application notes and protocols for the analysis of retinoids, including retinol, retinal, and retinoic acid, using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of retinoid metabolism, function, and therapeutic intervention. This document emphasizes the rationale behind methodological choices to ensure robust and reproducible results.
Introduction: The Significance of Retinoid Analysis
Retinoids, a class of compounds derived from vitamin A, are pivotal for a multitude of physiological processes, including vision, immune function, embryonic development, and cellular differentiation.[1][2] The accurate quantification of endogenous retinoids like retinol, this compound, and retinoic acid in biological matrices is fundamental to understanding their roles in health and disease.[1] HPLC stands as the premier analytical technique for the routine analysis of these compounds due to its sensitivity, specificity, and versatility.[1][3] However, the diverse chemical properties of retinoid metabolites often preclude their simultaneous quantification in a single chromatographic run, necessitating distinct methodologies for different analytical goals.[1]
This guide will detail two primary HPLC-based approaches for retinoid analysis: Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC), providing the theoretical basis and practical protocols for their successful implementation.
The Retinoid Metabolic Pathway: A Target for HPLC Analysis
The intricate metabolism of vitamin A involves several enzymatic conversions that are critical for maintaining retinoid homeostasis. Understanding this pathway is essential for interpreting HPLC data and designing experiments. Dietary vitamin A, primarily as retinyl esters, is hydrolyzed to retinol, which is then transported to various tissues. In target cells, retinol can be esterified for storage or oxidized to retinaldehyde and then to retinoic acid, the primary biologically active form that regulates gene expression.
Caption: Simplified diagram of the retinoid metabolic pathway.
Foundational Principles: Choosing the Right HPLC Method
The selection between reversed-phase and normal-phase HPLC is dictated by the specific retinoids of interest and the sample matrix.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method for retinoid analysis, particularly for separating retinol and its esters.[4] It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. RP-HPLC offers excellent resolution and stable retention times.[4]
-
Normal-Phase HPLC (NP-HPLC): NP-HPLC employs a polar stationary phase (e.g., silica) and a nonpolar mobile phase. It is particularly advantageous for separating geometric isomers of retinoids, such as the various isomers of retinol and retinoic acid, often providing better resolution for these closely related compounds in a shorter analysis time compared to RP-HPLC.[2][4]
Sample Preparation: The Critical First Step
The accuracy of retinoid analysis is heavily dependent on proper sample handling and extraction to prevent degradation and isomerization.[4]
Key Considerations:
-
Protection from Light: Retinoids are highly susceptible to photo-isomerization and degradation. All sample handling and extraction procedures must be performed under yellow or red light.[4]
-
Temperature Control: Samples should be kept on ice during processing to minimize enzymatic degradation. For long-term storage, tissues should be flash-frozen in liquid nitrogen and stored at -80°C.[4] It is not recommended to use tissue homogenates that have been previously frozen at -20°C.[1]
-
Avoidance of Oxidation: The use of antioxidants, such as butylated hydroxytoluene (BHT), in extraction solvents can prevent oxidative degradation.
-
Extraction Solvents: A combination of organic solvents is used to extract the lipophilic retinoids from the aqueous biological matrix. Common choices include hexane, ethanol, and acetonitrile.
Protocol: Extraction of Retinoids from Biological Tissues
This protocol is a general guideline and may require optimization for specific tissue types.
-
Homogenization: Weigh 50-200 mg of tissue and homogenize it in an appropriate buffer (e.g., PBS) on ice.[1]
-
Internal Standard Spiking: Add a known amount of an internal standard (e.g., retinyl acetate) to the homogenate to account for extraction losses.[1]
-
Protein Precipitation and Extraction: Add ethanol to precipitate proteins.[1] Subsequently, add an organic solvent like hexane to extract the retinoids. Vortex vigorously.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Collection and Drying: Carefully transfer the upper organic layer containing the retinoids to a new tube. Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for HPLC analysis.
HPLC Methodologies and Protocols
The following sections provide detailed protocols for both RP-HPLC and NP-HPLC analysis of retinoids.
Reversed-Phase HPLC for Retinol and Retinyl Esters
This method is optimized for the separation and quantification of retinol and various retinyl esters.
Instrumentation and Parameters:
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm)[4] | The C18 stationary phase provides the necessary hydrophobicity for retaining and separating the nonpolar retinol and retinyl esters. |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid[4] | A gradient elution is often necessary to resolve the more polar retinol from the highly nonpolar retinyl esters within a reasonable timeframe. Formic acid helps to protonate silanol groups on the stationary phase, improving peak shape. |
| Flow Rate | 1.0 mL/min[4] | A standard flow rate for analytical HPLC, providing a good balance between analysis time and resolution. |
| Detection | UV Absorbance at 325 nm[1][4] | Retinoids have a characteristic UV absorbance maximum around 325 nm, offering good sensitivity and specificity.[4] |
| Injection Volume | 10-100 µL | Dependent on sample concentration and instrument sensitivity. |
Protocol: Step-by-Step RP-HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Standard Curve Preparation: Prepare a series of standard solutions of retinol and relevant retinyl esters of known concentrations. Inject these standards to generate a calibration curve for quantification.
-
Sample Injection: Inject the reconstituted sample extract onto the column.
-
Data Acquisition: Record the chromatogram and integrate the peak areas corresponding to the retinoids of interest.
-
Quantification: Calculate the concentration of each retinoid in the sample by comparing its peak area to the standard curve, correcting for the recovery of the internal standard.[1]
Normal-Phase HPLC for Retinoid Isomers
This method is ideal for the separation of geometric isomers of this compound and retinoic acid.
Instrumentation and Parameters:
| Parameter | Specification | Rationale |
| Column | Silica (e.g., Inertsil SILICA, 250 x 4.6 mm, 5 µm)[2] | The polar silica stationary phase allows for the separation of isomers based on subtle differences in their polarity. |
| Mobile Phase | Isocratic mixture of Hexane, 2-Propanol, and Acetic Acid (e.g., 1000:4.3:0.675 v/v/v)[2] | The nonpolar mobile phase with a small amount of a polar modifier (2-propanol) and an acid (acetic acid) provides the necessary selectivity for isomer separation. Acetic acid helps to suppress the ionization of retinoic acid, leading to better peak shape. |
| Flow Rate | 1.0 mL/min[2] | A typical flow rate for achieving good separation on a standard analytical column. |
| Detection | UV Absorbance at 350 nm[2] | While 325 nm is common, 350 nm is also used for the detection of retinoic acid and its isomers.[2] |
| Injection Volume | 50 µL[2] | A representative injection volume for this type of analysis. |
Protocol: Step-by-Step NP-HPLC Analysis
-
System Equilibration: Equilibrate the NP-HPLC system with the mobile phase. Normal-phase chromatography can take longer to equilibrate than reversed-phase.
-
Standard Preparation: Prepare standard solutions of the retinoid isomers of interest (e.g., all-trans-retinoic acid, 13-cis-retinoic acid).
-
Sample Injection: Inject the prepared sample extract.
-
Data Analysis: Identify and quantify the isomers based on their retention times and peak areas relative to the standards.
Data Interpretation and Validation
Method validation is crucial to ensure the reliability of the analytical results. Key validation parameters include:
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.[5][6]
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike and recovery experiments.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[5][7]
Quantitative Data Summary:
| Analyte | HPLC Method | Column | Mobile Phase | Retention Time (min) | LOD/LOQ | Reference |
| all-trans-Retinol | RP-HPLC | C18 | Methanol/Water (95:5 v/v) | ~5.2 | LOQ: 20 ng/mL | [6][7] |
| Retinyl Palmitate | RP-HPLC | C18 | Acetonitrile/Water Gradient | ~15 | - | [1] |
| all-trans-Retinal | NP-HPLC | Silica | Hexane/2-Propanol/Acetic Acid | 9.54 | - | [2] |
| 13-cis-Retinoic Acid | NP-HPLC | Silica | Hexane/2-Propanol/Acetic Acid | 10.55 | - | [2] |
| all-trans-Retinoic Acid | NP-HPLC | Silica | Hexane/2-Propanol/Acetic Acid | 11.65 | - | [2] |
Advanced Detection: HPLC-MS/MS
For enhanced sensitivity and selectivity, especially for low-abundance retinoids, HPLC can be coupled with tandem mass spectrometry (MS/MS).[8] Atmospheric pressure chemical ionization (APCI) is a common ionization source for retinoid analysis by LC-MS.[8] This technique provides structural information and allows for quantification with very low detection limits, making it suitable for analyzing retinoids in complex and lipid-rich tissues like the brain.[8]
Troubleshooting Common HPLC Issues in Retinoid Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH with acid (e.g., formic or acetic acid)- Replace the column- Dilute the sample |
| Variable Retention Times | - Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction | - Prepare fresh mobile phase and degas thoroughly- Use a column oven for temperature control- Service the HPLC pump |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents- Flush the injector and column- Inject a blank between samples[1] |
| Low Signal Intensity | - Analyte degradation- Detector malfunction- Low sample concentration | - Ensure proper sample handling (protection from light and heat)- Check detector lamp and settings- Concentrate the sample or increase injection volume |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for HPLC analysis of retinoids from sample collection to data analysis.
Caption: General workflow for HPLC-based retinoid analysis.
Conclusion
This guide has provided a comprehensive overview of the principles and practices of HPLC for this compound analysis. By understanding the rationale behind the choice of HPLC mode, sample preparation techniques, and analytical parameters, researchers can develop and validate robust methods for the accurate quantification of retinoids in various biological samples. The provided protocols serve as a starting point for method development and can be adapted to specific research needs.
References
-
Blaner, W. S., & O'Byrne, S. M. (Year). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in Molecular Biology. [Link]
-
Kane, M. A., & Napoli, J. L. (2010). HPLC/UV quantitation of this compound, retinol, and retinyl esters in serum and tissues. Analytical biochemistry, 407(1), 49–58. [Link]
-
Grolier, P., & Azais-Braesco, V. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Endocrine Regulations, 36(3), 133-137. [Link]
-
Hidayatullah, M. H., Ibrahim, S., & Permana, B. (2022). Development and Validation of Methods for Analysis of Amlodipine Besilate and Its Contaminants in Tablet Preparations. Pharmacon: Indonesian Pharmacy Journal, 19(2), 148–159. [Link]
-
Tan, B., & Chen, B. H. (1995). Rapid measurement of retinol, this compound, 13-cis-retinoic acid and all-trans-retinoic acid. Journal of Food and Drug Analysis, 3(4), 255-266. [Link]
-
Patriche, E. L., Croitoru, O., Coman, G., Stefan, C. S., Tutunaru, D., & Cuciureanu, R. (2014). Validation of HPLC method for the determination of retinol in different dietary supplements. Romanian Biotechnological Letters, 19(6), 9879-9886. [Link]
-
McCaffery, P., & Dräger, U. C. (2000). HPLC/MSN Analysis of Retinoids. In Methods in Molecular Biology (pp. 131-143). Humana Press. [Link]
-
ICH. (2005). Validation of analytical procedures: text and methodology Q2 (R1). International conference on harmonization. [Link]
-
de Oliveira, M. R., de Souza, A. C. B., da Silva, A. F., & de Oliveira, A. L. (2017). Validation of an Analytical Method Based on High-Performance Liquid Chromatography for the Determination of Retinol in Chicken Liver. Food and Nutrition Sciences, 8(10), 939-951. [Link]
-
Giatrakou, V., Papakyriakopoulou, P., & Panderi, I. (2022). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. Molecules, 27(19), 6529. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. Retrieved from [Link]
Sources
- 1. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sav.sk [sav.sk]
- 3. jfda-online.com [jfda-online.com]
- 4. HPLC/UV quantitation of this compound, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.formosapublisher.org [journal.formosapublisher.org]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an Analytical Method Based on High-Performance Liquid Chromatography for the Determination of Retinol in Chicken Liver [scirp.org]
- 8. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Utilizing Synthetic Retinal in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of synthetic retinal compounds in various in vitro cell culture models of the retina. This document offers detailed protocols, scientific rationale, and validation methods to ensure experimental success and data integrity.
Foundational Principles: The Visual Cycle and the Role of Synthetic this compound
The perception of light is initiated in the photoreceptor cells of the retina by a chromophore, 11-cis-retinal, which is covalently bound to a protein called opsin. The combination of this compound and opsin forms a visual pigment, such as rhodopsin in rod cells. Upon absorption of a photon, 11-cis-retinal isomerizes to all-trans-retinal, triggering a conformational change in the opsin protein. This initiates a G-protein signaling cascade that ultimately results in a neural signal being sent to the brain.[1]
For vision to be sustained, all-trans-retinal must be converted back to 11-cis-retinal through a series of enzymatic reactions known as the visual cycle. This process primarily involves the this compound pigment epithelium (RPE), a monolayer of cells adjacent to the photoreceptors.[2] In certain inherited this compound degenerations, such as some forms of Leber congenital amaurosis, mutations in genes encoding enzymes of the visual cycle, like RPE65, lead to an inability to produce 11-cis-retinal, resulting in vision loss.[3][4]
The Rationale for Synthetic this compound:
Synthetic this compound analogs, such as 9-cis-retinal , can bypass the enzymatic steps of the visual cycle that are deficient in certain disease states.[4] By providing a functional chromophore that can bind to opsin, these synthetic compounds can reconstitute visual pigments and restore light sensitivity to photoreceptor cells. This makes them invaluable tools for in vitro disease modeling, drug screening, and developing therapeutic strategies for this compound degenerations.
Essential In Vitro Models for Synthetic this compound Studies
The choice of cell culture model is critical and depends on the specific research question. The three primary models are:
-
This compound Pigment Epithelium (RPE) Cells: Primary RPE cells or cell lines like ARPE-19 are used to study the role of the RPE in the visual cycle, retinoid metabolism, and to assess the toxicity of synthetic this compound compounds.[5][6]
-
Photoreceptor-like Cell Lines: Cell lines such as 661W, which are derived from this compound tumors, express some photoreceptor markers and can be used for initial screening of synthetic this compound efficacy and toxicity.
-
This compound Organoids: These three-dimensional structures, derived from pluripotent stem cells, recapitulate the layered architecture of the retina, including photoreceptors with inner and outer segments.[7] They are the most physiologically relevant in vitro model for studying photoreceptor development, function, and the effects of synthetic this compound in a tissue-like context.
Critical Considerations for Handling and Preparation of Synthetic this compound
Synthetic this compound compounds are sensitive to light, heat, and oxygen. Proper handling is crucial to maintain their integrity and ensure experimental reproducibility.
Key Handling Guidelines:
-
Light Protection: All procedures involving synthetic this compound should be performed under dim red light to prevent photoisomerization.
-
Inert Atmosphere: Store and handle synthetic this compound under an inert gas, such as argon or nitrogen, to prevent oxidation.
-
Temperature: Store stock solutions at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 1: Preparation of a 10 mM 9-cis-Retinal Stock Solution
This protocol details the preparation of a concentrated stock solution of 9-cis-retinal in dimethyl sulfoxide (DMSO).
Materials:
-
9-cis-retinal (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial
-
Argon or nitrogen gas
-
Micropipettes and sterile, light-blocking tips
Procedure:
-
Allow the vial of 9-cis-retinal and anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
In a fume hood, under dim red light, weigh out the desired amount of 9-cis-retinal and transfer it to an amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Gently vortex the vial until the 9-cis-retinal is completely dissolved.
-
Blanket the vial with argon or nitrogen gas before sealing.
-
Wrap the vial in aluminum foil for additional light protection.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Causality and Experimental Choice: DMSO is a common solvent for hydrophobic compounds like retinoids. Preparing a concentrated stock solution allows for the addition of a small volume to the cell culture medium, minimizing the final DMSO concentration to non-toxic levels (typically ≤ 0.5%).[8]
Experimental Workflows: From Cell Culture to Functional Assessment
The following sections provide detailed protocols for the application of synthetic this compound to different in vitro models and the subsequent validation of its effects.
Experimental Workflow Overview
Caption: A generalized workflow for in vitro experiments using synthetic this compound.
Protocol 2: Delivery of 9-cis-Retinal to ARPE-19 Cells
This protocol describes the treatment of a confluent monolayer of ARPE-19 cells with 9-cis-retinal.
Materials:
-
Confluent monolayer of ARPE-19 cells in a multi-well plate[5]
-
10 mM 9-cis-retinal stock solution in DMSO
-
Pre-warmed, serum-free culture medium
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Under dim red light, prepare the desired final concentration of 9-cis-retinal by diluting the 10 mM stock solution in pre-warmed, serum-free culture medium. A typical final concentration for RPE cells is in the range of 1-10 µM.
-
Aspirate the existing culture medium from the ARPE-19 cells.
-
Gently add the medium containing 9-cis-retinal to the cells.
-
Include a vehicle control well, treating cells with the same final concentration of DMSO without the 9-cis-retinal.
-
Incubate the cells for the desired period (e.g., 24 hours) in a standard cell culture incubator (37°C, 5% CO2), ensuring the plate is protected from light.
Protocol 3: Treatment of this compound Organoids with 9-cis-Retinal
This protocol is adapted for the treatment of 3D this compound organoids to promote photoreceptor maturation and function.
Materials:
-
Mature this compound organoids in culture
-
10 mM 9-cis-retinal stock solution in DMSO
-
Pre-warmed this compound organoid culture medium
Procedure:
-
Under dim red light, supplement the pre-warmed this compound organoid culture medium with 9-cis-retinal to a final concentration of 1 µM.[7]
-
Carefully transfer the this compound organoids to the fresh medium containing 9-cis-retinal.
-
Include control organoids treated with a vehicle control (medium with the equivalent concentration of DMSO).
-
Culture the organoids for an extended period (e.g., several weeks), with regular medium changes containing fresh 9-cis-retinal. The incubation time will depend on the desired endpoint, such as photoreceptor outer segment elongation or functional light response.[7]
Self-Validating Systems: Assays for Efficacy and Toxicity
A robust experimental design includes assays to validate the successful delivery and function of the synthetic this compound, as well as to assess any potential cytotoxicity.
Assessment of Cell Viability and Toxicity
It is essential to determine the optimal, non-toxic concentration of the synthetic this compound and the solvent.
| Assay | Principle | Application |
| MTT Assay | Measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product. | To determine the dose-dependent cytotoxicity of the synthetic this compound and/or the solvent (e.g., DMSO). |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | To quantify cell membrane damage and cytotoxicity. |
| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) to visualize cell viability. | To visually assess the health of the cell culture after treatment. |
Validation of Opsin Reconstitution
The primary mechanism of action of synthetic this compound is the reconstitution of opsin to form a functional visual pigment.
Protocol 4: Spectroscopic Analysis of Rhodopsin Regeneration
This method is used to quantify the formation of rhodopsin (or isorhodopsin when using 9-cis-retinal) in vitro.
Principle: The formation of the Schiff base linkage between this compound and opsin results in a characteristic shift in the maximum absorbance (λmax) of the chromophore. This can be measured using UV-Visible spectroscopy.
Procedure (Conceptual):
-
Prepare a sample of purified opsin or cell lysate containing opsin.
-
Add a molar excess of 9-cis-retinal (e.g., 20 µM) and incubate in the dark at 20°C.[7]
-
Record the absorption spectrum at regular intervals (e.g., every 10 minutes) until no further increase in absorbance at the λmax of isorhodopsin is observed.[9]
-
The amount of regenerated pigment can be quantified from the change in absorbance.
Functional Assessment of Photoreceptor Rescue
The ultimate goal is to restore light sensitivity to the photoreceptor cells.
Light-Induced Calcium Imaging:
Principle: In healthy photoreceptors, light stimulation leads to a change in intracellular calcium concentration. This can be visualized using calcium-sensitive fluorescent dyes (e.g., Fura-2) or genetically encoded calcium indicators (e.g., GCaMP).
Conceptual Workflow:
-
Load the cultured cells or this compound organoids with a calcium indicator dye.
-
Mount the culture on a microscope equipped for live-cell imaging and perfusion.
-
Record baseline fluorescence.
-
Apply a light stimulus of a specific wavelength and intensity.
-
Measure the change in fluorescence, which corresponds to a change in intracellular calcium.[10]
In Vitro Electroretinography (ERG):
Principle: ERG measures the electrical response of the retina to a light stimulus. This can be adapted for this compound organoids to assess the collective electrical activity of the photoreceptor and downstream neurons.[11]
Transepithelial Electrical Resistance (TER):
Principle: TER measures the electrical resistance across a cellular monolayer, providing an indication of the integrity of tight junctions. This is a key functional assay for RPE cell cultures. A healthy, polarized RPE monolayer will have a high TER.[6][12]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Toxicity | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is ≤ 0.5%.[8] Prepare a more concentrated stock solution if necessary. |
| Synthetic this compound compound is cytotoxic at the tested concentration. | Perform a dose-response curve to determine the optimal, non-toxic concentration. | |
| Low or No Opsin Reconstitution | Degradation of the synthetic this compound stock solution. | Prepare fresh stock solutions. Ensure proper storage and handling under dim red light and inert gas. |
| Insufficient incubation time. | Optimize the incubation time for opsin reconstitution. | |
| No Functional Light Response | Incomplete photoreceptor maturation in the cell culture model. | For this compound organoids, ensure they are cultured for a sufficient duration to develop outer segments.[7] |
| The light stimulus is not appropriate for the reconstituted pigment. | Adjust the wavelength and intensity of the light stimulus to match the spectral sensitivity of the newly formed visual pigment. | |
| Low TER in RPE Cultures | The RPE cells have not formed a confluent, polarized monolayer. | Optimize cell seeding density and culture conditions. Allow sufficient time for monolayer formation.[6] |
| Contamination of the culture. | Practice good aseptic technique. |
Visualizing Key Pathways and Workflows
The Visual Cycle
Caption: The canonical visual cycle and the bypass pathway enabled by synthetic 9-cis-retinal.
References
-
Al-Hussaini, H., & Vugler, A. (2018). A convenient protocol for establishing a human cell culture model of the outer retina. F1000Research, 7, 1099. [Link]
-
Lamb, T. D., & Pugh, E. N., Jr. (2004). Dark adaptation and the retinoid cycle of vision. Progress in this compound and eye research, 23(3), 307–380. [Link]
-
Altogen Biosystems. (n.d.). ARPE-19 CRISPR Transfection Kit (this compound Pigment Epithelium Cells, CRL-2302). Retrieved from [Link]
-
Akeo, K., et al. (2011). Improvement of visual performance with intravitreal administration of 9-cis-retinal in Rpe65-mutant dogs. Archives of Ophthalmology, 129(11), 1448-1455. [Link]
-
Batni, S., et al. (2008). Evaluation of 9-cis-retinyl acetate therapy in Rpe65(-/-) mice. Investigative Ophthalmology & Visual Science, 49(8), 3658–3665. [Link]
-
Esteve-Rudd, J., et al. (2018). cis Retinol oxidation regulates photoreceptor access to the retina visual cycle and cone pigment regeneration. The Journal of Physiology, 596(23), 5793-5811. [Link]
-
Maeda, T., et al. (2009). Effects of Long-Term Administration of 9-cis-Retinyl Acetate on Visual Function in Mice. Investigative Ophthalmology & Visual Science, 50(12), 5898-5906. [Link]
-
Bosch-Presegué, L., et al. (2022). New insights into the molecular mechanism of rhodopsin retinitis pigmentosa from the biochemical and functional characterization of G90V, Y102H and I307N mutations. Scientific Reports, 12(1), 229. [Link]
-
Leach, L., & Clegg, D. O. (2016). Methods for culturing this compound pigment epithelial cells: a review of current protocols and future recommendations. Journal of Tissue Engineering, 7, 2041731416654273. [Link]
-
Wang, J., et al. (2019). 9-cis-retinal treatment partially recovers visual function and this compound structure in Mitf. Scientific Reports, 9(1), 1-11. [Link]
-
Kaya, K. D., et al. (2021). 9-cis-Retinal Supplementation Accelerates Photoreceptor Development and Maturation in Human Stem Cell-Derived this compound Organoids. Investigative Ophthalmology & Visual Science, 62(8), 2855. [Link]
-
Orhan, E., et al. (2022). Nonretinoid chaperones improve rhodopsin homeostasis in a mouse model of retinitis pigmentosa. JCI Insight, 7(8), e155555. [Link]
-
Li, Z., Zhuang, J., & Corson, D. W. (1999). Delivery of 9-Cis this compound to photoreceptors from bovine serum albumin. Photochemistry and Photobiology, 69(4), 500-504. [Link]
-
van der Steen, J. J., et al. (2015). Modulation of spectral properties and pump activity of proteorhodopsins by this compound analogues. The Biochemical journal, 467(2), 293–301. [Link]
-
Reddit. (2022). Avoiding toxic DMSO concentrations in cell culture. r/labrats. [Link]
-
Sinha, R., et al. (2020). Cone photoreceptors in human stem cell derived this compound organoids demonstrate intrinsic light responses that mimic those of primate fovea. PLoS ONE, 15(11), e0242558. [Link]
-
John, S., et al. (2014). Step-by-step Instructions for Retina Recordings With Perforated Multi Electrode Arrays. Journal of Visualized Experiments, (90), 51731. [Link]
-
Mohanty, S., et al. (2025). A synthetic opsin restores vision in patients with severe this compound degeneration. Molecular Therapy, S1525-0016(25)00159-5. [Link]
-
Saari, J. C. (2000). Biochemistry of Visual Pigment Regeneration The Friedenwald Lecture. Investigative Ophthalmology & Visual Science, 41(2), 337-348. [Link]
-
Lee, S. H., & Kim, Y. J. (2021). Cell-based therapies for this compound diseases: a review of clinical trials and direct to consumer “cell therapy” clinics. Eye and Vision, 8(1), 35. [Link]
-
Weiland, J. D., Humayun, M. S., Eckhardt, H., Ufer, S., Laude, L., Basinger, B., & Tai, Y. C. (2009). A comparison of this compound prosthesis electrode array substrate materials. Annual International Conference of the IEEE Engineering in Medicine and Biology Society, 2009, 4140–4143. [Link]
-
van der Steen, J. J., et al. (2015). Modulation of spectral properties and pump activity of proteorhodopsins by this compound analogues. The Biochemical journal, 467(2), 293–301. [Link]
-
Gagliardi, M., et al. (2016). Methods for culturing this compound pigment epithelial cells: a review of current protocols and future recommendations. Journal of Tissue Engineering, 7, 2041731416654273. [Link]
-
Son, G., & Park, K. H. (2018). A protocol for the culture and differentiation of highly polarized human this compound pigment epithelial cells. STAR protocols, 2(3), 100689. [Link]
-
Mohanty, S., et al. (2025). A synthetic opsin restores vision in patients with severe this compound degeneration. Molecular Therapy, S1525-0016(25)00159-5. [Link]
-
Regus-Leidig, H., et al. (2012). Light-Driven Calcium Signals in Mouse Cone Photoreceptors. Journal of Neuroscience, 32(20), 6933-6943. [Link]
-
Zasada, M., & Budzisz, E. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. Postepy dermatologii i alergologii, 36(4), 392–397. [Link]
-
Maeda, T., et al. (2008). Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65(-/-) Mice. Investigative Ophthalmology & Visual Science, 49(8), 3658-3665. [Link]
-
Orhan, E., et al. (2022). Nonretinoid chaperones improve rhodopsin homeostasis in a mouse model of retinitis pigmentosa. JCI Insight, 7(8), e155555. [Link]
-
Single-Eye Porcine this compound Pigment Epithelium Cell Cultures—A Validated and Reproducible Protocol. (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Maeda, T., et al. (2008). Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice. Investigative Ophthalmology & Visual Science, 49(8), 3658-3665. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Al-Hussaini, H., & Vugler, A. (2016). Methods for culturing this compound pigment epithelial cells: a review of current protocols and future recommendations. Journal of Tissue Engineering, 7, 2041731416654273. [Link]
-
Lamba, D. A., Karl, M. O., & Reh, T. A. (2020). This compound Organoids and this compound Prostheses: An Overview. Journal of Personalized Medicine, 10(4), 173. [Link]
-
Kühl, T., et al. (2021). Investigation of human organoid retina with digital holographic transmission matrix measurements. Light: Advanced Manufacturing, 2(3), 1-10. [Link]
-
Căta, A., et al. (2022). Solvatochromic Study of Brilliant Blue G: Estimation of the Electric Dipole Moment in the Excited State. Molecules, 27(23), 8233. [Link]
-
World Precision Instruments. (n.d.). Quality Control of this compound Pigment Epithelial Cell Therapies. Retrieved from [Link]
-
Lee, S. H., & Kim, Y. J. (2021). Cell-based therapies for this compound diseases: a review of clinical trials and direct to consumer “cell therapy” clinics. Eye and Vision, 8(1), 35. [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Weiland, J. D., Humayun, M. S., Eckhardt, H., Ufer, S., Laude, L., Basinger, B., & Tai, Y. C. (2009). A comparison of this compound prosthesis electrode array substrate materials. Annual International Conference of the IEEE Engineering in Medicine and Biology Society, 2009, 4140–4143. [Link]
-
STEMCELL Technologies. (2020, October 28). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures [Video]. YouTube. [Link]
-
Chichagova, V., et al. (2018). Human-Induced Pluripotent Stem Cells Generate Light Responsive this compound Organoids with Variable and Nutrient-Dependent Efficiency. Stem Cells, 36(10), 1535-1551. [Link]
-
Wikipedia. (n.d.). Retina. Retrieved from [Link]
-
Azimi, T., et al. (2014). Synthetic this compound analogues modify the spectral and kinetic characteristics of microbial rhodopsin optogenetic tools. Nature Communications, 5, 5810. [Link]
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. altogen.com [altogen.com]
- 3. Improvement of visual performance with intravitreal administration of 9-cis-retinal in Rpe65-mutant dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for culturing this compound pigment epithelial cells: a review of current protocols and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. lifetein.com [lifetein.com]
- 9. New insights into the molecular mechanism of rhodopsin retinitis pigmentosa from the biochemical and functional characterization of G90V, Y102H and I307N mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Rhodopsin-associated this compound dystrophy: Disease mechanisms and therapeutic strategies [frontiersin.org]
- 11. Step-by-step instructions for retina recordings with perforated multi electrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wpiinc.com [wpiinc.com]
Application Notes and Protocols for the Synthesis of Radiolabeled Retinal
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Illuminating the Visual Cycle and Beyond with Radiolabeled Retinal
This compound, the aldehyde form of vitamin A, is a pivotal molecule in a vast array of biological processes, most notably as the chromophore of rhodopsin in the visual cycle.[1][2] The ability to trace and quantify this compound and its metabolites is crucial for unraveling the intricate mechanisms of vision, understanding retinoid metabolism, and developing novel therapeutics for ocular and systemic diseases. Radiolabeling of this compound with isotopes such as carbon-14 (¹⁴C), tritium (³H), and radioiodine provides an indispensable tool for these investigations, enabling highly sensitive detection and quantification in complex biological systems.
This comprehensive guide provides detailed protocols and expert insights into the synthesis, purification, and characterization of radiolabeled this compound. It is designed to empower researchers with the practical knowledge required to produce high-quality radiotracers for their specific research needs. We will delve into the rationale behind experimental choices, ensuring a deep understanding of the underlying chemistry and safety considerations.
I. Synthesis of Radiolabeled this compound: Strategies and Protocols
The choice of radioisotope and labeling position is dictated by the specific research application, considering factors such as desired specific activity, metabolic stability of the label, and the detection method. Here, we present protocols for the synthesis of this compound labeled with ¹⁴C and ³H, and a proposed strategy for radioiodination.
Synthesis of [14C]-all-trans-Retinal
Carbon-14 is a long-lived beta-emitter, making it ideal for studies requiring long-term tracing and quantitative analysis.[3] The following protocol is adapted from a multi-step synthesis starting from β-ionone, a common precursor in retinoid synthesis.[4] This pathway introduces the ¹⁴C label at the C14 and C15 positions of the this compound molecule.
Caption: Synthesis workflow for [14,15-¹⁴C₂]-all-trans-Retinal.
Materials:
| Reagent | Supplier | Notes |
| β-Ionone | Sigma-Aldrich | |
| [¹⁴C₂]-Triethylphosphonoacetate | Custom synthesis or commercial | High specific activity |
| Sodium hydride (NaH) | Sigma-Aldrich | Handle with extreme caution |
| Lithium aluminum hydride (LiAlH₄) | Sigma-Aldrich | Handle with extreme caution |
| Manganese dioxide (MnO₂) | Sigma-Aldrich | Activated |
| Anhydrous solvents (Ether, Hexane, etc.) | Sigma-Aldrich | |
| All-trans-retinal standard | Sigma-Aldrich | For characterization |
Procedure:
-
Synthesis of C₁₈-Tetraene Ketone from β-Ionone: This multi-step process is a standard procedure in retinoid chemistry and is not detailed here. The resulting unlabeled C₁₈-tetraene ketone is the starting material for the radiolabeling step.[4]
-
Wittig-Horner Reaction with [¹⁴C₂]-Triethylphosphonoacetate:
-
In a flame-dried, argon-purged flask, suspend sodium hydride in anhydrous diethyl ether.
-
Slowly add [¹⁴C₂]-triethylphosphonoacetate dissolved in anhydrous ether. Stir the mixture for 2 hours at room temperature.
-
Add a solution of C₁₈-tetraene ketone in anhydrous ether and allow the reaction to proceed overnight at room temperature.
-
Quench the reaction carefully with water and extract the [14,15-¹⁴C₂]-retinoic acid ethyl ester with hexane. Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Reduction to [14,15-¹⁴C₂]-Retinol:
-
Dissolve the crude [14,15-¹⁴C₂]-retinoic acid ethyl ester in anhydrous diethyl ether and cool to 0°C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride in ether. Stir the mixture for 1-2 hours at 0°C.
-
Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.
-
Filter the resulting precipitate and extract the filtrate with ether. Dry the organic layer and concentrate to obtain crude [14,15-¹⁴C₂]-retinol.
-
-
Oxidation to [14,15-¹⁴C₂]-all-trans-Retinal:
-
Dissolve the crude [14,15-¹⁴C₂]-retinol in a suitable solvent such as dichloromethane.
-
Add activated manganese dioxide in excess and stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC.
-
Upon completion, filter off the MnO₂ and wash thoroughly with the solvent.
-
Concentrate the filtrate to yield crude [14,15-¹⁴C₂]-all-trans-retinal.
-
Note: All procedures involving retinoids should be performed under dim red light or in the dark to prevent isomerization and degradation.[4]
Synthesis of [³H]-all-trans-Retinal
Tritium is a low-energy beta-emitter, offering high specific activity and suitability for autoradiography and ligand-binding assays.[5] A common strategy for tritium labeling is the reduction of a suitable precursor with tritium gas. The following protocol is a plausible synthetic route adapted from a method for tritiated retinoic acid synthesis, which can be modified for this compound.[6]
Caption: Synthesis workflow for [15-³H]-all-trans-Retinal.
Materials:
| Reagent | Supplier | Notes |
| all-trans-Retinoic acid | Sigma-Aldrich | |
| Thionyl chloride (SOCl₂) | Sigma-Aldrich | |
| N,O-Dimethylhydroxylamine hydrochloride | Sigma-Aldrich | |
| [³H]-Methylmagnesium bromide | Custom synthesis or commercial | High specific activity |
| Sodium borohydride (NaBH₄) | Sigma-Aldrich | |
| Manganese dioxide (MnO₂) | Sigma-Aldrich | Activated |
| Anhydrous solvents | Sigma-Aldrich |
Procedure:
-
Synthesis of the Weinreb Amide of Retinoic Acid:
-
Convert all-trans-retinoic acid to all-trans-retinoyl chloride by reacting with thionyl chloride.
-
React the retinoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the Weinreb amide.
-
-
Grignard Reaction with [³H]-Methylmagnesium Bromide:
-
React the Weinreb amide with [³H]-methylmagnesium bromide. This introduces the tritium label at the C15 position and forms the corresponding [15-³H]-retinyl methyl ketone.
-
-
Reduction to [15-³H]-Retinol:
-
Reduce the ketone with sodium borohydride to yield [15-³H]-retinol.
-
-
Oxidation to [15-³H]-all-trans-Retinal:
-
Oxidize the [15-³H]-retinol to [15-³H]-all-trans-retinal using activated manganese dioxide as described in the ¹⁴C-retinal synthesis protocol.
-
Proposed Strategy for Radioiodination of this compound
Direct radioiodination of the electron-rich polyene chain of this compound can be challenging and may lead to a mixture of products. A more controlled approach involves the radioiodination of the β-ionone ring of a suitable precursor. Iodine-125 is a gamma-emitter with a convenient half-life, making it suitable for in vitro assays and SPECT imaging.[7]
A plausible strategy would involve the synthesis of a retinoid precursor with an activatable group (e.g., a trialkylstannyl or boronic acid derivative) on the β-ionone ring. This precursor can then be subjected to electrophilic radioiodination using [¹²⁵I]NaI and an oxidizing agent. The resulting iodinated precursor can then be converted to radioiodinated this compound through a series of chemical transformations.
II. Purification of Radiolabeled this compound
Purification of the crude radiolabeled this compound is critical to remove unreacted starting materials, byproducts, and isomers, ensuring high radiochemical purity. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.
Preparative HPLC Protocol
Instrumentation:
-
Preparative HPLC system with a UV detector and a radioactivity detector.
-
Semi-preparative or preparative scale reverse-phase C18 or C30 column. C30 columns are particularly effective for separating hydrophobic, structurally related isomers like retinoids.[8]
Mobile Phase:
A gradient of acetonitrile and water is commonly used. The exact gradient will need to be optimized based on the specific column and isomers to be separated. A typical starting point could be:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: 70-100% B over 30-40 minutes.
An isocratic method using 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) has also been reported for the separation of various retinoids.[9]
Procedure:
-
Dissolve the crude radiolabeled this compound in a small volume of the initial mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Monitor the elution profile using both the UV detector (at ~380 nm for this compound) and the radioactivity detector.
-
Collect the fractions corresponding to the desired radiolabeled this compound isomer (typically all-trans-retinal is the major product).
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under a stream of nitrogen or by lyophilization.
III. Characterization and Quality Control
Ensuring the identity, purity, and specific activity of the synthesized radiolabeled this compound is paramount for obtaining reliable experimental results.
Radiochemical Purity
The radiochemical purity is determined by analytical HPLC coupled with a radioactivity detector. The percentage of the total radioactivity that co-elutes with the authentic, non-labeled this compound standard represents the radiochemical purity. A purity of >95% is generally required for most applications.
Chemical Identity
The chemical identity of the radiolabeled product should be confirmed by comparing its retention time with that of an authentic standard in at least two different HPLC systems. Further confirmation can be obtained through mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry can be used to confirm the molecular weight of the radiolabeled this compound.[10] The fragmentation pattern can also provide structural information.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For ¹⁴C-labeled compounds with sufficient mass, ¹³C-NMR can confirm the position of the label. For ³H-labeled compounds, ³H-NMR can be used. ¹H-NMR spectra should be consistent with the structure of this compound.[1][13][14]
Specific Activity
Specific activity is the amount of radioactivity per unit mass of the compound (e.g., Ci/mmol or Bq/g). It is a critical parameter, especially for receptor-binding studies.
Calculation:
-
Determine the total radioactivity of the purified product using a calibrated radiation detector (e.g., liquid scintillation counter).
-
Quantify the mass of the purified this compound using UV-Vis spectrophotometry by measuring the absorbance at its λmax (~380 nm in ethanol) and using the molar extinction coefficient.
-
Specific Activity = Total Radioactivity / Total Mass
IV. Safe Handling, Storage, and Disposal
Working with radioactive materials requires strict adherence to safety protocols to minimize exposure and prevent contamination.[5][15][16][17]
Safe Handling
-
Designated Area: All work with radiolabeled this compound should be conducted in a designated and properly labeled area, preferably within a fume hood to handle any volatile compounds.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves (double-gloving is recommended).[5]
-
Contamination Monitoring: Regularly monitor the work area, equipment, and yourself for radioactive contamination using appropriate survey meters or wipe tests.[16]
-
Shielding: While ¹⁴C and ³H are low-energy beta emitters and do not require extensive shielding, it is good practice to use plexiglass shields to minimize exposure. For ¹²⁵I, lead shielding is necessary.
Storage
Radiolabeled retinoids are susceptible to both chemical and radiolytic decomposition. Proper storage is crucial to maintain their purity and integrity.
-
Temperature: Store at low temperatures, typically -20°C or -80°C.
-
Light: Protect from light by storing in amber vials or wrapping with aluminum foil.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent: If stored in solution, use a solvent in which the compound is stable and that is resistant to radiolysis. Ethanol is a common choice.
Waste Disposal
Radioactive waste must be disposed of according to institutional and national regulations.
-
Segregation: Segregate radioactive waste from non-radioactive waste.
-
Labeling: Clearly label all radioactive waste containers with the isotope, activity, date, and chemical form.
-
Disposal Routes: Follow the specific disposal routes for solid and liquid radioactive waste as outlined by your institution's radiation safety office.[18][19]
V. Conclusion
The synthesis of radiolabeled this compound is a powerful technique that enables profound insights into the molecular mechanisms of vision and retinoid biology. The protocols and guidelines presented in this application note provide a solid foundation for researchers to produce and utilize these essential tools in their scientific endeavors. By combining careful synthetic chemistry, rigorous purification and characterization, and strict adherence to safety protocols, high-quality radiolabeled this compound can be reliably produced to advance our understanding of these critical biological processes.
VI. References
-
International Atomic Energy Agency. (2004). Management of waste containing tritium and carbon-14. IAEA Technical Reports Series No. 421. [Link]
-
Chen, B. H., & Chen, Y. C. (1998). Rapid measurement of retinol, this compound, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 6(3), 623-634. [Link]
-
Ben-Shalom, A., & Sherer, Y. (2013). Radiation Safety Manual. Tel Aviv University. [Link]
-
Kizaki, T., Ogasawara, J., & Oh-Ishi, S. (1998). Method of synthesis of retinoic acid. U.S. Patent No. 5,808,120.
-
Kim, H. Y., Choi, M. S., & Lee, W. (2013). Complete NMR assignment of this compound and its related compounds. Magnetic Resonance in Chemistry, 51(10), 673-677. [Link]
-
Yan, E. C., Kazmi, M. A., Ganim, Z., Hou, J. M., Pan, D., Chang, B. S., ... & Mathies, R. A. (2011). Structural characteristics around the β-ionone ring of the this compound chromophore in Salinibacter sensory rhodopsin I. Biochemistry, 50(25), 5690-5700. [Link]
-
Anderson, D. M., Ablonczy, Z., Koutalos, Y., Spraggins, J. M., & Caprioli, R. M. (2014). High resolution MALDI imaging mass spectrometry of this compound tissue lipids. Journal of the American Society for Mass Spectrometry, 25(7), 1394-1403. [Link]
-
Shields, C. L., Kaliki, S., Shah, S. U., Bianciotto, C. G., & Shields, J. A. (2012). Iodine I 125 plaque radiotherapy for vasoproliferative tumors of the retina in 30 eyes. Ophthalmology, 119(12), 2599-2605. [Link]
-
Duester, G. (2008). Retinoic acid synthesis and degradation. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1781(9), 465-473. [Link]
-
Dawadi, S., & Lugtenburg, J. (2011). Synthesis of 9-CD3-9-cis-retinal. Tetrahedron Letters, 52(20), 2644-2646. [Link]
-
University of Wisconsin-Madison. (n.d.). Radiation Safety Manual. [Link]
-
IsoLife. (n.d.). NMR metabolomics. [Link]
-
Wang, J., & Li, B. (2019). This compound Oxygen Kinetics and Hemodynamics in Choroidal Melanoma After Iodine‐125 Plaque Radiotherapy Using a Novel Structural‐Functional Imaging Analysis System. Investigative Ophthalmology & Visual Science, 60(9), 5651-5651. [Link]
-
Northwestern University. (n.d.). Radiation Safety Handbook. [Link]
-
University of Florida. (n.d.). Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. [Link]
-
Tanumihardjo, S. A. (2011). Handbook on Vitamin A Tracer Dilution Methods to Assess Status and Evaluate Intervention Programs. IAEA. [Link]
-
Kim, C. K., Park, H. M., & Kang, M. J. (2006). Distribution of 14C and 3H in low level radioactive wastes generated by wet waste streams from pressurized water reactors. Journal of Radioanalytical and Nuclear Chemistry, 268(1), 151-155. [Link]
-
University of Gothenburg. (n.d.). Rules concerning work with radioactive substances at Kristineberg Center. [Link]
-
Gordon, W. C., Rodriguez, M., & Bazan, N. G. (2023). Mass spectrometry molecular imaging of periphery and macula photoreceptors of human this compound degeneration. Investigative Ophthalmology & Visual Science, 64(8), 3986-3986. [Link]
-
Kedishvili, N. Y. (2013). Generation of retinaldehyde for retinoic acid biosynthesis. Journal of lipid research, 54(10), 2623-2635. [Link]
-
Brown, A., & Brown, G. G. (2017). Synthesis of Isotopically Labelled All-Trans Retinals for DNP-Enhanced Solid State NMR Studies of Retinylidene Proteins. ePrints Soton. [Link]
-
Korea Atomic Energy Research Institute. (2013). The radioactivity analysis of 14C and 3H in graphite from the dismantled korea research reactor and its dose estimation. ResearchGate. [Link]
-
Pop, A., Pop, O. L., & Antal, D. (2023). Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. Antioxidants, 12(4), 889. [Link]
-
Moiseyev, G., Chen, Y., Takahashi, Y., Wu, B. X., & Ma, J. X. (2005). Identification of all-trans-retinol: all-trans-13, 14-dihydroretinol saturase. Journal of Biological Chemistry, 280(31), 28448-28454. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Tanumihardjo, S. A., & Suri, D. (2016). Synthesis of 13C2-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests. Journal of visualized experiments: JoVE, (114), 54324. [Link]
-
National Institute of Standards and Technology. (1953). Recommendations for the disposal of carbon-14 wastes. [Link]
-
Yan, B., Nakanishi, K., & Spudich, J. L. (1991). Effects of modifications of the this compound beta-ionone ring on archaebacterial sensory rhodopsin I. The Journal of biological chemistry, 266(13), 8580-8584. [Link]
-
Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Bartos, J., & Juráňová, J. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC. Endocrine Regulations, 36(3), 133-137. [Link]
-
Princeton University. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. [Link]
-
Frontiers. (2022). Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening. [Link]
-
Feng, D. D., & Levine, R. L. (2017). Inhibition of choroidal retinoic acid synthesis by dichloro-all-trans-retinone (DAR). Investigative Ophthalmology & Visual Science, 58(8), 497-497. [Link]
-
Napoli, J. L. (2012). Enzymology of retinoic acid biosynthesis and degradation. Journal of lipid research, 53(8), 1644-1657. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Mass spectrometry-based retina proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 13C2-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. jfda-online.com [jfda-online.com]
- 10. High Resolution MALDI Imaging Mass Spectrometry of this compound Tissue Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. queensu.ca [queensu.ca]
- 17. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 18. www-pub.iaea.org [www-pub.iaea.org]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
Probing the Dynamics of Vision: A Guide to Using Retinal Analogs in Rhodopsin Activation Studies
Introduction: Beyond a Simple On/Off Switch
Rhodopsin, the primary photoreceptor in vertebrate rod cells, is a prototypical Class A G-protein coupled receptor (GPCR).[1][2] Its remarkable sensitivity to a single photon of light initiates the cascade of vision, a process that has been the subject of intense study for decades.[1][3] The activation of rhodopsin is triggered by the photoisomerization of its covalently bound chromophore, 11-cis-retinal, to the all-trans form.[3][4] This seemingly simple geometric change induces a series of conformational rearrangements in the opsin protein, leading to the activation of the G-protein transducin and the subsequent signaling cascade.[1][3]
However, viewing this activation as a mere on/off switch oversimplifies the intricate dance of molecular events. To truly dissect the mechanism of rhodopsin activation—to understand how the initial isomerization is translated into a specific protein conformation, how the protein stabilizes different intermediate states, and how these states couple to downstream effectors—researchers have turned to a powerful toolkit: retinal analogs . These synthetic or naturally occurring modified versions of the native chromophore allow for the systematic perturbation of the this compound-opsin interaction, providing invaluable insights into the structure-function relationship of this critical receptor.[5]
This guide provides a comprehensive overview of the application of this compound analogs in studying rhodopsin activation, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind using these powerful tools, provide detailed protocols for their implementation, and discuss the interpretation of the resulting data.
The Rationale: Why Use this compound Analogs?
The native 11-cis-retinal is perfectly evolved for its role. However, its very efficiency can mask the subtle, stepwise changes that govern rhodopsin's function. This compound analogs offer a way to "freeze" or "alter" specific aspects of the activation process. The choice of a particular analog is therefore not arbitrary; it is a hypothesis-driven decision aimed at answering specific mechanistic questions.
Key Applications of this compound Analogs:
-
Mapping the Binding Pocket: By modifying different parts of the this compound molecule (the β-ionone ring, the polyene chain, or the aldehyde group) and assessing the ability of these analogs to bind to opsin and form a stable pigment, researchers can infer the steric and electronic constraints of the binding pocket.[5]
-
Investigating the Role of Isomerization: "Locked" or ring-constrained analogs, which are unable to undergo full isomerization, are crucial for decoupling the initial light absorption event from the subsequent protein conformational changes.[6][7] This allows for the study of how much of the activation process is driven by the isomerization itself versus other movements of the chromophore.
-
Stabilizing Intermediate States: The rhodopsin photocycle involves several transient intermediates (e.g., bathorhodopsin, lumirhodopsin, metarhodopsin I, and metarhodopsin II). Certain analogs can alter the energy landscape of these intermediates, effectively trapping the protein in a specific state for longer periods, facilitating its characterization by spectroscopic methods.
-
Modulating Signaling Output (Partial Agonism/Inverse Agonism): Not all analogs that bind to opsin are capable of activating transducin to the same extent as all-trans-retinal. Some may act as partial agonists, inducing a sub-maximal response, while others can act as inverse agonists, further stabilizing the inactive state of opsin.[8] This is particularly relevant for studying diseases caused by constitutively active rhodopsin mutants.
-
Therapeutic Development: In diseases like retinitis pigmentosa, mutations in rhodopsin can lead to misfolding and constitutive activity. This compound analogs are being investigated as pharmacological chaperones to stabilize the protein and as inverse agonists to silence aberrant signaling.
Visualizing the Process: The Rhodopsin Photocycle and Activation
To understand the context in which this compound analogs are employed, it is essential to visualize the natural sequence of events.
Caption: The Rhodopsin Photocycle: From Light Activation to Regeneration.
The key activation step is the transition from Metarhodopsin I to Metarhodopsin II (Meta II), which represents the fully active state capable of binding and activating transducin.
Caption: The Phototransduction Cascade Initiated by Rhodopsin Activation.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the use of this compound analogs in studying rhodopsin. These should be adapted based on the specific analog and experimental goals.
Protocol 1: Regeneration of Opsin with this compound Analogs
This is the foundational experiment for any study involving this compound analogs. The goal is to reconstitute the opsin apoprotein with the analog of interest to form an artificial pigment.
Materials:
-
Purified rod outer segment (ROS) membranes containing opsin.
-
This compound analog stock solution (typically in ethanol).
-
Regeneration buffer: e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.1 mM EDTA.
-
Bovine Serum Albumin (BSA) solution (e.g., 2% w/v in buffer) for quenching excess this compound.
-
Spectrophotometer capable of UV-visible measurements.
Procedure:
-
Preparation of Opsin: Start with purified ROS membranes. To obtain opsin, the native 11-cis-retinal must be removed. This is typically achieved by exposing the rhodopsin to light to bleach it, followed by treatment with hydroxylamine to hydrolyze the Schiff base linkage. The resulting opsin should be washed to remove the this compound oxime and hydroxylamine.
-
Handling of this compound Analogs: this compound analogs are light-sensitive and prone to oxidation. All manipulations should be carried out under dim red light and in an inert atmosphere (e.g., argon) if possible. Stock solutions should be stored at -80°C.
-
Regeneration Reaction:
-
Resuspend the opsin-containing membranes in the regeneration buffer to a known concentration.
-
In the dark, add the this compound analog stock solution to the opsin suspension. A molar excess of the analog (e.g., 3-5 fold) is typically used to drive the reaction to completion.
-
Incubate the mixture in the dark with gentle agitation. The time and temperature will vary depending on the analog, but a common starting point is 2-4 hours at room temperature or overnight at 4°C.
-
-
Monitoring Pigment Formation: The formation of the new pigment can be monitored by UV-visible spectroscopy. A successful regeneration will result in the appearance of a new absorbance peak in the visible region, characteristic of the specific this compound analog bound to opsin. The wavelength of maximum absorbance (λmax) is a key piece of data.
-
Quenching and Washing: After the incubation period, quench the reaction by adding a BSA solution to bind any excess, unbound this compound analog. Pellet the membranes by centrifugation and wash them several times with buffer to remove the BSA and any remaining free analog.
-
Final Spectroscopic Analysis: Resuspend the final washed membranes in buffer and record a final UV-visible spectrum. The absorbance at the λmax can be used to determine the concentration of the regenerated pigment, using an appropriate extinction coefficient (if known).
Self-Validating System:
-
Control: A parallel experiment should be run without the addition of the this compound analog to ensure that there is no spontaneous regeneration or contamination.
-
Completeness of Reaction: The reaction can be considered complete when the λmax of the pigment no longer increases with further incubation time.
-
Purity: The ratio of the absorbance at 280 nm (protein) to the λmax of the pigment (A280/Aλmax) can provide an indication of the purity of the regenerated pigment.
Protocol 2: Characterization of the Regenerated Pigment
Once the artificial pigment is formed, its photochemical properties and ability to activate transducin must be assessed.
A. UV-Visible Spectroscopy for Photobleaching and Meta II Formation:
This technique is used to determine if the regenerated pigment is light-sensitive and can form the active Meta II state.
Procedure:
-
Record the UV-visible spectrum of the dark-adapted, regenerated pigment.
-
Expose the sample to light of a suitable wavelength to photobleach the pigment.
-
Immediately after illumination, record a series of spectra over time to monitor the decay of the initial pigment and the formation of any photointermediates. The formation of Meta II is typically characterized by an absorbance peak around 380 nm.[2]
-
The rate of Meta II formation and its stability can be quantified from these time-resolved spectra.
B. Transducin Activation Assay (GTPγS Binding):
This is a functional assay to measure the ability of the light-activated artificial pigment to catalyze the exchange of GDP for GTP on the α-subunit of transducin. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is often used for ease of detection.[9]
Materials:
-
Regenerated pigment in membranes.
-
Purified transducin.
-
Assay buffer: e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
[³⁵S]GTPγS.
-
Nitrocellulose filters and filtration apparatus.
-
Scintillation counter.
Procedure:
-
Combine the regenerated pigment, transducin, and assay buffer in a reaction tube.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
For light-dependent activation, expose the sample to light. A dark control must be run in parallel.
-
At various time points, take aliquots of the reaction mixture and pass them through a nitrocellulose filter. The filter will bind the transducin with the incorporated [³⁵S]GTPγS.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The rate of [³⁵S]GTPγS uptake is a direct measure of the rate of transducin activation by the artificial pigment.
Self-Validating System:
-
Positive Control: Rhodopsin regenerated with the native 11-cis-retinal should be used as a positive control to establish the maximal rate of transducin activation.
-
Negative Controls:
-
A reaction performed in the dark will measure any light-independent (constitutive) activity.
-
A reaction without the regenerated pigment will control for any non-specific binding of [³⁵S]GTPγS.
-
A reaction with opsin alone (no this compound analog) will establish the baseline activity of the apoprotein.
-
Data Presentation: A Comparative Table of this compound Analogs
The power of using this compound analogs lies in the ability to compare their effects. A well-structured table is essential for this purpose.
| This compound Analog | Structural Modification | λmax of Pigment (nm) | Transducin Activation | Key Mechanistic Insight |
| 11-cis-retinal | Native Chromophore | ~500 | Full Agonist | Baseline for comparison |
| 9-cis-retinal | Isomer of the polyene chain | ~485 | Full Agonist | Demonstrates some flexibility in the binding pocket for the polyene chain configuration. |
| 13-cis-retinal | Isomer of the polyene chain | ~467 | Partial Agonist (light-independent) | Highlights the importance of the C13-methyl group orientation for maintaining the inactive state. |
| Locked Analogs | Ring structure preventing full isomerization | Varies | Very low to no activation | Decouples isomerization from protein conformational change, showing that isomerization is critical for full activation.[6] |
| Acyclic this compound | Lacks the β-ionone ring | ~460 | Partial Agonist | Investigates the role of the β-ionone ring in stabilizing the active conformation. |
| 9-cis-9-demethyl-retinal | Removal of the methyl group at C9 | ~464 | Partial Agonist | Probes the interaction of the C9-methyl group with surrounding amino acid residues. |
Experimental Workflow Visualization
Caption: Workflow for Studying Rhodopsin Activation with this compound Analogs.
Conclusion: A Versatile Tool for Vision Science and Beyond
This compound analogs are more than just molecular probes; they are the key to unlocking the intricate secrets of rhodopsin activation. By systematically altering the structure of the chromophore, researchers can dissect the complex interplay between the ligand and the protein, revealing the fundamental principles that govern the function of this vital photoreceptor. The insights gained from these studies not only deepen our understanding of vision but also have significant implications for the development of novel therapeutics for this compound diseases. Furthermore, as rhodopsin serves as a model for the vast family of GPCRs, the knowledge gleaned from the use of this compound analogs has far-reaching implications for drug discovery across a wide range of therapeutic areas.
References
-
Lamb, T. D. (2006). Phototransduction, Dark Adaptation, and Rhodopsin Regeneration The Proctor Lecture. Investigative Ophthalmology & Visual Science, 47(12), 5134-5152. [Link]
-
Rando, R. R. (2001). Biochemistry of Visual Pigment Regeneration The Friedenwald Lecture. Investigative Ophthalmology & Visual Science, 42(8), 1685-1695. [Link]
-
Neuroscientifically Challenged. (2019, July 11). 2-Minute Neuroscience: Phototransduction [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023, December 27). Channelrhodopsin. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]
-
Sommer, M. E., Smith, S. O., & Farrens, D. L. (2007). Preparation of an Activated Rhodopsin/Transducin Complex Using a Constitutively Active Mutant of Rhodopsin. Methods in molecular biology (Clifton, N.J.), 366, 163–178. [Link]
-
Crouch, R. K., & Kefalov, V. (2010). 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle. The Journal of biological chemistry, 285(4), 2315–2321. [Link]
-
Volkner, M., Zerti, D., & Gagliardi, G. (2022). The Rise of this compound Organoids for Vision Research. International journal of molecular sciences, 23(3), 1163. [Link]
-
Brown, M. F. (2012). UV-Visible and Infrared Methods for Investigating Lipid-Rhodopsin Membrane Interactions. Methods in molecular biology (Clifton, N.J.), 849, 305–331. [Link]
-
Crouch, R. K., & Koutalos, Y. (2001). Mechanism of rhodopsin activation as examined with ring-constrained this compound analogs and the crystal structure of the ground state protein. Photochemistry and photobiology, 74(1), 1–7. [Link]
-
Esteve-Rudd, J., & Koutalos, Y. (2014). In Vitro Assays of Rod and Cone Opsin Activity: Retinoid Analogs as Agonists and Inverse Agonists. Methods in molecular biology (Clifton, N.J.), 1152, 115–125. [Link]
-
Garriga, P., & Manyosa, J. (2014). Binding specificity of this compound analogs to photoactivated visual pigments suggest mechanism for fine-tuning GPCR-ligand interactions. Chemistry & biology, 21(2), 240–247. [Link]
-
Nymark, S., & Ala-Laurila, P. (2005). Binding of rhodopsin and rhodopsin analogues to transducin, rhodopsin kinase and arrestin-1. The International journal of biochemistry & cell biology, 37(4), 845–857. [Link]
-
Palczewski, K. (2001). Rhodopsin: Structural Basis of Molecular Physiology. Physiological reviews, 81(4), 1723–1766. [Link]
-
Rock, E. M., & Lefkowitz, R. J. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation research, 134(12), 1084–1106. [Link]
-
Jastrzebska, B., & Palczewski, K. (2025). Functional Genomics meets Precision Ophthalmology: a high-throughput assay of rhodopsin variants for predicting patient amenability. Investigative Ophthalmology & Visual Science, 66(5), 4567-4567. [Link]
-
Whorton, M. R., & Sun, Z. (2007). Monomeric G protein-coupled receptor rhodopsin in solution activates its G protein transducin at the diffusion limit. Proceedings of the National Academy of Sciences of the United States of America, 104(26), 10815–10820. [Link]
-
ResearchGate. (n.d.). 11-cis this compound regeneration and rhodopsin levels in CD59aKO retinas. Retrieved January 26, 2024, from [Link]
-
ResearchGate. (n.d.). Some uncommon this compound analogs occurring as natural chromophores or in engineered pigment analogs. Retrieved January 26, 2024, from [Link]
-
Lórenz-Fonfría, V. A., & Fitter, J. (2015). Rhodopsins: An Excitingly Versatile Protein Species for Research, Development and Creative Engineering. Frontiers in bioengineering and biotechnology, 3, 11. [Link]
-
ResearchGate. (n.d.). UV-visible absorbance spectra of rhodopsin in wild-type (A) and Gt-KO (B) rod disk membranes. Retrieved January 26, 2024, from [Link]
-
Palczewski, K. (2013). Structural approaches to understanding this compound proteins needed for vision. Eyebrain, 5, 1–11. [Link]
-
Rando, R. R., & Saari, J. C. (1998). The rhodopsin cycle is preserved in IRBP “knockout” mice despite abnormalities in this compound structure and function. Visual neuroscience, 15(2), 211–217. [Link]
-
Arshavsky, V. Y. (2021). Structural View of G Protein-Coupled Receptor Signaling in the this compound Rod Outer Segment. Biomolecules, 11(11), 1637. [Link]
-
Rasmussen, S. G., & Kobilka, B. K. (2011). Structures of the Rhodopsin-Transducin Complex: Insights into G-Protein Activation. Journal of molecular biology, 413(3), 549–560. [Link]
-
Lamb, T. D. (2006). Phototransduction, Dark Adaptation, and Rhodopsin Regeneration The Proctor Lecture. ANU Open Research. [Link]
-
Marc, R. E., & Jones, B. W. (2018). This compound Connectomics: A Review. Annual review of vision science, 4, 263–287. [Link]
-
Crouch, R. K., & Koutalos, Y. (2005). Biochemical and Physiological Properties of Rhodopsin Regenerated with 11-cis-6-Ring- and 7-Ring-retinals. The Journal of biological chemistry, 280(40), 34259–34267. [Link]
-
Spudich, J. L., & Sineshchekov, O. A. (2014). Microbial and Animal Rhodopsins: Structures, Functions, and Molecular Mechanisms. Chemical reviews, 114(1), 169–203. [Link]
-
Akin, O., & Bellen, H. J. (2022). An essential experimental control for functional connectivity mapping with optogenetics. eLife, 11, e77063. [Link]
-
Jastrzebska, B., & Palczewski, K. (2018). Protective Effect of a Locked this compound Chromophore Analog against Light-Induced this compound Degeneration. Molecular pharmacology, 94(4), 1143–1152. [Link]
-
Palczewski, K. (2001). Rhodopsin: Structural Basis of Molecular Physiology. Physiological reviews, 81(4), 1723–1766. [Link]
-
Arshavsky, V. Y., & Burns, M. E. (2007). Transducin Translocation in Rods Is Triggered by Saturation of the GTPase-Activating Complex. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(5), 1158–1166. [Link]
-
ResearchGate. (n.d.). Recent advances in signaling and activation mechanism in microbial rhodopsins: Report for the session 6 at the 19 International Conference on this compound Proteins. Retrieved January 26, 2024, from [Link]
-
Chen, S. (2021). This compound Prosthetic Approaches to Enhance Visual Perception for Blind Patients. Micromachines, 12(11), 1339. [Link]
-
Garriga, P., & Manyosa, J. (2014). Binding specificity of this compound analogs to photoactivated visual pigments suggest mechanism for fine-tuning GPCR-ligand interactions. Chemistry & biology, 21(2), 240–247. [Link]
-
ResearchGate. (n.d.). Visual cycle for regeneration of 11-cis-retinal. Retrieved January 26, 2024, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. UV-Visible and Infrared Methods for Investigating Lipid-Rhodopsin Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of rhodopsin and rhodopsin analogues to transducin, rhodopsin kinase and arrestin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systems Pharmacology Links GPCRs with this compound Degenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effect of a Locked this compound Chromophore Analog against Light-Induced this compound Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Assays of Rod and Cone Opsin Activity: Retinoid Analogs as Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of an Activated Rhodopsin/Transducin Complex Using a Constitutively Active Mutant of Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Models in Retinal Deficiency Research
For: Researchers, scientists, and drug development professionals in the field of ophthalmology and neuroscience.
Introduction: Modeling the Complexity of the Retina to Combat Blindness
The retina, a delicate and intricate neural tissue at the back of the eye, is responsible for converting light into the electrical signals our brain interprets as vision. Dysfunction and degeneration of retinal cells are the basis of a spectrum of debilitating diseases, such as retinitis pigmentosa (RP) and age-related macular degeneration (AMD), which are leading causes of irreversible blindness worldwide.[1][2] To unravel the complex mechanisms of these diseases and develop effective therapeutic strategies, robust and reliable experimental models are indispensable.[1]
This guide provides a comprehensive overview of state-of-the-art experimental models for studying this compound deficiencies. We will delve into the nuances of in vitro, in vivo, and in silico models, offering not just step-by-step protocols but also the critical reasoning behind experimental choices. Our aim is to equip researchers with the knowledge to select, implement, and interpret data from the most appropriate models for their specific scientific questions, ultimately accelerating the path toward sight-restoring therapies.
Section 1: In Vitro Models: Recreating the Retina in a Dish
In vitro models offer unparalleled experimental control and are ideal for high-throughput screening and detailed mechanistic studies at the cellular and molecular level.[3] Recent advancements in stem cell technology have led to the development of sophisticated models that increasingly recapitulate the complex architecture and function of the human retina.[4][5]
This compound Organoids: A Three-Dimensional Glimpse into this compound Development and Disease
Human pluripotent stem cell (hPSC)-derived this compound organoids are self-organizing, three-dimensional structures that mimic the development and layered architecture of the native retina.[6] They provide a powerful platform for studying human-specific aspects of this compound development and disease, which are often not faithfully replicated in animal models.[7]
This compound organoids are particularly valuable for:
-
Modeling Inherited this compound Diseases: Patient-derived iPSCs can be used to generate organoids that carry specific disease-causing mutations, allowing for the study of disease progression in a human-relevant context.
-
Drug Screening and Toxicity Testing: The scalability of organoid production makes them suitable for testing the efficacy and safety of novel therapeutic compounds.[1]
-
Understanding this compound Development: The spontaneous differentiation and lamination of organoids provide a unique window into the complex cellular and molecular events that govern retinogenesis.
This protocol outlines a common method for generating this compound organoids, involving the transition from 2D culture to a 3D suspension culture.[6]
Materials:
-
Human induced pluripotent stem cells (iPSCs)
-
Essential 8 Medium
-
Essential 6 Medium (lacking FGF2 and TGFβ)[6]
-
B27 Supplement
-
Neural Induction Medium
-
Non-adhesive V-bottom 96-well plates
Procedure:
-
Initial iPSC Culture: Culture iPSCs to approximately 70% confluency in Essential 8 Medium.[6]
-
Neural Induction: Switch the medium to Essential 6 to initiate neural differentiation.[6]
-
Formation of Neuroepithelial Structures: After approximately 4 weeks, self-organizing neuroepithelial structures will emerge.[6]
-
Suspension Culture: Carefully detach the neuroepithelial structures and transfer them to non-adhesive V-bottom 96-well plates in a suspension medium containing B27 supplement to form embryoid bodies (EBs).[6]
-
This compound Differentiation: Continue to culture the EBs in suspension. Retina-like structures will begin to appear within the EBs by approximately week 4.[6]
-
Long-term Culture and Maturation: Maintain the organoids in suspension for an extended period to allow for further differentiation, lamination, and maturation of this compound cell types.
Caption: Workflow for generating this compound organoids from iPSCs.
Retina-on-a-Chip: Engineering a Functional Microenvironment
Retina-on-a-chip models are microfluidic devices that integrate different this compound cell types in a more physiologically relevant microenvironment.[4] These systems can replicate key aspects of this compound function, such as the this compound barrier and multi-cellular interactions.[4]
Retina-on-a-chip models are advantageous for:
-
Studying Cell-Cell Interactions: The microfluidic nature allows for the co-culture of different this compound cell types in separate but interconnected chambers, facilitating the study of their communication.
-
Modeling Barrier Function: These models can recreate the blood-retinal barrier, which is crucial for understanding diseases like diabetic retinopathy and for testing drug permeability.
-
Investigating Biomechanical Forces: The controlled fluid flow in these devices can be used to study the effects of shear stress and pressure on this compound cells, relevant for conditions like glaucoma.[3]
Section 2: In Vivo Models: Studying this compound Disease in a Living System
In vivo models are essential for understanding the complex pathophysiology of this compound diseases in the context of a whole organism.[1] Animal models allow for the investigation of disease progression over time, the evaluation of therapeutic interventions, and the study of the interaction between the retina and other physiological systems.[1][8]
Animal Models of Retinitis Pigmentosa (RP)
RP is a group of inherited this compound dystrophies characterized by the progressive loss of photoreceptor cells.[9][10] Numerous animal models, particularly mice, have been developed that carry mutations in genes known to cause RP in humans.[9][11][12]
Mouse models of RP are widely used due to their:
-
Genetic Tractability: The ability to create knockout and transgenic mice allows for the study of specific gene functions and disease mechanisms.[12]
-
Rapid Disease Progression: The relatively short lifespan of mice allows for the observation of disease progression in a manageable timeframe.[12]
-
Cost-Effectiveness: Compared to larger animal models, mice are more affordable to house and maintain.[12]
Common Mouse Models of RP:
-
rd1 (Pde6b mutation): One of the first and most widely studied models, exhibiting rapid rod degeneration.[12]
-
Rho-P23H: A model for autosomal dominant RP caused by a mutation in the rhodopsin gene.[11]
-
rd10: A model with a slower rate of this compound degeneration compared to rd1 mice, making it suitable for studying therapeutic interventions.
Functional Assessment: Electroretinography (ERG)
ERG is a non-invasive technique used to measure the electrical response of the retina to a light stimulus.[13] It is a critical tool for assessing this compound function in both animal models and human patients.[14]
This protocol describes a standard procedure for performing ERG to assess rod and cone function in mice.[13][15]
Materials:
-
ERG recording system with a Ganzfeld dome
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)[15]
-
Mydriatic eye drops (e.g., tropicamide)
-
Corneal electrodes
-
Reference and ground electrodes
-
Ophthalmic lubricant[15]
Procedure:
-
Dark Adaptation: Dark-adapt the mouse overnight (minimum 12 hours) to maximize rod sensitivity.[16]
-
Anesthesia and Pupil Dilation: Anesthetize the mouse and apply a mydriatic agent to dilate the pupils.[15]
-
Electrode Placement: Place the ground electrode subcutaneously in the tail, the reference electrode between the eyes, and the active corneal electrodes on each cornea with a drop of ophthalmic lubricant.[13]
-
Scotopic ERG (Rod Function):
-
Present a series of increasing intensity light flashes in the dark.
-
Record the a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells).
-
-
Light Adaptation: Light-adapt the mouse for a defined period (e.g., 3-10 minutes) to suppress rod activity.[15]
-
Photopic ERG (Cone Function):
-
Present high-intensity light flashes on a lighted background.[13]
-
Record the cone-driven a-wave and b-wave.
-
-
Data Analysis: Measure the amplitude and implicit time of the a- and b-waves for both scotopic and photopic responses.
Caption: Workflow for performing Electroretinography (ERG) in mice.
Comparative Data of this compound Deficiency Models
| Model Type | Advantages | Limitations | Key Applications |
| This compound Organoids | Human-specific genetics and development; suitable for high-throughput screening.[1] | Lack of vasculature and immune cells; long culture time. | Disease modeling, drug discovery, developmental studies.[1] |
| Retina-on-a-Chip | Recreates microenvironment and barrier function; allows for co-culture.[4] | Technically challenging to establish; may not fully recapitulate tissue complexity.[4] | Blood-retinal barrier studies, cell interaction research. |
| Mouse Models | Genetic manipulation is straightforward; relatively low cost and rapid disease progression.[12] | Anatomical and physiological differences from the human retina; may not fully mimic human disease phenotypes.[7] | Preclinical testing of therapies, studying systemic effects.[1] |
| Large Animal Models (e.g., Pigs) | Eye size and anatomy are similar to humans; amenable to surgical interventions.[11] | Higher cost and longer lifespan; genetic manipulation is more difficult.[7][11] | Surgical procedure development, gene therapy trials.[11] |
Section 3: In Silico Models: The Power of Computational Prediction
In silico or computational models are increasingly being used to complement traditional wet-lab experiments.[17] These models can simulate complex biological processes, predict the effects of genetic mutations, and identify potential therapeutic targets.[18][19]
Mechanistic Modeling of this compound Signaling Pathways
Understanding the intricate signaling pathways that govern this compound function and dysfunction is crucial for developing targeted therapies. Computational models can integrate large datasets to simulate these pathways and predict how they are altered in disease.
In silico pathway modeling is valuable for:
-
Hypothesis Generation: Simulating the effects of gene mutations or drug interventions can generate new hypotheses that can be tested experimentally.[17]
-
Target Identification: By identifying key nodes in a signaling network, these models can help prioritize potential therapeutic targets.[20]
-
Understanding Disease Complexity: Computational models can help to unravel the complex interplay of multiple factors that contribute to this compound diseases.
Caption: Simplified signaling pathways in Dry and Wet AMD.[21][22]
Predictive Modeling for Disease Diagnosis and Progression
Machine learning and artificial intelligence are being applied to large datasets of this compound images and clinical data to develop predictive models for the early detection and prognosis of this compound diseases.[23][24] These models have the potential to revolutionize clinical practice by enabling personalized medicine approaches.
Conclusion: An Integrated Approach to a Complex Problem
The study of this compound deficiencies requires a multi-faceted approach that leverages the unique strengths of in vitro, in vivo, and in silico models. This compound organoids and retina-on-a-chip systems offer unprecedented opportunities to model human this compound diseases in a dish, while animal models remain indispensable for preclinical testing and understanding systemic effects. Computational models provide a powerful framework for integrating complex data and generating new hypotheses. By thoughtfully selecting and integrating these diverse experimental models, the research community can accelerate the development of novel therapies and ultimately bring hope to millions of individuals affected by this compound diseases.
References
-
Preclinical this compound Disease Models: Applications in Drug Development and Translational Research. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Retinitis pigmentosa. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
van der Valk, W. H., et al. (2025, January 15). engineering functional in vitro models of the human retina using organ-on-chip technology. Lab on a Chip. Retrieved January 26, 2026, from [Link]
-
This compound Cell Degeneration in Animal Models. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Amarnani, D., & Ardeljan, D. (2017). Models of this compound diseases and their applicability in drug discovery. Expert Opinion on Drug Discovery, 12(10), 1023-1033. Retrieved January 26, 2026, from [Link]
-
McGill, T. J., et al. (2017, April 5). Assessment of Murine this compound Function by Electroretinography. Journal of Visualized Experiments. Retrieved January 26, 2026, from [Link]
-
Ross, M., & Stout, J. T. (2015). Animals Models of Inherited this compound Disease. Seminars in Ophthalmology, 30(5-6), 334-343. Retrieved January 26, 2026, from [Link]
-
Mathematical and computational models of the retina in health, development and disease. (n.d.). Journal of the Royal Society Interface. Retrieved January 26, 2026, from [Link]
-
An In-Silico Study on the Most Effective Growth Factors in this compound Regeneration Utilizing Tissue Engineering Concepts. (2021, January 20). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Three‐dimensional tissue engineering and organoid technologies for this compound regeneration and therapy. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Age-Related Macular Degeneration: Cellular and Molecular Signaling Mechanisms. (2025, June 26). PubMed. Retrieved January 26, 2026, from [Link]
-
Advantages and limitations of this compound models for drug development and mechanistic. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Animal models of this compound disease. (2011). Experimental Eye Research, 93(6), 775-791. Retrieved January 26, 2026, from [Link]
-
The mechanistic functional landscape of retinitis pigmentosa: a machine learning-driven approach to therapeutic target discovery. (2024, February 6). Journal of Translational Medicine. Retrieved January 26, 2026, from [Link]
-
Looking for In Vitro Models for this compound Diseases. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Retinitis Pigmentosa: From Pathomolecular Mechanisms to Therapeutic Strategies. (2024, January 22). MDPI. Retrieved January 26, 2026, from [Link]
-
Age-Related Macular Degeneration: Cellular and Molecular Signaling Mechanisms. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
In vitro Model Systems for Studies Into this compound Neuroprotection. (n.d.). Frontiers in Neuroscience. Retrieved January 26, 2026, from [Link]
-
Mouse model of retinitis pigmentosa RP59 shows key biochemical and diagnostic features of the human disease. (2023, October 30). The University of Alabama at Birmingham. Retrieved January 26, 2026, from [Link]
-
Electroretinography 3 Protocol. (n.d.). Mousephenotype.org. Retrieved January 26, 2026, from [Link]
-
(PDF) Developing in Silico Model to Study The Effect of this compound Pigment Epithelial Cell Patch Size. (2017, August 8). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Human this compound model systems: Strengths, weaknesses, and future directions. (2021, September 13). PubMed. Retrieved January 26, 2026, from [Link]
-
Animal Models of Retinitis Pigmentosa (RP). (2016, July 10). Veterian Key. Retrieved January 26, 2026, from [Link]
-
Experimental Animal Models for this compound and Choroidal Diseases. (2017, October 4). MedCrave online. Retrieved January 26, 2026, from [Link]
-
Signal transduction in the retina and inherited retinopathies. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Advantages and limitations of this compound models for drug development and mechanistic research. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Towards an In Vitro this compound Model to Study and Develop New Therapies for Age-Related Macular Degeneration. (2021, January 22). MDPI. Retrieved January 26, 2026, from [Link]
-
Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Pathway activation profiling reveals new insights into Age-related Macular Degeneration and provides avenues for therapeutic interventions. (n.d.). Oncotarget. Retrieved January 26, 2026, from [Link]
-
Generation of 3D retina-like structures from a human this compound cell line in a NASA bioreactor. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
(PDF) A Pilot Study of Automated Predictive Models for this compound Diseases. (2025, August 26). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Signaling Pathways in this compound Pigment Epithelium (RPE) Cells in Response to Stress Conditions of Age-Related Macular Degeneration (AMD). (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
(PDF) Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Electroretinogram System for Functional Testing of Two Retinas | Protocol Preview. (2022, August 20). YouTube. Retrieved January 26, 2026, from [Link]
-
Organ Cultures for this compound Diseases. (n.d.). Frontiers in Neuroscience. Retrieved January 26, 2026, from [Link]
-
Two Distinct Pathways Are Identified for Age-Related Macular Degeneration. (n.d.). Mount Sinai. Retrieved January 26, 2026, from [Link]
-
Retinitis Pigmentosa: Practice Essentials, Background, Pathophysiology. (2024, May 16). Medscape. Retrieved January 26, 2026, from [Link]
-
A Computational Framework for Realistic Retina Modeling. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
Development of a 3D culture model for age-related macular degeneration. (n.d.). IOVS. Retrieved January 26, 2026, from [Link]
-
HUMAN CELLULAR MODELS FOR this compound DISEASE: From Induced Pluripotent Stem Cells to Organoids. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Is an Ultra Large Natural Image-Based Foundation Model Superior to a Retina-Specific Model for Detecting Ocular and Systemic Diseases?. (2025, February 10). arXiv. Retrieved January 26, 2026, from [Link]
-
A Computational Framework for Realistic Retina Modeling | Request PDF. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Animal models and different therapies for treatment of retinitis pigmentosa. (2025, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]
-
This compound Pigment Epithelial Cells Culture | Protocol Preview. (2022, August 30). YouTube. Retrieved January 26, 2026, from [Link]
Sources
- 1. Models of this compound diseases and their applicability in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of this compound disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retina-on-chip: engineering functional in vitro models of the human retina using organ-on-chip technology - Lab on a Chip (RSC Publishing) DOI:10.1039/D4LC00823E [pubs.rsc.org]
- 5. Human this compound model systems: Strengths, weaknesses, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three‐dimensional tissue engineering and organoid technologies for this compound regeneration and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HUMAN CELLULAR MODELS FOR this compound DISEASE: From Induced Pluripotent Stem Cells to Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Retinitis pigmentosa - Wikipedia [en.wikipedia.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Animals Models of Inherited this compound Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Models of Retinitis Pigmentosa (RP) | Veterian Key [veteriankey.com]
- 13. Assessment of Murine this compound Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 16. researchgate.net [researchgate.net]
- 17. Mathematical and computational models of the retina in health, development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An In-Silico Study on the Most Effective Growth Factors in this compound Regeneration Utilizing Tissue Engineering Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The mechanistic functional landscape of retinitis pigmentosa: a machine learning-driven approach to therapeutic target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Age-Related Macular Degeneration: Cellular and Molecular Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. [2502.06289] Is an Ultra Large Natural Image-Based Foundation Model Superior to a Retina-Specific Model for Detecting Ocular and Systemic Diseases? [arxiv.org]
Troubleshooting & Optimization
Technical Support Center: Preserving Retinal Integrity During Extraction
A Senior Application Scientist's Guide to Troubleshooting Retinal Degradation
Welcome to the technical support center for this compound tissue extraction. As researchers, scientists, and drug development professionals, you understand that the quality of your starting material dictates the reliability of your downstream results. The retina, a delicate and metabolically active neural tissue, is exceptionally susceptible to degradation ex vivo. This guide provides in-depth, experience-driven advice to help you troubleshoot and prevent common issues encountered during this compound extraction, ensuring the preservation of morphological, molecular, and cellular integrity.
This center is designed to be a dynamic resource. Instead of a static manual, we will address problems in a practical, question-and-answer format, explaining the scientific principles behind each recommendation.
Initial Troubleshooting Workflow
Before diving into specific issues, use this workflow to navigate to the most relevant section of this guide. The initial observation of your extracted tissue or processed sample is the primary diagnostic tool.
Figure 1. Initial diagnostic workflow for troubleshooting this compound degradation.
Section 1: Troubleshooting Poor Morphological Integrity
Maintaining the stratified cellular architecture of the retina is critical for histological analysis. Artifacts introduced during dissection or processing can easily be mistaken for pathological changes.
Q1: My this compound layers are detached and disorganized in my cryosections. What is the most likely cause?
This is a classic and frequent issue. The problem often originates from mechanical stress during dissection or improper cryopreservation. The retina is extremely fragile, and any rough handling can cause it to pull away from the this compound pigment epithelium (RPE) or create folds.[1]
-
Causality & Expert Insight: The connection between the neural retina and the RPE is delicate. When the eyeball is enucleated and processed, changes in intraocular pressure and physical manipulation can easily sever these connections. Furthermore, slow freezing of the tissue allows large ice crystals to form, which can physically disrupt cell membranes and tear the tissue architecture.
-
Troubleshooting Steps:
-
Refine Dissection Technique: Handle the eyeball with care, using smooth traction and dissection to remove it.[2] Once enucleated, make a circumferential incision just behind the ora serrata to create an eyecup. Gently remove the lens and vitreous humor without touching the this compound surface.[3][4] Any vitreous left attached can cause tractional detachment during subsequent steps.[5]
-
Optimize Fixation: For cryosections, prompt fixation is key. A common mistake is insufficient fixation time. A modified protocol suggests removing the cornea and lens from the unfixed eyeball to allow the fixative (e.g., 4% PFA) to penetrate the eyecup more rapidly, reducing fixation time from hours to as little as 10-30 minutes.[1]
-
Improve Cryoprotection & Freezing: After fixation, equilibrate the eyecup in a sucrose solution (e.g., 30%) until it sinks. This step is crucial for preventing ice crystal artifacts. For freezing, snap-freeze the tissue in Optimal Cutting Temperature (OCT) compound using liquid nitrogen or isopentane cooled by liquid nitrogen.[3] Avoid slow freezing in a -20°C or even -80°C freezer.
-
Sectioning Technique: Ensure your microtome blade is sharp and free of defects. A dull blade can cause tearing and compression artifacts.[6] Also, monitor the temperature of the flotation bath to prevent over-expansion of the sections, which can lead to tissue separation.[7]
-
Q2: I see numerous folds and wrinkles in my mounted this compound sections. How can I prevent this?
Folds and wrinkles are typically introduced during the sectioning and mounting phase. They arise when the thin tissue section does not flatten completely on the water bath or the microscope slide.[8]
-
Causality & Expert Insight: These artifacts are often due to a combination of factors: a dull microtome blade causing compression, incorrect water bath temperature, or clumsy transfer of the section from the water bath to the slide.[6][8]
-
Troubleshooting Steps:
-
Use a Sharp Blade: Always start with a new, high-quality microtome blade.
-
Optimize Water Bath Temperature: The water bath should be warm enough to allow the section to relax and flatten but not so warm that it over-expands. A temperature of 40-45°C is a good starting point for paraffin sections.
-
Proper Section Handling: After cutting, carefully transfer the ribbon of sections to the water bath. Allow it to flatten completely. Use a fine brush or forceps to gently tease out any remaining folds before collecting it on an adhesive (coated) slide.[7][8]
-
Section 2: Troubleshooting Low RNA/Protein Yield & Quality
The retina has high metabolic activity and is rich in degradative enzymes. Preserving the integrity of macromolecules like RNA and protein requires speed and the immediate inactivation of RNases and proteases.
Q1: My RNA Integrity Number (RIN) is consistently low (<7) after this compound extraction. How can I improve it?
A low RIN value is a definitive sign of RNA degradation. The primary culprits are endogenous RNases released during tissue homogenization and/or contamination from external sources.[9]
-
Causality & Expert Insight: RNases are notoriously stable and active enzymes. From the moment of tissue collection, they begin to degrade RNA. The key to high-quality RNA is to inactivate these enzymes almost instantaneously. Guanidinium thiocyanate-based lysis buffers (like those in TRIzol or Qiagen's RLT buffer) are extremely effective because they immediately denature all proteins, including RNases.[10]
-
Troubleshooting Steps:
-
Minimize Dissection Time: Speed is paramount. Perform the this compound dissection on ice as quickly as possible.[11] Have your pre-chilled lysis buffer ready in a tube before you even begin the dissection.
-
Immediate Homogenization: As soon as the retina is isolated, plunge it directly into the cold lysis buffer and homogenize immediately.[10] Do not let the tissue sit on the bench or even on ice without being in the protective lysis buffer.
-
Thorough Homogenization: Ensure the tissue is completely disrupted. Incomplete homogenization can leave clumps of tissue where RNases remain active. Use a bead mill homogenizer for efficient and rapid lysis.[12] If using a rotor-stator homogenizer, work in short bursts (30-45 seconds) with rest periods on ice to prevent sample heating.[10]
-
Maintain an RNase-Free Environment: Use certified RNase-free tubes, tips, and reagents. Clean your workspace, pipettes, and dissection tools with an RNase decontamination solution. Always wear gloves and change them frequently.[9]
-
Q2: My protein yields are low, and my Western blots show multiple lower molecular weight bands, suggesting degradation. What's going wrong?
Similar to RNA, protein degradation is caused by endogenous proteases released during cell lysis. The appearance of smaller, non-specific bands on a Western blot is a classic sign of this issue.
-
Causality & Expert Insight: All tissues contain a cocktail of proteases (serine, cysteine, metalloproteases, etc.) that are compartmentalized in healthy cells. Upon homogenization, these proteases are released and can rapidly cleave your target protein. The solution is to use a broad-spectrum protease inhibitor cocktail in your lysis buffer.
-
Troubleshooting Steps:
-
Work Cold and Fast: Keep the tissue, buffers, and tubes on ice at all times.[11] Low temperatures slow down enzymatic activity, giving you more time to work.
-
Use a Protease Inhibitor Cocktail: This is non-negotiable. Add a freshly prepared, broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.
-
Optimize Lysis Buffer: Ensure your lysis buffer is appropriate for your downstream application and is effective at solubilizing this compound proteins. RIPA buffer is a common choice for whole-cell lysates.
-
Quantify Protein Immediately: After extraction, quantify the protein concentration (e.g., using a BCA assay) and then either use the lysate immediately or aliquot and store it at -80°C to prevent freeze-thaw cycles.
-
Summary of Molecular Integrity Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Low RIN Score | 1. Endogenous RNase activity | 1. Minimize time from dissection to lysis. Immediately homogenize in a guanidinium-based buffer.[10] |
| 2. RNase contamination | 2. Use RNase-free consumables and reagents; clean workspace thoroughly.[9] | |
| 3. Incomplete homogenization | 3. Use a bead mill or rotor-stator homogenizer until no visible tissue remains. | |
| Protein Degradation | 1. Endogenous protease activity | 1. Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use. |
| 2. Sample processing at RT | 2. Perform all steps on ice or at 4°C.[11] | |
| 3. Repeated freeze-thaw cycles | 3. Aliquot lysates after the first extraction and store at -80°C. |
Section 3: Troubleshooting Poor Cell Viability
For applications like single-cell RNA sequencing (scRNA-seq) or primary cell culture, obtaining a high-viability single-cell suspension is the most critical step.
Q1: After enzymatic digestion and mechanical dissociation of the retina, my cell viability is consistently below 80%. How can I improve this?
Low viability is usually a result of an overly harsh dissociation protocol, where either the enzymatic digestion is too aggressive or the mechanical trituration is too vigorous.[13][14]
-
Causality & Expert Insight: The goal of tissue dissociation is to break down the extracellular matrix holding the cells together without compromising the integrity of the cell membranes. This is a delicate balance.[15] Enzymes like papain are effective but can damage cell surface proteins and impact viability if not carefully controlled. Mechanical force from pipetting can easily lyse fragile this compound neurons like photoreceptors.
-
Troubleshooting Steps:
-
Optimize Enzymatic Digestion: The choice of enzyme, concentration, temperature, and duration are all critical variables. Papain-based protocols are common, but the conditions must be optimized.[15] An improved protocol suggests a two-step incubation: a long incubation at a low temperature (e.g., 40 min at 8°C) to allow the enzyme to penetrate the tissue, followed by a short incubation at a higher temperature (e.g., 10 min at 28°C) to activate the enzyme.[15] This gentle approach can significantly improve cell morphology and viability.
-
Gentle Mechanical Trituration: Avoid vigorous pipetting with standard tips. Use wide-bore pipette tips or fire-polished glass Pasteur pipettes to gently triturate the tissue.[15] Pass the tissue through the pipette opening slowly and a minimal number of times—just until the tissue pieces disappear.
-
Incorporate Protective Agents: Adding antioxidants like superoxide dismutase or catalase to the digestion solution can help alleviate oxidative stress on the cells.[15] After digestion, use an ovomucoid inhibitor solution to neutralize the papain activity.
-
Assess Viability Accurately: Use a fluorescent dye-based method (e.g., DAPI or Propidium Iodide with FACS, or Calcein AM/Ethidium Homodimer with microscopy) for accurate viability assessment, as Trypan Blue can be subjective.[16]
-
Visualizing the Degradation Cascade
The degradation of this compound tissue is a multi-faceted process. Mechanical, enzymatic, and ischemic insults trigger pathways that compromise the tissue at all levels.
Figure 2. Cascade of events leading to this compound degradation post-extraction.
References
-
J. M. A. Graca, et al. (2024). A Standardized Protocol for Extraction and Homogenization of Ocular Tissues. Available at: [Link]
-
Mandai, M., et al. (2023). Self-organization, quality control, and preclinical studies of human iPSC-derived this compound sheets for tissue-transplantation therapy. bioRxiv. Available at: [Link]
-
Mayo Clinic Staff. (2024). This compound detachment - Symptoms and causes. Mayo Clinic. Available at: [Link]
-
K. E. Lukowski, et al. (2020). An optimized protocol for retina single-cell RNA sequencing. Molecular Vision. Available at: [Link]
-
D. Gaillard. (2020). Your Ultimate Guide to Ocular Histology in 5 Steps. Toxicologic Pathology. Available at: [Link]
-
H. T. T. L. Ta, et al. (2021). A quick protocol for the preparation of mouse this compound cryosections for immunohistochemistry. Royal Society Open Science. Available at: [Link]
-
Bitesize Bio. (n.d.). Troubleshooting RNA Isolation. Available at: [Link]
-
ACS Chemical Biology. (2023). Targeting Ribonucleases with Small Molecules and Bifunctional Molecules. ACS Publications. Available at: [Link]
-
JoVE. (2013). Video: Optimized Protocol for this compound Wholemount Preparation for Imaging and Immunohistochemistry. Journal of Visualized Experiments. Available at: [Link]
-
S. C. Suvarna, et al. (2018). Common artifacts and remedies in histopathology. Journal of Oral and Maxillofacial Pathology. Available at: [Link]
-
ResearchGate. (2020). An optimized protocol for retina single-cell RNA sequencing. Available at: [Link]
-
H. Mitamura, et al. (2018). Risk factors for this compound breaks during macular hole surgery. Clinical Ophthalmology. Available at: [Link]
-
ResearchGate. (n.d.). Self-organization, quality control, and preclinical studies of human iPSC-derived this compound sheets for tissue-transplantation therapy. Available at: [Link]
-
A. Swaroop, et al. (2010). RNA Biology in this compound Development and Disease. Seminars in Cell & Developmental Biology. Available at: [Link]
-
PubMed. (2020). An optimized protocol for retina single-cell RNA sequencing. Available at: [Link]
-
ResearchGate. (2018). What is best this compound dissection for cryostat sectioning and keeping good IPM/Photoreceptor layer structure? Available at: [Link]
-
EyeGuru. (n.d.). How to diagnose and manage this compound detachments. Available at: [Link]
-
PubMed. (2023). Self-organization, quality control, and preclinical studies of human iPSC-derived this compound sheets for tissue-transplantation therapy. Available at: [Link]
-
C. A. Fischer, et al. (2017). The expression and localization of RNase and RNase inhibitor in blood cells and vascular endothelial cells in homeostasis of the vascular system. PLOS ONE. Available at: [Link]
-
ResearchGate. (2015). Can someone help me in troubleshooting this result for RNA integrity? Available at: [Link]
-
B. B. B. Kumar. (2018). A review of artifacts in histopathology. Journal of Oral and Maxillofacial Pathology. Available at: [Link]
-
JoVE. (2011). Dissection of a Mouse Eye for a Whole Mount of the this compound Pigment Epithelium. Journal of Visualized Experiments. Available at: [Link] dissection-of-a-mouse-eye-for-a-whole-mount-of-the-retinal
-
J. M. A. Graca, et al. (2024). A Standardized Protocol for Extraction and Homogenization of Ocular Tissues. protocols.io. Available at: [Link]
-
Medscape. (2024). This compound Detachment: Practice Essentials, Background, Pathophysiology. Available at: [Link]
-
PubMed Central. (2024). Overcoming Low mRNA Expression in White Matter: A Protocol for RNA Extraction From the Optic Nerve in Large Animals for Transcriptomic Analysis. Available at: [Link]
-
MDPI. (n.d.). Development of Mitochondria-Targeted PARP Inhibitors. Available at: [Link]
-
S. M. F. Al-Maamori. (2017). Common Artifacts and Remedies in Histological Preparations. Scientific Research Publishing. Available at: [Link]
-
bioRxiv. (2024). Sample multiplexing for this compound single-cell RNA-sequencing. Available at: [Link]
-
Leica Biosystems. (n.d.). Troubleshooting Routine Histology. Available at: [Link]
-
NCBI Bookshelf. (n.d.). This compound Detachment. StatPearls. Available at: [Link]
-
Karger Publishers. (2020). Isolation of Highly Purified and Viable this compound Endothelial Cells. Available at: [Link]
-
PubMed Central. (n.d.). Structural and Inhibition Studies of the RNase H Function of Xenotropic Murine Leukemia Virus-Related Virus Reverse Transcriptase. Available at: [Link]
Sources
- 1. A quick protocol for the preparation of mouse this compound cryosections for immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Your Ultimate Guide to Ocular Histology in 5 Steps — Toxicologic Pathology [flanderstoxpath-consulting.com]
- 3. jove.com [jove.com]
- 4. Dissection of a Mouse Eye for a Whole Mount of the this compound Pigment Epithelium [jove.com]
- 5. Risk factors for this compound breaks during macular hole surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. leicabiosystems.com [leicabiosystems.com]
- 8. Common Artifacts and Remedies in Histological Preparations [scirp.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. An optimized protocol for retina single-cell RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An optimized protocol for retina single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample multiplexing for this compound single-cell RNA-sequencing | bioRxiv [biorxiv.org]
Technical Support Center: Stabilizing Retinal in Solution
Welcome to the technical support center for handling and stabilizing retinal in solution. This resource is designed for researchers, scientists, and drug development professionals who work with this light-sensitive molecule. Here, you will find in-depth answers to common questions, troubleshooting guides for typical experimental challenges, and detailed protocols to ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Question 1: What is this compound photoisomerization, and why is it a critical issue in my experiments?
Answer: this compound is a polyene chromophore that can exist in various isomeric forms, with all-trans-retinal and 11-cis-retinal being the most biologically significant. Photoisomerization is the process by which light exposure causes a change in the molecule's geometric configuration, for instance, converting the active 11-cis-retinal to the inactive all-trans-retinal. This is a significant problem because the biological function of this compound is intrinsically linked to its specific isomeric form. For example, in the visual cycle, the photoisomerization of 11-cis-retinal to all-trans-retinal within the rhodopsin protein is the primary event of vision. Uncontrolled isomerization in your experimental solutions can lead to a loss of biological activity, inaccurate quantification, and non-reproducible results.
Question 2: Beyond light, what other factors contribute to the degradation of this compound in solution?
Answer: While light is the primary catalyst for isomerization, several other factors can accelerate the degradation of this compound:
-
Oxygen: this compound is highly susceptible to oxidation due to its conjugated double bond system. The presence of dissolved oxygen can lead to the formation of various oxidation products, such as retinoic acid and other polar derivatives, which can interfere with your experiments.
-
Temperature: Elevated temperatures increase the kinetic energy of the molecules, which can promote both isomerization and oxidation. Therefore, maintaining low temperatures is crucial for long-term storage and handling.
-
Solvent: The choice of solvent can significantly impact this compound stability. Protic solvents, especially those containing water, can facilitate degradation. Non-polar, aprotic solvents are generally preferred. The polarity of the solvent can also influence the rate of isomerization.
-
pH: Acidic or basic conditions can catalyze the degradation of this compound. It is essential to work in a neutral pH environment whenever possible.
Troubleshooting Guide
Problem: I'm observing a rapid loss of my 11-cis-retinal concentration even when working in low-light conditions.
Troubleshooting Steps:
-
Deoxygenate Your Solvents: The primary culprit after light is often dissolved oxygen. Before preparing your this compound solutions, thoroughly degas your solvents. This can be achieved by sparging with an inert gas like argon or nitrogen for at least 15-30 minutes.
-
Incorporate an Antioxidant: The addition of an antioxidant can effectively scavenge free radicals and prevent oxidative damage. A common and effective choice is butylated hydroxytoluene (BHT).
-
Evaluate Your Solvent Choice: If you are using a protic solvent, consider switching to a non-polar, aprotic solvent such as hexane or ethanol. If your experimental design requires a specific solvent, ensure it is of the highest purity and freshly opened.
-
Verify Temperature Control: Ensure that your samples are maintained at a consistently low temperature, ideally on ice or in a cold block, throughout the entire experimental procedure.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol outlines the steps for preparing a this compound stock solution with enhanced stability against photoisomerization and oxidation.
Materials:
-
Crystalline this compound isomer (e.g., all-trans-retinal or 11-cis-retinal)
-
Anhydrous, deoxygenated ethanol (or another suitable solvent)
-
Butylated hydroxytoluene (BHT)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Gas-tight syringes
Procedure:
-
Work in a Darkroom: All procedures must be performed under dim red light to prevent photoisomerization.
-
Deoxygenate the Solvent: Sparge the required volume of ethanol with argon or nitrogen for 30 minutes in an ice bath.
-
Prepare the Antioxidant Solution: In the deoxygenated ethanol, prepare a 1% (w/v) stock solution of BHT.
-
Prepare the this compound Solution:
-
Weigh the desired amount of crystalline this compound in an amber vial.
-
Add the deoxygenated ethanol containing BHT to the vial to achieve the final desired concentration. A common final concentration for BHT is 0.1%.
-
Cap the vial tightly and vortex gently until the this compound is completely dissolved.
-
-
Storage:
-
Flush the headspace of the vial with inert gas before sealing.
-
Store the solution at -80°C for long-term storage.
-
Advanced Stabilization Techniques
Encapsulation in Liposomes
For applications requiring aqueous environments, encapsulating this compound within liposomes can provide a protective, non-polar microenvironment, shielding it from both light and oxidative species in the bulk solution.
Workflow for this compound Encapsulation in Liposomes
Caption: Workflow for encapsulating this compound in liposomes.
Data Summary
| Stabilization Method | Key Advantages | Common Applications | Considerations |
| Working under Red Light | Simple, low-cost | All experiments involving this compound | Does not protect against oxidation |
| Deoxygenation | Significantly reduces oxidation | Preparation of all this compound solutions | Requires inert gas setup |
| Addition of Antioxidants (e.g., BHT) | Highly effective against oxidation | Long-term storage, in-vitro assays | Potential for antioxidant to interfere with some assays |
| Use of Aprotic, Non-polar Solvents | Minimizes solvent-mediated degradation | Stock solutions, chromatography | May not be compatible with all experimental systems |
| Encapsulation in Liposomes | Provides protection in aqueous media | Drug delivery studies, in-vitro assays with cells | More complex preparation, potential for leakage |
Logical Flow for Preventing this compound Isomerization
Caption: Decision-making workflow for this compound stabilization.
References
Technical Support Center: All-trans-Retinal Experimental Solubility Guide
Welcome to the technical support guide for handling all-trans-retinal. This resource is designed for researchers, scientists, and drug development professionals. Here, we address the common challenges associated with the solubility of all-trans-retinal to ensure the success and reproducibility of your experiments.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Fundamentals of Retinal Solubility
Question: Why is all-trans-retinal so difficult to dissolve in my aqueous buffer or cell culture medium?
Answer:
The poor aqueous solubility of all-trans-retinal is due to its molecular structure. It is a long, unsaturated hydrocarbon chain with a terminal aldehyde group, making it highly hydrophobic or "water-fearing". When introduced into a polar, aqueous environment, these molecules tend to aggregate to minimize their contact with water, leading to precipitation.
Furthermore, all-trans-retinal is highly sensitive to several environmental factors:
-
Light: The conjugated double bond system in its polyene tail readily absorbs light, which can cause it to isomerize (e.g., to 9-cis or 13-cis isomers). This changes its shape and biological activity.
-
Oxygen: The same conjugated system is susceptible to oxidation, leading to degradation of the molecule.
-
Heat: Retinoids are thermally labile and can degrade at elevated temperatures.
These instabilities mean that even if you manage to dissolve this compound, it can quickly degrade in aqueous solutions, especially under standard cell culture conditions (37°C, ambient light, normal oxygen levels).[1][2] Therefore, all solution preparations should be performed in subdued light, and solutions should be stored under an inert gas like argon, protected from light, and at low temperatures (-20°C or -80°C).[1]
Section 2: Preparing Concentrated Stock Solutions
Question: What is the best organic solvent to use for my initial all-trans-retinal stock solution?
Answer:
The choice of organic solvent is critical and depends on both solubility and downstream application compatibility. The most common and effective solvents are dimethyl sulfoxide (DMSO) and ethanol.[3]
Expert Insight: While DMSO offers very high solubility, ethanol is often preferred for cell culture applications. This is because high concentrations of DMSO can be toxic to cells, and this compound has been shown to be less stable in DMSO over several weeks compared to ethanol or methanol.[2] If using DMSO, it is crucial to prepare fresh solutions and ensure the final concentration in your working medium is non-toxic (typically ≤0.1%).[4]
Quantitative Solubility Data Summary:
| Solvent | Solubility (approx.) | Molar Equivalent (approx.) | Source |
| DMSO | 16 mg/mL | 56.2 mM | [3][5] |
| Ethanol | 25 mg/mL | 87.9 mM | [3][5][6] |
| Dimethylformamide (DMF) | 25 mg/mL | 87.9 mM | [3][5] |
Molecular Weight of all-trans-retinal: 284.44 g/mol
Experimental Protocol: Preparing a 10 mM Stock Solution in Ethanol
-
Preparation: Work in a dimly lit area or use a red safety light. All glassware should be protected from light by wrapping it in aluminum foil.
-
Weighing: Weigh out 2.84 mg of all-trans-retinal crystalline solid.
-
Dissolution: Add 1.0 mL of fresh, anhydrous ethanol to the this compound.
-
Mixing: Vortex gently until the solid is completely dissolved. The solution should be a clear, yellow color.
-
Inert Gas Purge: To enhance stability, gently bubble argon or nitrogen gas through the solution for 30-60 seconds to displace dissolved oxygen.
-
Storage: Aliquot the stock solution into small-volume, amber glass vials or cryovials wrapped in foil. Store tightly sealed at -80°C for long-term stability (up to 1 year) or -20°C for shorter-term use (up to 1 month).[7]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Section 3: Preparing Aqueous Working Solutions & Troubleshooting
Question: My this compound precipitates when I add my stock solution to my aqueous cell culture medium. How do I prevent this?
Answer:
This is the most common issue researchers face. Direct dilution of a concentrated organic stock into an aqueous medium causes the this compound to rapidly come out of solution. The key is to control the dilution process and, in many cases, use a carrier molecule.
Troubleshooting Steps & Solutions:
-
Rapid, Agitated Dilution: The simplest method is to add the this compound stock solution dropwise into your aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes keep the this compound in a supersaturated state long enough for your experiment, especially at very low final concentrations.
-
Intermediate Dilution: First, dissolve the this compound in ethanol. Then, dilute this solution with the aqueous buffer. A common ratio is 1:2 (ethanol:PBS), which yields a solubility of approximately 0.3 mg/mL.[3][5] Note that aqueous solutions should be made fresh and not stored for more than a day.[3]
-
Use of a Carrier Protein (BSA): Bovine Serum Albumin (BSA) is a standard and effective carrier for delivering hydrophobic molecules like retinoids into cell culture.[8][9] BSA encapsulates the this compound molecule, shielding its hydrophobic parts from the aqueous environment and facilitating its transport to cells.
Experimental Protocol: Preparing a this compound-BSA Complex
This protocol is adapted from general methods for solubilizing lipids with BSA.
-
Prepare BSA Solution: Prepare a fatty-acid-free BSA solution (e.g., 4 mg/mL) in your desired serum-free medium or buffer (e.g., PBS). Warm it to 37°C.
-
Prepare this compound Film: In a sterile glass tube, add the required volume of your concentrated this compound stock solution (e.g., in ethanol). Evaporate the ethanol under a gentle stream of nitrogen or argon to create a thin film of this compound on the bottom of the tube. This step is crucial to remove the organic solvent.
-
Complexation: Add the pre-warmed BSA solution to the tube containing the this compound film.
-
Incubation & Dissolution: Incubate the mixture for at least 30 minutes at 37°C. Vortex or sonicate occasionally to ensure the this compound film is completely dissolved into the BSA solution. The solution should be clear.
-
Sterilization & Use: Sterilize the final this compound-BSA complex by passing it through a 0.22 µm syringe filter. It is now ready to be added to your cell culture.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that form a torus-like structure with a hydrophobic interior and a hydrophilic exterior.[10][11] They act as molecular containers, encapsulating hydrophobic molecules like this compound to increase their aqueous solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[10]
Workflow for Solubilization in Aqueous Media
Caption: Decision workflow for aqueous solubilization of this compound.
Section 4: Advanced Troubleshooting
Question: I've successfully dissolved the this compound, but I'm not seeing the expected biological effect in my cells. What could be wrong?
Answer:
If solubility is not the issue, the problem likely lies with the stability and integrity of the this compound molecule.
-
Verification of Integrity: Due to its light sensitivity, it's possible your this compound has isomerized or degraded.[2] You can verify the integrity of your stock solution using HPLC-UV, which can separate different isomers and degradation products. All-trans-retinal has a characteristic maximum absorbance (λmax) around 380 nm.[3][5]
-
Cellular Toxicity: High concentrations of this compound can be toxic to cells, leading to apoptosis.[13] It is recommended to perform a dose-response curve to find the optimal, non-toxic concentration for your specific cell line. For example, studies on ARPE-19 cells show dose-dependent toxicity in the 10-30 µM range after 16 hours.[13]
-
Solvent Toxicity: Ensure the final concentration of your organic solvent (e.g., DMSO or ethanol) in the cell culture medium is below toxic levels (generally <0.5% for ethanol and <0.1% for DMSO).[1][4] Always include a vehicle control (medium with the solvent alone) in your experiments.
-
Freshness of Solution: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.[3][6][13] Do not store diluted this compound solutions.
By systematically addressing these factors—from initial dissolution to final experimental setup—you can significantly improve the reliability and reproducibility of your work with all-trans-retinal.
References
-
How to dissolve all-trans retinoic acid? ResearchGate. [Link]
-
Analysis of Vitamin A and Retinoids in Biological Matrices. National Institutes of Health (NIH). [Link]
-
all-trans this compound (Retinaldehyde). Enzo Life Sciences. [Link]
-
How to dissolve all trans retinoic Acid? ResearchGate. [Link]
-
Media preparation protocol for retinol experiment. National Centre for Biological Sciences (NCBS). [Link]
-
Delivery of 9-Cis this compound to photoreceptors from bovine serum albumin. PubMed. [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Binding sites of retinol and retinoic acid with serum albumins. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. caymanchem.com [caymanchem.com]
- 6. All-trans-retinal | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Delivery of 9-Cis this compound to photoreceptors from bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding sites of retinol and retinoic acid with serum albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining Protocols for Retinal Dehydrogenase (RALDH) Activity Assays
Welcome, researchers, to our dedicated resource for refining and troubleshooting retinal dehydrogenase (RALDH) activity assays. This guide is designed to move beyond simple step-by-step instructions, offering a deeper understanding of the critical parameters that govern assay success. As your partners in science, we aim to empower you with the expertise to generate reliable, reproducible data in your exploration of retinoic acid signaling.
Part 1: Core Principles of RALDH Biology and Assay Design
Understanding the fundamentals of the RALDH-catalyzed reaction is the bedrock of a successful assay. The conversion of this compound to retinoic acid is a pivotal step in cellular signaling, and its accurate measurement is crucial.
The Retinoic Acid Synthesis Pathway
Retinoic acid (RA) is synthesized from retinol (Vitamin A) in a two-step oxidation process. The second, irreversible step is catalyzed by this compound dehydrogenase (RALDH), making it a critical control point for RA production.[1][2] This pathway is fundamental to numerous biological processes, including embryonic development and immune regulation.[3][4][5]
The enzyme family consists of several isoforms, primarily RALDH1 (ALDH1A1), RALDH2 (ALDH1A2), and RALDH3 (ALDH1A3), which exhibit distinct tissue expression patterns and developmental roles.[1][6] For instance, RALDH2 is the primary isoform during early embryogenesis, while all three show unique localizations in developing organs.[6][7]
Caption: The two-step enzymatic conversion of Retinol to the active signaling molecule, Retinoic Acid.
The Principle of the Assay: Following the Cofactor
The most common method for measuring RALDH activity is a continuous spectrophotometric assay. This technique does not measure this compound or retinoic acid directly. Instead, it quantifies the rate of reduction of the essential cofactor nicotinamide adenine dinucleotide (NAD⁺) to NADH.
The reaction is: This compound + NAD⁺ + H₂O → Retinoic Acid + NADH + H⁺
NADH has a distinct absorbance peak at 340 nm, while NAD⁺ does not. By monitoring the increase in absorbance at 340 nm over time, we can directly calculate the rate of the enzymatic reaction.[8]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during assay design and setup.
Q1: What are the absolute essential components for a RALDH activity assay? A1: Every RALDH assay requires four core components:
-
Enzyme Source: This can be a purified recombinant RALDH enzyme or, more commonly, a cell or tissue lysate.
-
Substrate: all-trans-retinal is the most common physiological substrate. It is light-sensitive and requires careful handling.
-
Cofactor: NAD⁺ is the essential cofactor for the dehydrogenase reaction. Its concentration should be saturating to ensure the reaction rate is dependent on the enzyme and substrate, not the cofactor.
-
Buffer: A stable buffer system is needed to maintain an optimal pH for enzyme activity, typically in the slightly alkaline range (pH 8.0-8.5).[8]
Q2: How do I prepare and handle the all-trans-retinal substrate? A2: all-trans-retinal is notoriously unstable. It is sensitive to light, which can cause isomerization, and to oxygen, which can cause oxidation.
-
Storage: Store the solid compound at -80°C under an inert gas (argon or nitrogen).
-
Solubilization: It is insoluble in aqueous buffers. Prepare a concentrated stock solution in a solvent like 100% ethanol or DMSO.
-
Preparation: Always prepare the stock solution fresh on the day of the experiment. Work in a darkened room or under red light to minimize light exposure.
-
Final Concentration: Ensure the final concentration of the organic solvent in the assay itself is low (typically <1%) as it can inhibit enzyme activity.
Q3: What is DEAB, and why is it a mandatory control? A3: DEAB (4-(Diethylamino)benzaldehyde) is a potent, general inhibitor of ALDH enzymes, including the RALDH isoforms.[3] A reaction that includes DEAB serves as your true negative control. It validates that the NADH production you are measuring is specifically due to RALDH activity. If your DEAB-treated sample still shows a significant increase in absorbance at 340 nm, it points to a non-RALDH source of NADH production, which is a critical troubleshooting issue (see Part 3).
Q4: Can this assay distinguish between RALDH1, RALDH2, and RALDH3 activity? A4: A standard spectrophotometric assay using a total cell lysate cannot, on its own, differentiate between isozyme activities. It measures the total RALDH activity present in the sample. To dissect the contribution of specific isoforms, more advanced techniques are required, such as:
-
Using cell lines with known RALDH expression profiles.
-
Employing isoform-specific inhibitors (if available and validated).
-
Immunodepletion of a specific RALDH isoform from the lysate before the assay.
-
Correlating activity data with protein expression levels determined by Western blotting or mass spectrometry.[9]
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common problems.
Problem 1: No detectable or very low enzyme activity (flat line at 340 nm).
-
Q: My absorbance at 340 nm is not increasing. What's the first thing to check?
-
A: Verify your reagents and equipment. Start with the simplest explanations. Is the spectrophotometer lamp for 340 nm working? Is your NAD⁺ stock solution old? NAD⁺ can degrade, especially in solution. Always use a fresh or validated stock. Did you remember to add the substrate to initiate the reaction?
-
-
Q: I've confirmed my reagents. Could my enzyme be inactive?
-
A: Yes, this is a primary concern. Enzyme activity is sensitive to handling and storage.
-
Causality: RALDHs are proteins that can denature if not kept cold or if subjected to multiple freeze-thaw cycles. Proteases released during cell lysis can also degrade the enzyme.
-
Solution: Always prepare lysates on ice and use protease inhibitors. Aliquot your lysate after preparation to avoid repeated freeze-thawing of the entire stock. As a positive control, use a lysate from a cell line known to have high RALDH activity (e.g., certain cancer stem cell lines) or a recombinant enzyme to confirm the assay setup is working.
-
-
-
Q: Could the substrate be the problem?
-
A: Absolutely. As mentioned in the FAQ, this compound is highly unstable. If it was exposed to light or not prepared fresh, it may have degraded, leaving no substrate for the enzyme to act upon. Always prepare it last, just before initiating the reaction.
-
Problem 2: High background signal in my negative control (with DEAB).
-
Q: My "no enzyme" control is flat, but my DEAB control shows a rising signal. What does this mean?
-
A: This indicates the presence of other NAD⁺-dependent dehydrogenases in your lysate that are not inhibited by DEAB. Your sample may contain enzymes that act on other aldehydes present in the lysate or even on the this compound substrate non-specifically.
-
Causality: Cell lysates are a complex mixture of thousands of enzymes. Alcohol dehydrogenases (ADHs), for example, can also contribute to NADH production.[2]
-
Solution: The activity measured in the DEAB control represents your true background. You must subtract the rate of this reaction from the rate of your experimental sample (without DEAB). The formula for specific activity should be: (Rate_sample - Rate_DEAB_control) / mg protein. If this background is excessively high (e.g., >50% of the total signal), you may need to consider partially purifying your lysate via chromatography to remove interfering enzymes.
-
-
Problem 3: My results are not reproducible between replicates or experiments.
-
Q: I'm getting large error bars. What are the likely sources of variability?
-
A: Inconsistency in timing, temperature, or reagent handling is the usual culprit.
-
Causality: Enzymatic reactions are highly sensitive to temperature. A few degrees difference between wells can alter the reaction rate. Similarly, if the time between adding the substrate and starting the measurement varies, your initial rates will be inconsistent.
-
Solution: Use a multi-channel pipette for adding the initiating reagent (usually the substrate) to all wells simultaneously. Ensure the plate has been pre-incubated in the spectrophotometer's reading chamber for at least 5-10 minutes to allow all wells to reach thermal equilibrium.[8] Always prepare a master mix of the buffer, NAD⁺, and other common reagents to minimize pipetting variability between wells.
-
-
Part 4: Standard Operating Protocol & Workflow
This section provides a detailed protocol for a typical RALDH activity assay in a 96-well plate format, optimized for a cell lysate sample.
Experimental Workflow Diagram
Caption: A standard workflow for measuring RALDH activity from cell lysates.
Reagent Concentration Table
| Component | Stock Concentration | Final Concentration | Rationale & Key Considerations |
| Buffer | 1 M HEPES, pH 8.5 | 50 mM | Maintains optimal pH for enzyme activity. Other buffers like Tris can be used. |
| MgCl₂ | 1 M | 10-20 mM | Some RALDH isoforms are stimulated by magnesium ions.[8] |
| DTT | 1 M | 2-5 mM | Dithiothreitol is a reducing agent that helps protect the enzyme's catalytic cysteine residue.[7][8] |
| NAD⁺ | 100 mM | 0.5 - 2 mM | Should be well above the Kₘ to ensure it is not rate-limiting. Prepare fresh weekly. |
| DEAB (Inhibitor) | 10 mM (in DMSO) | 100 µM | Used in negative control wells to determine specific activity. |
| all-trans-Retinal | 1-10 mM (in EtOH/DMSO) | 10 - 100 µM | Substrate. Titrate to find optimal concentration. Prepare fresh and protect from light. |
| Enzyme Lysate | 1-5 mg/mL | 20-100 µg protein/well | The amount should be sufficient to yield a linear reaction rate for at least 30 minutes. |
Step-by-Step Methodology
-
Lysate Preparation: Harvest cells and lyse in a suitable buffer (e.g., RIPA, containing protease inhibitors) on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Master Mix Preparation: Prepare a master mix containing the buffer, MgCl₂, DTT, and NAD⁺ sufficient for all your samples and controls.
-
Plate Setup (in a 96-well UV-transparent plate):
-
Sample Wells: Add lysate and master mix.
-
Negative Control Wells: Add lysate, master mix, and DEAB stock solution.
-
Blank Wells: Add lysis buffer (no lysate) and master mix.
-
Adjust the volume in all wells to be equal with lysis buffer.
-
-
Pre-Incubation: Place the plate in the spectrophotometer set to the desired temperature (e.g., 37°C). Allow it to incubate for 10 minutes to ensure thermal equilibrium and to allow the DEAB to inhibit the enzyme in control wells.[8]
-
Reaction Initiation: Prepare the all-trans-retinal working solution. Using a multichannel pipette, add the this compound solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for a period of 30 to 60 minutes.
-
Data Analysis:
-
For each well, plot Absorbance (A340) vs. Time (minutes).
-
Determine the slope of the linear portion of the curve (ΔA340/min). This is your reaction rate (V).
-
Calculate specific RALDH activity using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹), subtracting the background rate from the DEAB control, and normalizing to the amount of protein per well.
-
References
-
Cho, J. H., et al. (2021). Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis. MDPI. Available at: [Link]
-
Graham, C.E., et al. (2006). Characterization of retinaldehyde dehydrogenase 3. Biochemical Journal, Portland Press. Available at: [Link]
-
Wikipedia contributors. (2023). This compound dehydrogenase. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
van der Meer, T., et al. (2019). Development of a this compound-Based Probe for the Profiling of Retinaldehyde Dehydrogenases in Cancer Cells. ACS Central Science. Available at: [Link]
-
Belyaeva, O.V., et al. (2017). Generation of Retinaldehyde for Retinoic Acid Biosynthesis. MDPI. Available at: [Link]
-
Nagai, H., et al. (2022). Identification and Functional Evaluation of Polyphenols That Induce Regulatory T Cells. National Institutes of Health. Available at: [Link]
-
Kedishvili, N. (2013). RETINOIC ACID SYNTHESIS AND DEGRADATION. National Institutes of Health. Available at: [Link]
-
Mertz, J. R., et al. (2007). Identification of RALDH2 as a Visually Regulated Retinoic Acid Synthesizing Enzyme in the Chick Choroid. National Institutes of Health. Available at: [Link]
-
Watanabe, K., et al. (2007). Expression of retinaldehyde dehydrogenase (RALDH)2 and RALDH3 but not RALDH1 in the developing anterior pituitary glands of rats. PubMed. Available at: [Link]
-
Duester, G. (2009). Alcohol and Aldehyde Dehydrogenases: Retinoid Metabolic Effects in Mouse Knockout Models. National Institutes of Health. Available at: [Link]
-
Niederreither, K., et al. (2002). Differential expression of retinoic acid-synthesizing (RALDH) enzymes during fetal development and organ differentiation in the mouse. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Functional Evaluation of Polyphenols That Induce Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of retinaldehyde dehydrogenase (RALDH)2 and RALDH3 but not RALDH1 in the developing anterior pituitary glands of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential expression of retinoic acid-synthesizing (RALDH) enzymes during fetal development and organ differentiation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Characterization of retinaldehyde dehydrogenase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Retinal Spectroscopy
Welcome to the technical support center for retinal spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the signal-to-noise ratio (SNR) in your experiments. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during this compound spectroscopy experiments.
Q1: What are the primary sources of noise in this compound spectroscopy?
A1: Noise in this compound spectroscopy can be broadly categorized into three main sources:
-
Systemic Noise: This originates from the instrumentation itself. Key contributors include:
-
Detector Noise: Thermal noise and shot noise are inherent to photodetectors. Cooling the detector can reduce thermal noise, while shot noise is a fundamental quantum mechanical property related to the particle nature of light.
-
Electronic Noise: Arises from the various electronic components within the spectrometer, such as amplifiers and analog-to-digital converters.
-
Light Source Fluctuations: Instability in the lamp or laser output can introduce noise.[1]
-
-
Sample-Induced Noise: The biological nature of the retina introduces unique challenges:
-
Speckle Noise: This is a major issue in Optical Coherence Tomography (OCT) and other coherent imaging techniques. It arises from the interference of scattered light from different microscopic structures within the retina, creating a granular pattern that can obscure fine details.[2][3][4]
-
Autofluorescence: The retina contains endogenous fluorophores that can emit a broad, unstructured signal, increasing the background and reducing the SNR of Raman signals.[5]
-
Involuntary Eye Movements: Saccades, tremors, and drifts cause the retina to move during acquisition, blurring the signal and introducing motion artifacts.[3][4][6]
-
-
Environmental Noise: External factors can also impact your measurements:
Q2: How does signal averaging improve the signal-to-noise ratio?
A2: Signal averaging is a powerful technique for improving SNR, particularly when the noise is random. The underlying principle is that the signal from the analyte is coherent and adds constructively with each successive scan, while the random noise, which can be positive or negative, tends to cancel out.
The relationship is described by the following equation:
SNR ∝ √N
Where N is the number of scans averaged. This means that to double the SNR, you need to quadruple the number of scans. While effective, there are practical limitations, especially in in vivo studies, due to patient comfort and the potential for motion artifacts during long acquisition times.[4]
Q3: What is the difference between resonant and non-resonant Raman spectroscopy in the context of this compound studies?
A3: The key difference lies in the excitation wavelength used and its relationship to the absorption spectrum of the molecules of interest.
-
Non-resonant Raman Spectroscopy: The excitation wavelength is far from the absorption maximum of the target molecules. This results in a weak Raman signal, which can be easily obscured by autofluorescence from the retina.[5]
-
Resonant Raman Spectroscopy (RRS): The excitation wavelength is chosen to be within the electronic absorption band of a specific chromophore. This dramatically enhances the Raman signal from that specific molecule by several orders of magnitude, effectively lifting it above the background fluorescence.[5] In this compound studies, RRS is particularly useful for detecting carotenoids like lutein and zeaxanthin.[5]
Section 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues that degrade the signal-to-noise ratio.
Issue 1: High Background Signal Obscuring Peaks
Symptoms:
-
Broad, featureless baseline that masks the spectral features of interest.
-
Low peak-to-background ratio.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Autofluorescence | Endogenous fluorophores in the retina are excited by the laser, producing a strong background signal. | 1. Change Excitation Wavelength: If possible, shift to a longer excitation wavelength (e.g., near-infrared) to reduce fluorescence excitation. 2. Time-Gated Detection: If your system supports it, use a pulsed laser and a gated detector to acquire the signal after the short-lived fluorescence has decayed. 3. Photobleaching: Intentionally expose the sample to the laser for a period before acquisition to "burn out" the fluorophores. This must be done carefully to avoid sample damage. |
| Ambient Light Leakage | Extraneous light entering the spectrometer can elevate the background. | 1. Enclose the Optical Path: Ensure all components are light-tight. Use a light-proof enclosure for the sample stage. 2. Room Lighting: Dim or turn off room lights during acquisition.[1] |
| Dirty Optics | Contaminants on lenses, mirrors, or filters can scatter light and increase background. | 1. Inspect Optical Components: Systematically check all accessible optics for dust, smudges, or other residues. 2. Clean Optics: Follow the manufacturer's recommended cleaning procedures using appropriate solvents and lens tissues.[8] |
Issue 2: Unstable or Fluctuating Signal Intensity
Symptoms:
-
Poor reproducibility between consecutive measurements.
-
"Spikes" or sudden drops in the spectral signal.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Laser/Light Source Instability | Fluctuations in the power output of the excitation source will directly translate to signal instability. | 1. Warm-up Time: Allow the light source to warm up and stabilize according to the manufacturer's recommendations.[1] 2. Power Monitoring: Use a power meter to check the stability of the laser output over time. 3. Check Lamp/Laser Lifetime: An aging source may exhibit increased instability and may need replacement. |
| Sample Movement | In in vivo measurements, eye movements are a significant source of signal fluctuation. | 1. Fixation Target: Use a stable and easily visible fixation target for the subject. 2. Head/Chin Rest: Ensure the subject is comfortably and firmly positioned in a head and chin rest.[3] 3. Short Acquisition Times: Minimize the duration of individual scans to reduce the likelihood of movement during acquisition. |
| Vibrations | Mechanical vibrations can cause misalignment of the optical components. | 1. Vibration Isolation Table: Use an optical table with pneumatic isolation to dampen environmental vibrations. 2. Identify and Isolate Vibration Sources: Check for nearby equipment (e.g., pumps, centrifuges) that may be causing vibrations. |
Section 3: Experimental Protocols for SNR Enhancement
This section provides detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: Instrument Calibration and Standardization
Objective: To ensure the spectrometer is performing optimally and that measurements are accurate and reproducible.
Materials:
-
Calibration standards appropriate for your spectrometer (e.g., a standard reference material for wavelength calibration).
-
Clean, high-quality cuvettes or sample holders.
-
Lens cleaning supplies.
Procedure:
-
Warm-up: Power on the spectrometer and light source and allow them to stabilize for the manufacturer-recommended time (typically 30-60 minutes).[1]
-
Wavelength Calibration:
-
Acquire a spectrum of a known calibration standard.
-
Compare the measured peak positions to the certified values.
-
If there are discrepancies, perform a wavelength calibration according to your instrument's software instructions.
-
-
Intensity Calibration (Throughput Correction):
-
Acquire a spectrum of a calibrated light source with a known spectral output.
-
Divide the measured spectrum by the known spectrum of the source to generate a correction factor for the instrument's response at different wavelengths.
-
Apply this correction to all subsequent sample measurements.
-
-
Baseline Correction:
-
Acquire a spectrum with no sample in the beam path (a "dark" spectrum) to measure the detector's dark current.
-
Acquire a spectrum of a reference (e.g., the solvent or a blank substrate) to account for any background signals from the sample matrix.
-
Subtract the dark spectrum and the reference spectrum from your sample spectrum.
-
Protocol 2: this compound Sample Preparation (for ex vivo studies)
Objective: To prepare this compound tissue in a way that preserves its integrity and minimizes artifacts that can degrade SNR.
Materials:
-
Freshly enucleated eyes.
-
Dissection microscope.
-
Fine dissection tools (scissors, forceps).
-
Physiological buffer (e.g., Ames' medium).
-
Microscope slides and coverslips.
Procedure:
-
Dissection:
-
Under a dissection microscope, carefully make an incision at the limbus.
-
Remove the cornea, lens, and vitreous humor.
-
Gently peel the retina from the this compound pigment epithelium (RPE).
-
-
Mounting:
-
Place a small piece of the dissected retina onto a clean microscope slide.
-
Add a drop of physiological buffer to keep the tissue hydrated.
-
Carefully place a coverslip over the retina, avoiding air bubbles.
-
-
Sealing:
-
Seal the edges of the coverslip with a sealant (e.g., nail polish) to prevent the buffer from evaporating during the measurement.
-
Causality: Proper sample preparation is critical as it directly impacts the accuracy and reliability of spectroscopic results.[9][10] A well-prepared sample ensures homogeneity and minimizes contamination, which are essential for obtaining reproducible data.[10]
Section 4: Data Processing for Noise Reduction
Post-acquisition data processing can significantly improve the SNR of your this compound spectra.
Data Processing Workflow
Caption: Data processing workflow for improving SNR.
Common Data Processing Techniques
-
Cosmic Ray Removal: Cosmic rays can create sharp, narrow spikes in the spectrum. These can be identified and removed using algorithms that look for outliers that are significantly different from neighboring data points.
-
Smoothing: Applying a smoothing filter, such as a Savitzky-Golay or moving average filter, can reduce high-frequency random noise. It's important to choose the filter window size carefully to avoid broadening spectral peaks.
-
Baseline Correction: The broad background from autofluorescence can be modeled and subtracted. Common methods include polynomial fitting and asymmetric least squares.
-
Wavelet Denoising: This advanced technique decomposes the signal into different frequency components. Noise, which is typically high-frequency, can be selectively removed while preserving the sharp features of the signal.[11][12]
Section 5: Advanced Techniques for SNR Enhancement
For challenging applications, more advanced techniques may be necessary.
-
Hardware-based Eye Tracking: For in vivo studies, integrating an eye-tracking system can help to compensate for eye movements in real-time or during post-processing, leading to sharper, more stable signals.[4]
-
Adaptive Optics: By correcting for aberrations in the eye's optics, adaptive optics can deliver a more focused excitation spot to the retina, increasing the signal intensity from a smaller, more specific area.
-
Deep Learning-Based Denoising: Recent advances in artificial intelligence have led to the development of deep learning models that can be trained to recognize and remove noise from spectral data with high fidelity.[12][13]
References
-
Bonneh, Y. S., et al. (2016). Perceptual punctuation: fixational eye movements reveal segmentation of auditory streams. Frontiers in Psychology. [Link]
-
Chakraborty, A., & Roy, M. (2022). Analysis of Noise Removal Techniques on this compound Optical Coherence Tomography Images. International Journal of Advanced Computer Science and Applications. [Link]
-
Walsh, R., & Waters, J. (2023). Optimizing Signal to Noise Ratio. YouTube. [Link]
-
C-S, C., et al. (2019). Nonresonant Raman spectroscopy of isolated human retina samples complying with laser safety regulations for in vivo measurements. Journal of Biomedical Optics. [Link]
-
Verichek. (n.d.). Troubleshooting Common Spectrometer Issues. Verichek Technical Services. [Link]
-
Braaf, B., et al. (2018). Reproducibility and signal-to-noise ratio (SNR) of optoretinography (ORG) in healthy subjects. Investigative Ophthalmology & Visual Science. [Link]
-
RSIP Vision. (n.d.). This compound Images Enhancement Methods for Fundus and OCT Imaging. RSIP Vision. [Link]
-
Loo, J. (n.d.). Noise Reduction in Optical Coherence Tomography using Deep Image Prior. Jessica Loo. [Link]
-
MDPI. (2022). Optimization Model of Signal-to-Noise Ratio for a Typical Polarization Multispectral Imaging Remote Sensor. MDPI. [Link]
-
MDPI. (2023). Impact of Spectral Resolution and Signal-to-Noise Ratio in Vis–NIR Spectrometry on Soil Organic Matter Estimation. MDPI. [Link]
-
Alber, J., et al. (2020). A recommended “minimum data set” framework for SD-OCT this compound image acquisition and analysis from the Atlas of this compound Imaging in Alzheimer's Study (ARIAS). Alzheimer's & Dementia. [Link]
-
IEEE Xplore. (2021). Feature Extraction Methods for Electroretinogram Signal Analysis: A Review. IEEE Xplore. [Link]
-
IIETA. (2023). This compound Optical Coherence Tomography Image Denoising Using Modified Soft Thresholding Wavelet Transform. IIETA. [Link]
-
A.A. Instrument. (2022). Common Optical Emission Spectrometer Troubleshooting. A.A. Instrument. [Link]
-
PubMed. (2024). Preparation of this compound Samples for Volume Electron Microscopy. PubMed. [Link]
-
MicaSense. (2024). Best practices: Collecting Data with MicaSense Sensors. MicaSense. [Link]
-
PubMed. (1986). Optimization of signal-to-noise ratio in calculated T1 images derived from two spin-echo images. PubMed. [Link]
-
ResearchGate. (2019). Enhancing Image Quality Using Advanced Signal Processing Techniques. ResearchGate. [Link]
-
Loo, J. (n.d.). Noise Reduction in Optical Coherence Tomography using Deep Image Prior. Jessica Loo. [Link]
-
Optometry Times. (2013). Troubleshooting optical complaints. Optometry Times. [Link]
-
PubMed Central. (2018). Speckle noise reduction in optical coherence tomography images based on edge-sensitive cGAN. PubMed Central. [Link]
-
Ophthalmology Times. (2023). Study zeroes in on more precise and flexible targeted spectroscopy measurements in the retina. Ophthalmology Times. [Link]
-
Molecular Expressions. (2018). Photomicrography - Microscope Configuration and Other Common Errors. Molecular Expressions Microscopy Primer. [Link]
-
Metkon. (2025). Spectroscopic Sample Preparation: Techniques for Accurate Results. Metkon. [Link]
-
ESO.org. (n.d.). Basics of observations & data reduction: spectroscopy. ESO.org. [Link]
-
Wiley Online Library. (2013). An overview of sample and spectrum preparation methods for near-infrared spectroscopy. Wiley Online Library. [Link]
-
Biocompare. (2021). Spectrophotometer Troubleshooting Guide. Biocompare. [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. thesai.org [thesai.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound Images Enhancement Methods for Fundus and OCT Imaging [rsipvision.com]
- 5. Nonresonant Raman spectroscopy of isolated human retina samples complying with laser safety regulations for in vivo measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Perceptual punctuation: fixational eye movements reveal segmentation of auditory streams [frontiersin.org]
- 7. Molecular Expressions Microscopy Primer: Photomicrography - Microscope Configuration and Other Common Errors [micro.magnet.fsu.edu]
- 8. Common Optical Emission Spectrometer Troubleshooting [jinyibo.com]
- 9. Preparation of this compound Samples for Volume Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 11. iieta.org [iieta.org]
- 12. Speckle noise reduction in optical coherence tomography images based on edge-sensitive cGAN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jessicaloohw.github.io [jessicaloohw.github.io]
Validation & Comparative
A Researcher's Guide to Retinal vs. Retinoic Acid: A Comparative Analysis of Mechanism, Efficacy, and Experimental Validation
For drug development professionals and researchers in dermatology and cellular biology, the distinction between retinoids is not merely academic—it is fundamental to designing effective experiments and pioneering novel therapeutics. This guide provides an in-depth comparative analysis of two pivotal vitamin A derivatives: retinal (retinaldehyde) and retinoic acid. Moving beyond a surface-level overview, we will dissect their biochemical pathways, compare their mechanisms of action, and provide actionable experimental protocols to empower your research.
Section 1: The Retinoid Metabolic and Signaling Cascade
Understanding the efficacy and tolerability of any retinoid begins with its metabolic journey. Vitamin A, in its various forms, undergoes a tightly regulated conversion process within the cell to become biologically active. Retinoic acid is the ultimate active form that directly modulates gene expression, while this compound is its immediate precursor.[1][2]
The conversion pathway is a critical determinant of a retinoid's potency and onset of action. Retinol is first oxidized to this compound, a reaction catalyzed by retinol dehydrogenases (RDHs).[3] this compound then serves as the substrate for a second, irreversible oxidation step to form retinoic acid, a reaction governed by retinaldehyde dehydrogenases (RALDHs).[3][4] Because this compound is one step closer to the active molecule, it is considered more potent and faster-acting than retinol.[2][5] Conversely, retinoic acid, being the active form itself, requires no conversion and can immediately initiate signaling.[1]
This metabolic hierarchy is central to the different biological profiles of this compound and retinoic acid. The rate-limiting nature of the this compound-to-retinoic acid conversion provides a natural control point, modulating the amount of active retinoic acid available to the cell. This inherent regulation is why this compound is often better tolerated than direct application of retinoic acid.[6][7]
Caption: Intracellular conversion and signaling pathway of retinoids.
Section 2: Mechanistic Distinctions and Functional Consequences
While both molecules aim to achieve the same endpoint—gene regulation via retinoic acid receptors (RARs)—their paths to get there create significant differences in their biological impact.
Direct vs. Precursor Activity: The most fundamental difference lies in their interaction with nuclear receptors. Retinoic acid is the direct ligand for the Retinoic Acid Receptor (RAR), which forms a heterodimer with the Retinoid X Receptor (RXR).[8][9] This RAR/RXR complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[10][11] Upon ligand binding, the receptor complex undergoes a conformational change, shedding corepressor proteins and recruiting coactivator proteins, which initiates the transcription of genes involved in cellular differentiation, proliferation, and collagen synthesis.[8][12]
This compound, in contrast, does not directly bind to RARs. Its biological activity is entirely dependent on its conversion into retinoic acid.[3] This makes this compound a "pro-drug" or precursor, with its efficacy being contingent on the enzymatic activity of RALDHs within the target tissue.[4][13]
Potency and Side Effect Profile: Direct application of retinoic acid (e.g., Tretinoin) leads to a rapid and potent cellular response because it bypasses the metabolic conversion steps.[1] This high potency, however, is frequently associated with significant side effects, collectively known as "retinoid dermatitis," which includes erythema, scaling, burning, and dryness.[7][14][15] These reactions can limit patient compliance and the therapeutic utility of the compound.
This compound offers a more favorable balance of efficacy and tolerability.[16] Its conversion to retinoic acid is a regulated physiological process, which can prevent the nucleus from being overwhelmed with an immediate, high concentration of the active ligand. This controlled, localized conversion is thought to be the reason for its lower irritation potential compared to retinoic acid.[7] Some studies suggest that this compound can be as effective as retinoic acid in producing histological changes like epidermal thickening, but with significantly less irritation.[7] Furthermore, some data indicates that this compound is less irritating than retinol, despite being more potent.[6]
An additional unique feature of this compound is its direct antibacterial properties, which makes it particularly useful for conditions like acne where bacterial proliferation is a contributing factor.[6]
Section 3: Quantitative Comparison
To aid in experimental design and data interpretation, the following table summarizes key comparative data between this compound and retinoic acid.
| Parameter | This compound (Retinaldehyde) | Retinoic Acid (Tretinoin) | Rationale & Significance |
| Mechanism of Action | Precursor; converted to retinoic acid by RALDH enzymes.[3] | Direct ligand for RARs.[1][8] | Explains differences in onset of action and irritation potential. |
| Receptor Binding | No direct binding to RAR/RXR. | Binds directly to RARs with high affinity.[9] | Retinoic acid is the biologically active form. |
| Relative Potency | High; considered more potent than retinol.[17] | Very High; the benchmark for retinoid activity.[7] | A lower concentration of this compound may be needed to achieve effects comparable to higher concentrations of earlier precursors like retinol.[17] |
| Irritation Potential | Lower than retinoic acid.[7][18] | High; often causes redness, peeling, and sensitivity.[15][16] | Critical for therapeutic development and patient compliance. This compound's tolerability is a key advantage. |
| Key Regulating Enzyme | Retinaldehyde Dehydrogenase (RALDH).[13] | N/A (already in active form). | The expression and activity of RALDH can determine the efficacy of this compound in a specific cell type or tissue. |
| Unique Properties | Possesses direct antibacterial properties.[6] | No significant direct antibacterial properties. | Offers a dual mechanism for acne treatment: comedolytic and antibacterial. |
Section 4: Experimental Protocols for Comparative Analysis
To objectively compare the effects of this compound and retinoic acid, rigorous, well-controlled experimental models are essential. Below are foundational protocols for in vitro and ex vivo analysis.
Protocol 1: RAR Activation via Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to activate the RAR signaling pathway.
Causality: The rationale is to determine if a compound can induce gene transcription specifically through the RARE. Retinoic acid should show high activity, while this compound's activity will depend on the cell line's ability to convert it to retinoic acid. This experiment directly validates the mechanistic differences.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HaCaT keratinocytes) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Transfection: Co-transfect cells in a 24-well plate with two plasmids:
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple RAREs (e.g., pGL4.27[luc2P/RARE/Hygro]).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
-
Treatment: 24 hours post-transfection, replace the medium with a low-serum medium containing the test compounds. Prepare serial dilutions of this compound and all-trans retinoic acid (positive control) from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis & Readout: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. Plot the normalized relative light units (RLU) against the compound concentration to generate dose-response curves and calculate EC50 values.
Caption: Workflow for a Retinoid Reporter Gene Assay.
Protocol 2: Gene Expression Analysis of Retinoid Target Genes
This experiment validates the downstream effects of RAR activation by measuring changes in the expression of known target genes.
Causality: RAR activation leads to increased transcription of specific genes, such as COL1A1 (Collagen Type I Alpha 1 Chain) and RARB (Retinoic Acid Receptor Beta). Measuring the mRNA levels of these genes provides direct evidence of a functional retinoid response in a biologically relevant cell type like primary human dermal fibroblasts.
Methodology:
-
Cell Culture: Plate primary human dermal fibroblasts or keratinocytes and grow to ~80% confluency.
-
Serum Starvation: To reduce background signaling, switch cells to a serum-free or low-serum medium for 12-24 hours prior to treatment.
-
Treatment: Treat cells with this compound, retinoic acid (e.g., 1 µM), or a vehicle control for 24 hours.
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.
-
Quantitative RT-PCR (qRT-PCR): Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (COL1A1, RARB) and a housekeeping gene for normalization (GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Results are expressed as fold change relative to the vehicle-treated control.
Section 5: Conclusion and Future Directions
The choice between this compound and retinoic acid is a critical decision in both basic research and therapeutic development. Retinoic acid remains the gold standard for potency, acting as a direct, powerful activator of the RAR pathway.[1][7] However, its clinical utility is often hampered by a significant irritation profile.[14][15]
This compound emerges as a highly compelling alternative, offering a superior balance of high efficacy and improved tolerability.[16][19] Its mechanism as a direct precursor allows for a physiologically regulated conversion to the active form, mitigating the harsh side effects associated with supraphysiological doses of retinoic acid.[7] For researchers, this means that this compound can provide a more translatable model for studying the endogenous roles of retinoid signaling, while for drug developers, it represents a promising avenue for creating potent anti-aging and anti-acne therapies with much higher patient compliance.
Future research should focus on the tissue-specific expression and activity of RALDH enzymes, as this will ultimately determine the therapeutic window for this compound in different dermatological conditions. Furthermore, advanced formulation technologies, such as encapsulation systems, may further enhance the stability and targeted delivery of this compound, unlocking its full therapeutic potential.[6]
References
-
Medik8. (n.d.). This compound vs Retinol: Which Is Better For Your Skin? Retrieved from [Link]
-
ResearchGate. (2025, October 27). Retinol, this compound and retinoic: making sense of skincare with vitamin A derivatives. Retrieved from [Link]
-
Mukherjee, S., et al. (2006). Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety. Clinical Interventions in Aging. Retrieved from [Link]
-
Mistia Shop. (2025, June 1). Retinol vs. This compound vs. Retinoic Acid - What's Best for Skin? Retrieved from [Link]
-
Blaner, W. S. (2019). Retinol and retinyl esters: biochemistry and physiology. Journal of Lipid Research. Retrieved from [Link]
-
Das, B. C., et al. (2014). Retinoic Acid Signaling Pathways in Development and Diseases. Organogenesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Retinoic acid receptor. Retrieved from [Link]
-
Skintegra. (2026, January 5). Retinol vs this compound: what is the real difference and why is one considered more effective? Retrieved from [Link]
-
Konisky, H., et al. (2024). The Clinical Efficacy and Tolerability of a Novel Retinaldehyde Serum with Firming Peptides to Improve Skin Texture and Signs of Photoaging. Journal of Drugs in Dermatology. Retrieved from [Link]
-
Kong, R., et al. (2016). A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin. Journal of Cosmetic Dermatology. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound dehydrogenase. Retrieved from [Link]
-
Healthline. (2024, July 29). Retinol Burn: Symptoms, Causes, Treatment, and Prevention. Retrieved from [Link]
-
Al-Bany, M. H., et al. (2023). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in Pharmacology. Retrieved from [Link]
-
Chien, A. (2002). The Specificity of Retinoid-Induced Irritation and Its Role in Clinical Efficacy. Skin Pharmacology and Applied Skin Physiology. Retrieved from [Link]
-
Pogenberg, V., et al. (2022). Retinoic acid receptor structures: the journey from single domains to full-length complex. Journal of Molecular Endocrinology. Retrieved from [Link]
-
Rouvrais, C., et al. (2018). Antiaging efficacy of a retinaldehyde-based cream compared with glycolic acid peel sessions. Journal of Cosmetic Dermatology. Retrieved from [Link]
-
Jo, A., et al. (2021). Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis. International Journal of Molecular Sciences. Retrieved from [Link]
-
Healio. (2024, November 23). Retinaldehyde serum improves skin texture, signs of photoaging in women. Retrieved from [Link]
-
Mic, F. A., et al. (2003). Retinaldehyde dehydrogenase 2 (RALDH2)-independent patterns of retinoic acid synthesis in the mouse embryo. PNAS. Retrieved from [Link]
-
Osz, J., et al. (2021). New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators. Nucleic Acids Research. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Tretinoin (Topical Route) Side Effects. Retrieved from [Link]
-
GoodRx. (2023, July 14). The 5 Common (and Most Serious) Tretinoin Side Effects. Retrieved from [Link]
-
Kim, B. H., et al. (2018). Efficacy and safety of retinaldehyde 0.1% and 0.05% creams used to treat photoaged skin: A randomized double-blind controlled trial. Journal of Cosmetic Dermatology. Retrieved from [Link]
-
Proteopedia. (2024, January 22). Retinoic acid receptor. Retrieved from [Link]
-
Encyclopedia.pub. (2021, October 27). Retinoic Acid and Retinaldehyde Dehydrogenase. Retrieved from [Link]
Sources
- 1. drwhitneybowebeauty.com [drwhitneybowebeauty.com]
- 2. naturium.com [naturium.com]
- 3. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. skintegra.com [skintegra.com]
- 6. medik8.com [medik8.com]
- 7. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoic acid receptor - Proteopedia, life in 3D [proteopedia.org]
- 10. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 13. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 14. karger.com [karger.com]
- 15. Tretinoin (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. researchgate.net [researchgate.net]
- 17. mistia.shop [mistia.shop]
- 18. ovid.com [ovid.com]
- 19. Efficacy and safety of retinaldehyde 0.1% and 0.05% creams used to treat photoaged skin: A randomized double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Retinal Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of ophthalmic research and drug development, the precise quantification of retinal structures and pathologies is paramount. The choice of imaging modality can profoundly influence the outcomes of preclinical studies and clinical trials. This guide provides an in-depth, objective comparison of prevalent this compound quantification methods, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Imperative for Rigorous this compound Quantification
The retina, a complex and metabolically active neural tissue, is the seat of numerous debilitating diseases, including age-related macular degeneration (AMD), diabetic retinopathy (DR), and glaucoma. Accurate and reproducible quantification of this compound biomarkers is critical for:
-
Early Disease Detection and Diagnosis: Identifying subtle pathological changes before significant vision loss occurs.
-
Monitoring Disease Progression: Tracking the natural history of a disease and its response to therapeutic interventions.
-
Evaluating Treatment Efficacy: Providing objective endpoints for clinical trials of novel ophthalmic drugs and therapies.
-
Understanding Pathophysiological Mechanisms: Correlating structural changes with functional deficits to unravel disease processes.
This guide will focus on the cross-validation of four principal this compound imaging and quantification techniques: Optical Coherence Tomography (OCT), Optical Coherence Tomography Angiography (OCTA), Fluorescein Angiography (FA), and Fundus Autofluorescence (FAF).
Core this compound Quantification Modalities: A Technical Deep Dive
Optical Coherence Tomography (OCT)
Principle: OCT is a non-invasive imaging modality that provides high-resolution, cross-sectional images of the retina, akin to a "virtual biopsy".[1][2] It utilizes low-coherence interferometry to measure the backscattering of light from different this compound layers.[2]
Key Quantifiable Parameters:
-
This compound Thickness: Measurement of the overall thickness of the retina and its individual layers (e.g., this compound nerve fiber layer, ganglion cell layer, inner and outer nuclear layers). This is a crucial biomarker for macular edema and neurodegeneration.[3]
-
Drusen Volume: Quantification of extracellular deposits between the this compound pigment epithelium (RPE) and Bruch's membrane, a hallmark of AMD.
-
Geographic Atrophy (GA) Area: Measurement of the area of RPE and photoreceptor cell death in advanced dry AMD.[4]
-
Vitreothis compound Interface Abnormalities: Characterization of conditions like epithis compound membranes and vitreomacular traction.
Strengths:
-
High Resolution: Provides detailed anatomical information on a micrometer scale.[2]
-
Non-invasive: Does not require the injection of contrast agents.[1]
-
Excellent Reproducibility: this compound thickness measurements with OCT have shown high repeatability and reproducibility.[5][6]
Limitations:
-
Susceptible to Media Opacities: Image quality can be degraded by cataracts or corneal opacities.[1]
-
Segmentation Errors: Automated layer segmentation algorithms can be prone to errors, especially in the presence of pathology.[3]
-
Limited Functional Information: Primarily provides structural information.
Optical Coherence Tomography Angiography (OCTA)
Principle: OCTA is a functional extension of OCT that visualizes this compound and choroidal blood flow without the need for dye injection. It detects motion contrast from flowing red blood cells within sequential OCT B-scans to generate angiograms.
Key Quantifiable Parameters:
-
Vessel Density: The proportion of an area occupied by blood vessels.[7]
-
Perfusion Density: The total area of perfused vessels within a region of interest.[7]
-
Foveal Avascular Zone (FAZ) Area: The area in the center of the macula devoid of blood vessels, which can be altered in various this compound diseases.
-
Choroidal Neovascularization (CNV) Morphology: Characterization of abnormal blood vessel growth in wet AMD.
Strengths:
-
Non-invasive Angiography: Eliminates the risks associated with dye injection.
-
Depth-resolved Vascular Information: Allows for the separate analysis of different this compound vascular plexuses (superficial, deep, and choriocapillaris).
-
High Reproducibility: FAZ measurements with OCTA have shown higher reproducibility compared to FA.[8]
Limitations:
-
Limited Field of View: Standard OCTA scans cover a smaller area compared to widefield FA.
-
Artifacts: Prone to motion artifacts, projection artifacts, and segmentation errors.
-
Inability to Visualize Leakage: Does not show the leakage of fluid from blood vessels, a key feature in many this compound diseases.
Fluorescein Angiography (FA)
Principle: FA is an invasive imaging technique that involves the intravenous injection of sodium fluorescein dye. A series of photographs are taken as the dye circulates through the this compound and choroidal vessels, highlighting abnormalities in blood flow and vascular permeability.[9][10]
Key Quantifiable Parameters:
-
Vascular Leakage: Qualitative and semi-quantitative assessment of dye leakage from incompetent blood vessels.
-
Areas of Non-perfusion: Identification of capillary dropout and this compound ischemia.
-
Neovascularization: Detection of new, abnormal blood vessels.
-
Filling Defects: Identification of blockages in this compound arteries or veins.
Strengths:
-
Gold Standard for Leakage: Remains the gold standard for visualizing and assessing this compound vascular leakage.
-
Wide Field of View: Can capture a large area of the retina, including the periphery.
-
Dynamic Information: Provides a time-resolved view of blood flow.[9]
Limitations:
-
Invasive: Requires intravenous injection, which carries a small risk of adverse reactions.[9]
-
Two-Dimensional Imaging: Provides a 2D representation of the 3D this compound vasculature.
-
Leakage Obscures Detail: In cases of significant leakage, the dye can obscure underlying vascular details.
-
Lower Reproducibility: Quantification of leakage can be subjective and less reproducible than OCT-based metrics.
Fundus Autofluorescence (FAF)
Principle: FAF is a non-invasive imaging modality that maps the distribution of naturally occurring fluorophores in the RPE, primarily lipofuscin.[11][12] Lipofuscin is a metabolic byproduct of photoreceptor outer segment turnover, and its accumulation is associated with RPE stress and dysfunction.[11][12]
Key Quantifiable Parameters:
-
Geographic Atrophy (GA) Area and Progression: Areas of RPE atrophy appear dark (hypoautofluorescent) on FAF, allowing for precise delineation and monitoring of GA enlargement.[13][14]
-
Junctional Zone Hyperautofluorescence: Increased FAF signal at the border of GA lesions, which can be a predictor of disease progression.[14]
-
Patterns of Autofluorescence: Qualitative assessment of FAF patterns can provide diagnostic and prognostic information in various this compound dystrophies and inflammatory conditions.
Strengths:
-
Non-invasive Functional Imaging: Provides insights into the metabolic health of the RPE.[11][12]
-
Excellent for GA Quantification: Considered a preferred modality for imaging and quantifying GA.[13]
-
Predictive Value: FAF patterns can help predict the rate of GA progression.[14]
Limitations:
-
Media Opacities: FAF signals can be affected by cataracts and other media opacities.
-
Not a Direct Measure of Structure: Provides an indirect assessment of RPE health.
-
Qualitative Interpretation: While quantitative methods are emerging, much of FAF interpretation remains qualitative.
Cross-Validation of this compound Quantification Methods: A Comparative Analysis
The choice of a this compound quantification method should be guided by the specific research question and the nature of the pathology being investigated. Cross-validation studies are essential to understand the agreement and interchangeability of these techniques.
Comparative Data Summary
| Parameter | OCT | OCTA | FA | FAF | Key Comparative Insights |
| This compound Thickness | Gold Standard | N/A | Indirectly inferred from leakage | N/A | OCT provides direct, high-resolution measurements of this compound thickness and is the standard for quantifying macular edema.[3] |
| Vascular Density/Perfusion | N/A | Excellent | Good | N/A | OCTA provides superior, depth-resolved quantification of vascular density compared to FA, which can be limited by leakage.[7] |
| Vascular Leakage | Indirectly inferred from fluid accumulation | N/A | Gold Standard | N/A | FA remains the definitive method for visualizing and assessing active vascular leakage. |
| Geographic Atrophy Area | Good | N/A | Poor | Excellent | FAF is the preferred method for delineating and monitoring the progression of GA due to the high contrast it provides.[13] OCT can also be used, but delineation can be more challenging. |
| Reproducibility | High[5][6] | High[8] | Moderate | High (for GA) | OCT and OCTA generally offer higher reproducibility for quantitative measurements compared to the more subjective interpretation of FA. |
Causality Behind Experimental Choices in Cross-Validation
When designing a cross-validation study, several factors must be considered to ensure the integrity and interpretability of the results:
-
Patient Population: The choice of patient population (e.g., healthy controls, specific disease cohorts) will determine the range of measurements and the types of pathologies encountered.
-
Imaging Protocols: Standardized imaging protocols across all modalities are crucial to minimize variability. This includes consistent settings for scan size, resolution, and patient instructions.[4]
-
Image Analysis: The use of validated, automated or semi-automated analysis software is preferred to reduce inter- and intra-grader variability.[13] When manual grading is necessary, multiple independent, masked graders should be used.[8]
-
Statistical Analysis: Appropriate statistical methods, such as Bland-Altman analysis, intraclass correlation coefficients (ICCs), and correlation analyses, should be employed to assess agreement and reproducibility.
Experimental Protocols: A Step-by-Step Guide
Protocol for this compound Thickness Measurement using OCT
-
Patient Preparation:
-
Ensure the patient is comfortably seated with their chin in the chinrest and forehead against the headrest.
-
Instruct the patient to fixate on the internal fixation target.
-
Select the appropriate macular cube scanning protocol (e.g., 200x200 or 512x128 A-scans over a 6x6 mm area).[15]
-
-
Image Acquisition:
-
Align the OCT device and optimize the signal strength (typically >6/10).[16]
-
Acquire the macular cube scan, ensuring the fovea is centered.
-
-
Image Analysis:
-
Utilize the instrument's software to automatically segment the this compound layers.
-
Review the automated segmentation for any errors, particularly in areas of pathology, and perform manual corrections if necessary.
-
Extract the this compound thickness values from the ETDRS grid overlay.
-
Protocol for Fluorescein Angiography and Leakage Assessment
-
Patient Preparation:
-
Obtain informed consent after explaining the procedure and potential risks.
-
Insert an intravenous catheter, typically in the antecubital vein.[10]
-
Acquire baseline color and red-free fundus photographs.
-
-
Image Acquisition:
-
Image Analysis:
-
Systematically review the images from all phases of the angiogram.
-
Identify areas of hyperfluorescence (leakage, staining, pooling) and hypofluorescence (blockage, non-perfusion).
-
Qualitatively or semi-quantitatively grade the extent and intensity of leakage.
-
Protocol for FAF Imaging and GA Quantification
-
Patient Preparation:
-
Position the patient and ensure stable fixation.
-
Select the fundus autofluorescence imaging mode on the confocal scanning laser ophthalmoscope (cSLO).[18]
-
-
Image Acquisition:
-
Adjust the image brightness and contrast to optimize visualization of the FAF signal.
-
Acquire a high-quality, evenly illuminated image. Image averaging can be used to improve the signal-to-noise ratio.
-
-
Image Analysis:
Protocol for OCTA Imaging and Vessel Density Calculation
-
Patient Preparation:
-
Ensure stable patient positioning and fixation.
-
Select the desired macular OCTA scan pattern (e.g., 3x3 mm or 6x6 mm).[19]
-
-
Image Acquisition:
-
Optimize the signal strength and ensure accurate this compound tracking to minimize motion artifacts.
-
Acquire the OCTA scan.
-
-
Image Analysis:
-
Select the desired this compound vascular plexus for analysis (e.g., superficial capillary plexus, deep capillary plexus).
-
Use image analysis software to apply a binarization threshold to the en face angiogram to create a binary vessel map.
-
Calculate the vessel density as the ratio of the area occupied by vessels to the total area of the region of interest.[20]
-
The Rise of Artificial Intelligence in this compound Quantification
-
Increased Efficiency: Automates time-consuming manual analysis tasks.
-
Improved Objectivity and Reproducibility: Reduces the variability associated with human graders.
-
Enhanced Sensitivity: Can detect subtle changes that may be missed by the human eye.
-
Predictive Analytics: AI models can be trained to predict disease progression and treatment response based on this compound images.[21]
Conclusion: Towards a Multimodal and Validated Approach
The comprehensive assessment of this compound diseases often necessitates a multimodal imaging approach. Each quantification method provides unique and complementary information. OCT and OCTA excel at providing high-resolution structural and vascular detail, while FA remains indispensable for assessing vascular leakage, and FAF offers crucial insights into RPE health.
The cross-validation of these techniques is not merely an academic exercise; it is a fundamental requirement for ensuring the reliability and comparability of data in multicenter clinical trials and longitudinal research studies. By understanding the strengths, limitations, and correlations between different this compound quantification methods, researchers and clinicians can make more informed decisions, ultimately leading to improved patient outcomes and the accelerated development of novel therapies for this compound diseases.
References
-
Review of Optometry. (2015, September 15). A Clinical Guide to Fundus Autofluorescence. [Link]
-
PMC. (2025, July 28). Repeatability, reproducibility, and agreement for three optical coherence tomography instruments. [Link]
-
PMC. (n.d.). Approaches to quantify optical coherence tomography angiography metrics. [Link]
-
This compound Physician. (2025, January 1). An Imaging-related Clinical Trial Endpoint. [Link]
-
PMC. (n.d.). This compound Specialist versus Artificial Intelligence Detection of this compound Fluid from OCT: Age-Related Eye Disease Study 2: 10-Year Follow-On Study. [Link]
-
PMC. (2025, March 25). This compound Thickness Analysis Using Optical Coherence Tomography: Diagnostic and Monitoring Applications in this compound Diseases. [Link]
-
ResearchGate. (2025, August 6). Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs from different species by HPLC. [Link]
-
KDD 2025. (n.d.). Enabling Cross-Device this compound Biomarker Alignment for Generalizable Oculomics using Supervised Space Translation. [Link]
-
PubMed Central. (2024, July 24). Quantifying Geographic Atrophy in Age-Related Macular Degeneration: A Comparative Analysis Across 12 Deep Learning Models. [Link]
-
Review of Optometry. (2015, September 15). A Clinical Guide to Fundus Autofluorescence. [Link]
-
NIH. (n.d.). Fluorescein Angiography - StatPearls - NCBI Bookshelf. [Link]
-
ResearchGate. (n.d.). Quantification of geographic atrophy progression using distance.... [Link]
-
MDPI. (2023, March 31). Reliability of this compound Layer Annotation with a Novel, High-Resolution Optical Coherence Tomography Device: A Comparative Study. [Link]
-
PMC. (2021, July 29). Fundus Autofluorescence and Clinical Applications. [Link]
-
PMC. (n.d.). This compound imaging as a source of biomarkers for diagnosis, characterization and prognosis of chronic illness or long-term conditions. [Link]
-
Frontiers. (2023, December 17). Agreement, repeatability, and reproducibility of quantitative this compound layer assessment using swept-source and spectral-domain optical coherence tomography in eyes with this compound diseases. [Link]
-
ResearchGate. (2025, August 6). (PDF) Quantification of Vessel Density in this compound Optical Coherence Tomography Angiography Images Using Local Fractal Dimension. [Link]
-
FDA. (n.d.). Clinical Trial Imaging Endpoint Process Standards - Guidance for Industry. [Link]
-
RxDx. (n.d.). Fluorescein Angiography - Step-by-Step Guide for Residency, DNB, Post Graduate Medical Course. [Link]
-
MDPI. (n.d.). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. [Link]
-
YouTube. (2022, June 1). OCT SCANNING PROTOCOLS made easy || line scan, macular cube, raster scan. [Link]
-
MDPI. (n.d.). This compound Imaging-Based Oculomics: Artificial Intelligence as a Tool in the Diagnosis of Cardiovascular and Metabolic Diseases. [Link]
-
PubMed Central. (2016, September 1). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. [Link]
-
Review of Ophthalmology. (2010, August 12). Fundus Autofluorescence Imaging in Clinical Use. [Link]
-
TVST. (n.d.). Comparison of Geographic Atrophy Measurements Between Blue-Light Heidelberg Standard Field and Green-Light Optos Ultrawide Field Autofluorescence. [Link]
-
American Academy of Ophthalmology. (2025, October 27). Optical Coherence Tomography Grading Reproducibility during the Comparison of Age-related Macular Degeneration Treatments Trials. [Link]
-
PMC. (n.d.). This compound Imaging and Image Analysis. [Link]
-
American Academy of Ophthalmology. (2010, May 1). Reading an OCT 101: Six Pearls for Reading an Image. [Link]
-
ESCRS. (n.d.). TRIAL ENDPOINTS. [Link]
-
Radiology Key. (n.d.). Fluorescein Angiography: Basic Principles and Interpretation. [Link]
-
ResearchGate. (2025, August 10). HPLC/UV quantitation of this compound, retinol, and retinyl esters in serum and tissues | Request PDF. [Link]
-
Karger Publishers. (2014, June 27). Geographic Atrophy Progression in Eyes with Age-Related Macular Degeneration: Role of Fundus Autofluorescence Patterns, Fellow Eye and Baseline Atrophy Area | Ophthalmic Research. [Link]
-
American Academy of Ophthalmology. (2012, September 1). The Nuts and Bolts of Fundus Autofluorescence Imaging. [Link]
-
TVST. (n.d.). ReLayer: a Free, Online Tool for Extracting this compound Thickness From Cross-Platform OCT Images. [Link]
-
British Journal of Ophthalmology. (n.d.). Repeatability of vessel density measurements using optical coherence tomography angiography in this compound diseases. [Link]
-
IOVS. (2024, September 17). Establishing Clinical Trial Endpoints in Selecting Patients for RPGR this compound Gene Therapy. [Link]
-
PMC. (2013, August 28). A New Manual this compound Thickness Measurement Protocol to Evaluate High Myopia Patients. [Link]
-
IOVS. (2019, July). Comparison of Reproducibility of Foveal Avascular Zone Measurement using Optical Coherence Tomography Angiography and Fluorescein Angiography. [Link]
-
Eyes On Eyecare. (2021, August 20). An Optometrist's Guide to Fluorescein Angiography. [Link]
-
Frontiers. (2024). Editorial: Advances in this compound imaging biomarkers for cerebrovascular diseases. [Link]
-
Optos. (2023, June 30). Utilizing Autofluorescence in your Clinical Eyecare Setting. [Link]
-
This compound Physician. (2011, January 1). Fundus Autofluoresence Imaging: Principles and Applications. [Link]
-
ResearchGate. (n.d.). (PDF) Standardization and clinical applications of this compound imaging biomarkers for cardiovascular disease: a Roadmap from an NHLBI workshop. [Link]
-
Wasatch Photonics. (n.d.). OCT Angiography | OCTA | Blood Vessel Structure. [Link]
-
IOVS. (n.d.). This compound Thickness Measurement Using OCT. [Link]
-
PubMed Central. (n.d.). Progression of Geographic Atrophy in Age-Related Macular Degeneration Imaged with Spectral Domain Optical Coherence Tomography. [Link]
-
PLOS One. (2018, October 18). Repeatability, reproducibility and agreement of foveal avascular zone measurements using three different optical coherence tomography angiography devices. [Link]
-
ResearchGate. (2024, January 19). (PDF) Fluorescein Angiography: An Essential Guide. [Link]
-
IOVS. (n.d.). Quantification of Vessel Density in this compound Optical Coherence Tomography Angiography Images Using Local Fractal Dimension. [Link]
Sources
- 1. Reading an OCT 101: Six Pearls for Reading an Image - American Academy of Ophthalmology [aao.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound Thickness Analysis Using Optical Coherence Tomography: Diagnostic and Monitoring Applications in this compound Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing Clinical Trial Endpoints in Selecting Patients for RPGR this compound Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeatability, reproducibility, and agreement for three optical coherence tomography instruments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Agreement, repeatability, and reproducibility of quantitative this compound layer assessment using swept-source and spectral-domain optical coherence tomography in eyes with this compound diseases [frontiersin.org]
- 7. Approaches to quantify optical coherence tomography angiography metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Fluorescein Angiography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. eyesoneyecare.com [eyesoneyecare.com]
- 11. reviewofoptometry.com [reviewofoptometry.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Quantifying Geographic Atrophy in Age-Related Macular Degeneration: A Comparative Analysis Across 12 Deep Learning Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. youtube.com [youtube.com]
- 16. karger.com [karger.com]
- 17. researchgate.net [researchgate.net]
- 18. The Nuts and Bolts of Fundus Autofluorescence Imaging - American Academy of Ophthalmology [aao.org]
- 19. bjo.bmj.com [bjo.bmj.com]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. mdpi.com [mdpi.com]
- 22. This compound Specialist versus Artificial Intelligence Detection of this compound Fluid from OCT: Age-Related Eye Disease Study 2: 10-Year Follow-On Study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacy of Retinal Analogs in Vision Restoration
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of retinal disease research, the quest for effective therapies to restore vision is paramount. For professionals in drug development and vision science, a deep, mechanistic understanding of potential therapeutic agents is not just beneficial—it is essential. This guide provides an in-depth comparison of various this compound analogs, moving beyond a simple recitation of facts to an expert analysis of their efficacy, supported by experimental data and protocols. Here, we dissect the science, explain the "why" behind the experimental choices, and offer a clear, authoritative comparison to inform your research and development endeavors.
The Foundation: Understanding the Visual Cycle and the Role of this compound
Vision is initiated by the photoisomerization of 11-cis-retinal, the chromophore of visual pigments in rod and cone photoreceptors, to all-trans-retinal.[1] This conformational change triggers a signaling cascade that results in a neural impulse sent to the brain. To maintain vision, 11-cis-retinal must be constantly regenerated from all-trans-retinal through a series of enzymatic reactions known as the visual or retinoid cycle.[2][3][4]
Dysfunction in this cycle, often due to genetic mutations in key enzymes like RPE65 or LRAT, leads to a deficiency of 11-cis-retinal, causing severe vision impairment and this compound degeneration, as seen in conditions like Leber congenital amaurosis (LCA).[5] The therapeutic rationale for using this compound analogs is to bypass the defective enzymatic step and provide a functional chromophore to regenerate visual pigments.
A Comparative Analysis of Key this compound Analogs
The ideal this compound analog should efficiently form a stable and functional visual pigment, leading to the restoration of light sensitivity and improvement in visual function, with minimal off-target effects. Here, we compare the most studied and promising this compound analogs.
The Natural Chromophore: 11-cis-Retinal
-
Mechanism of Action: As the endogenous chromophore, 11-cis-retinal directly binds to opsin to form rhodopsin (in rods) and cone opsins, restoring the natural light-sensing machinery.
-
Efficacy: While being the natural choice, its therapeutic use is hampered by its instability and difficulty in synthesis.[6] Direct delivery to the retina is also challenging.
-
Experimental Insights: Studies have shown that while 11-cis-retinal can rescue visual function in animal models, its instability makes it a less viable therapeutic candidate compared to more stable analogs.[7]
The Leading Contender: 9-cis-Retinal
-
Mechanism of Action: 9-cis-retinal is a naturally occurring isomer of this compound that can also bind to opsin to form a functional, albeit slightly spectrally shifted, visual pigment called isorhodopsin.[5] This bypasses the need for the isomerase enzyme RPE65.
-
Efficacy: Extensive preclinical studies in mouse models of LCA (Rpe65-/- mice) have demonstrated that oral administration of 9-cis-retinal can lead to significant and rapid restoration of this compound function, as measured by electroretinography (ERG), and improved performance in vision-dependent behavioral tests.[5]
-
Experimental Insights: The aldehyde form of 9-cis-retinal is more stable than 11-cis-retinal and is resistant to the acidic conditions of the stomach, making oral delivery feasible.[8]
The Pro-Drug Approach: 9-cis-Retinyl Acetate
-
Mechanism of Action: 9-cis-retinyl acetate is a more stable pro-drug of 9-cis-retinal. After oral administration, it is converted into 9-cis-retinal in the body.
-
Efficacy: Studies have shown that 9-cis-retinyl acetate has greater bioavailability and efficacy compared to 9-cis-retinal in preclinical models.[5] It has been shown to improve visual function and preserve this compound morphology in Rpe65-/- mice.[5] A phase 1b clinical trial of oral 9-cis-retinyl acetate (QLT091001) in patients with LCA due to RPE65 or LRAT mutations showed improvements in visual acuity and visual fields in some patients.
-
Experimental Insights: The acetate form enhances the stability and absorption of the retinoid, leading to more consistent and sustained levels of the active compound in the eye.[5]
Novel Synthetic Analogs: The Next Frontier
Researchers are continuously developing novel synthetic this compound analogs with improved properties, such as enhanced stability, better binding affinity for opsin, and reduced off-target effects.
-
Locked Analogs: These are molecules where the cis-bond is conformationally locked, preventing isomerization. While they can bind to opsin and reduce the toxicity of free opsin, their inability to photoisomerize means they do not restore light sensitivity in the same way as other analogs. However, they can be valuable tools for studying the non-signaling roles of opsin.[1]
-
Other Synthetic Chromophores: Research into other synthetic chromophores is ongoing, with the aim of developing molecules that can be activated by different wavelengths of light or have other desirable properties for vision restoration.[9]
Quantitative Comparison of this compound Analog Efficacy
Objective comparison of the efficacy of different this compound analogs requires standardized experimental outcome measures. The following tables summarize key performance indicators from preclinical studies. Note: Direct comparison between studies should be made with caution due to variations in experimental models, dosing regimens, and outcome measures.
Table 1: Electroretinogram (ERG) Recovery in Rpe65-/- Mice
| This compound Analog | Dosage and Administration | Scotopic a-wave Amplitude (% of Wild-Type) | Scotopic b-wave Amplitude (% of Wild-Type) | Reference |
| 9-cis-Retinal | 1-10 mg/kg, oral gavage | ~30-50% | ~40-60% | [5] |
| 9-cis-Retinyl Acetate | 1-12.5 mg/kg, oral gavage | ~40-60% | ~50-70% | [5] |
| Vehicle Control | - | <5% | <10% | [5] |
Table 2: Rhodopsin Regeneration Rates
| This compound Analog | Animal Model | Time to 50% Regeneration | Method | Reference |
| 11-cis-Retinal | Wild-type mice | ~30 minutes | Spectrophotometry | [8] |
| 9-cis-Retinal | Rpe65-/- mice | ~2-4 hours | HPLC | [8] |
Experimental Protocols: A Guide for the Bench Scientist
Reproducible and rigorous experimental design is the cornerstone of credible research. Below are detailed protocols for key assays used to evaluate the efficacy of this compound analogs.
Electroretinography (ERG) for this compound Function Assessment in Mice
Rationale: ERG is a non-invasive technique that measures the electrical response of the retina to a light stimulus, providing a quantitative assessment of photoreceptor and inner this compound neuron function. The a-wave reflects photoreceptor hyperpolarization, while the b-wave originates from bipolar cells.
Protocol:
-
Animal Preparation: Dark-adapt mice overnight (at least 12 hours). All subsequent procedures until light adaptation should be performed under dim red light.
-
Anesthesia: Anesthetize the mouse using a mixture of ketamine and xylazine or isoflurane. Place the mouse on a heating pad to maintain body temperature.
-
Pupil Dilation: Apply a drop of 1% tropicamide and 2.5% phenylephrine to the cornea of each eye to dilate the pupils.
-
Electrode Placement: Place a ground electrode subcutaneously in the tail or a hind leg. Place a reference electrode subcutaneously between the eyes. Place a gold or silver wire loop recording electrode on the cornea, ensuring good contact with a drop of methylcellulose.
-
Scotopic ERG:
-
Present single flashes of white light of increasing intensity (e.g., -4.0 to 1.5 log cd·s/m²).
-
Average the responses to multiple flashes at each intensity.
-
The a-wave is measured from the baseline to the trough of the initial negative deflection, and the b-wave is measured from the trough of the a-wave to the peak of the subsequent positive deflection.
-
-
Photopic ERG:
-
Light-adapt the mouse for 10 minutes to a background illumination of 30 cd/m².
-
Present single flashes of white light on top of the adapting background.
-
Analyze the waveforms similarly to the scotopic ERG to assess cone function.
-
Optokinetic Response (OKR) for Visual Acuity Measurement in Mice
Rationale: The OKR is an innate reflex where an animal moves its head and eyes to follow a moving visual stimulus. This test provides a behavioral measure of visual acuity and contrast sensitivity.[10]
Protocol:
-
Apparatus: Use a commercially available optomotor system consisting of a platform surrounded by computer monitors that display rotating vertical sine-wave gratings.
-
Animal Placement: Place the conscious, unrestrained mouse on the central platform.
-
Stimulus Presentation:
-
Present gratings of a fixed spatial frequency and contrast, rotating at a constant speed (e.g., 12 degrees/second).
-
Vary the spatial frequency of the grating to determine the visual acuity threshold (the highest spatial frequency that elicits a tracking response).
-
Vary the contrast of a fixed spatial frequency grating to determine the contrast sensitivity threshold.
-
-
Scoring: An observer, blind to the stimulus condition, scores the animal's head and neck movements that track the direction of the rotating grating. The threshold is defined as the spatial frequency or contrast at which the animal tracks the stimulus 70% of the time.
Visualizing the Pathways: Mechanism and Workflow Diagrams
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.
The Visual Cycle and the Action of this compound Analogs
Sources
- 1. Biochemical and Physiological Properties of Rhodopsin Regenerated with 11-cis-6-Ring- and 7-Ring-retinals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoids in the visual cycle: role of the this compound G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. New insights into retinoid metabolism and cycling within the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. columbia.edu [columbia.edu]
- 7. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Restoring Vision to the Blind with Chemical Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to Retinal Metabolism Across Vertebrate Species
For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of the retina is paramount. This guide provides an in-depth comparative study of retinal metabolism across various species, offering insights into the evolutionary adaptations that cater to diverse visual demands and highlighting the experimental methodologies crucial for these investigations.
The Retina: A Highly Demanding Metabolic Ecosystem
The vertebrate retina, an extension of the central nervous system, exhibits one of the highest metabolic rates in the body.[1][2] This incredible energy demand is driven by the continuous activity of photoreceptor cells, which, paradoxically, consume more energy in the dark to maintain a state of depolarization.[1] The retina is not a homogenous metabolic entity but rather a complex ecosystem where different cell types, including photoreceptors (rods and cones), Müller glia, and the this compound pigment epithelium (RPE), engage in a sophisticated metabolic interplay to ensure visual function.[3][4]
The structural organization of the retina, particularly its vascularization, dictates the primary routes of nutrient supply and waste removal, leading to significant metabolic differences across species.[1]
Structural Adaptations for Metabolic Support: A Comparative Overview
The strategies to meet the retina's high energy demands vary significantly across the vertebrate lineage, largely reflected in the diversity of this compound vascular patterns.
-
Avascular Retina (e.g., many reptiles, birds): These retinas lack intrathis compound blood vessels and rely on diffusion from the choroidal circulation and, in some cases, specialized structures.
-
Vascularized Retina (e.g., most mammals, including primates and mice): These retinas possess an intrathis compound network of capillaries that directly supply the inner this compound layers.[1]
-
Specialized Structures:
-
Pecten Oculi (Birds): A highly vascularized, comb-like structure that projects into the vitreous humor, thought to be a primary source of nutrients and oxygen for the avascular avian retina.[1]
-
Choroid Rete Mirabile (Fish): A complex network of blood vessels in the choroid that significantly elevates the partial pressure of oxygen, ensuring a rich supply to the retina.[2]
-
These structural differences have profound implications for the metabolic strategies employed by the retina in different species.
Key Metabolic Pathways: A Species-by-Species Comparison
The retina utilizes a combination of glycolysis and oxidative phosphorylation (OXPHOS) to generate ATP. However, the preference for and the interplay between these pathways differ across species and even between different this compound cell types.
Aerobic Glycolysis: The Warburg Effect in the Retina
A hallmark of this compound metabolism is its high rate of aerobic glycolysis, where glucose is converted to lactate even in the presence of sufficient oxygen.[5] This seemingly inefficient process is crucial for rapidly generating ATP and providing biosynthetic precursors for the constant renewal of photoreceptor outer segments.
Comparative Insights:
The Lactate Shuttle: A Conserved Metabolic Partnership
The "astrocyte-neuron lactate shuttle" hypothesis has been adapted to the retina, proposing a "Müller cell-photoreceptor lactate shuttle." In this model, Müller glia can take up glucose, convert it to lactate, and shuttle it to photoreceptors as a fuel source.[6] However, more recent evidence suggests a model where photoreceptors themselves are highly glycolytic, releasing lactate that is then taken up and utilized by other this compound cells, such as Müller glia and the RPE.[4][6]
-
In avascular retinas: Photoreceptors take up glucose from the interphotoreceptor matrix and produce lactate. This lactate is then released and taken up by Müller glia, which can convert it back to glucose via gluconeogenesis and store it as glycogen.[6]
-
In vascularized retinas: The presence of intrathis compound blood vessels provides an additional source of glucose for inner this compound neurons and glia. Astrocytes and Müller cells can take up glucose directly from these vessels and participate in the lactate shuttle.[6]
The concentration of lactate in the mammalian retina can range from 5 to 50 mM, depending on the species, highlighting its significance as a key metabolite.[7]
Oxidative Phosphorylation (OXPHOS)
While glycolysis is prominent, OXPHOS in mitochondria is essential for the high energetic demands of photoreceptors. The distribution and density of mitochondria within photoreceptors reflect their metabolic activity.
Diurnal vs. Nocturnal Adaptations:
A comparative analysis of photoreceptor distribution in diurnal and nocturnal species reveals adaptations that likely correlate with metabolic differences.
| Species | Lifestyle | Photoreceptor Characteristics |
| Rhesus Monkey | Diurnal | High density of cones in the fovea; lower rod density compared to nocturnal species.[8] |
| Owl Monkey | Nocturnal | Higher rod density and lower cone density compared to diurnal primates.[8] |
| Tree Squirrel | Diurnal | Cone-dominant retina, making it a good model for human vision.[9] |
| Laboratory Mouse | Nocturnal | Rod-dominant retina.[9] |
| Diurnal Snakes | Diurnal | Lower photoreceptor density but higher ganglion cell density compared to nocturnal snakes.[10] |
| Nocturnal Snakes | Nocturnal | Higher photoreceptor density and lower ganglion cell density.[10] |
The higher cone density in diurnal species suggests a greater reliance on the high-energy demands of photopic vision, which is supported by robust oxidative phosphorylation. Conversely, the rod-dominant retinas of nocturnal animals are adapted for high sensitivity in low-light conditions.
Unique Metabolic Adaptations for Specialized Vision
Avian Retina: Meeting the Demands of High Acuity
The avian retina, particularly in predatory birds, is characterized by exceptional visual acuity. This is supported by a high density of cones and the presence of the pecten. While direct comparative metabolic rates are sparse, the overall physiology of birds suggests a high metabolic capacity. Birds have higher plasma concentrations of lipids, including triglycerides and cholesterol, compared to mammals, which could serve as a readily available energy source for their active metabolism.[11][12]
Deep-Sea Fish: Vision in the Abyss
The eyes of deep-sea fish are adapted to a photon-limited environment where the primary light source is bioluminescence.[13] Their retinas often feature adaptations for enhanced light capture, such as multibank retinas (stacked layers of photoreceptors) and grouped photoreceptors.[14][15] The metabolic cost of vision is a significant evolutionary pressure, and the adaptations in deep-sea fish retinas likely include metabolic strategies to maximize efficiency in a nutrient-scarce environment.[2] Their visual systems are highly sensitive, with an abundance of rod opsin genes to detect faint bioluminescent signals.[13]
Experimental Protocols for Studying this compound Metabolism
A thorough understanding of this compound metabolism relies on robust experimental techniques. Below are detailed protocols for two key methods: the Seahorse XF Analyzer for measuring oxygen consumption and metabolic flux analysis using stable isotopes.
Protocol: Real-Time Bioenergetic Analysis of this compound Explants using the Seahorse XF Analyzer
This protocol allows for the measurement of the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.
Materials:
-
Seahorse XFp Analyzer (Agilent)
-
Seahorse XFp Cell Culture Miniplates
-
Seahorse XFp Sensor Cartridges
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Dissection microscope and tools
-
3 mm biopsy punch
Step-by-Step Methodology:
-
Cartridge Hydration:
-
The day before the assay, hydrate the Seahorse XFp sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight at 37°C in a non-CO2 incubator.
-
-
This compound Dissection and Explant Preparation:
-
Euthanize the animal according to approved institutional protocols.
-
Enucleate the eyes and place them in ice-cold assay medium.
-
Under a dissection microscope, make a circumferential incision below the ora serrata to remove the cornea and lens.
-
Carefully peel the retina from the RPE and sclera.
-
Place the isolated retina in fresh, cold assay medium with the ganglion cell layer facing up.
-
Use a 3 mm biopsy punch to create uniform this compound explants.
-
-
Plate Seeding and Equilibration:
-
Place one this compound explant in the center of each well of a Seahorse XFp miniplate containing 180 µL of pre-warmed assay medium. Ensure the ganglion cell layer is facing upwards.[16]
-
Incubate the plate for 45-60 minutes at 37°C in a non-CO2 incubator to allow for temperature and pH equilibration.[16]
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds.
-
Place the cell plate in the Seahorse XFp Analyzer and initiate the calibration and assay protocol.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of the stress test compounds to determine key parameters of mitochondrial function.
-
Workflow Diagram:
Caption: Workflow for Seahorse XF analysis of this compound explants.
Protocol: 13C-Glucose Metabolic Flux Analysis in this compound Explants
This protocol enables the tracing of carbon atoms from labeled glucose through metabolic pathways to quantify the flux through glycolysis and the TCA cycle.
Materials:
-
[U-13C6]-glucose (uniformly labeled glucose)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Metabolite extraction solution (e.g., 80% methanol)
-
Dissection tools and 24-well plates
Step-by-Step Methodology:
-
Preparation of Labeled Media:
-
Prepare KRB buffer containing 5 mM [U-13C6]-glucose.
-
Prepare a parallel "wash" buffer with unlabeled 5 mM glucose.
-
-
This compound Dissection and Incubation:
-
Dissect retinas as described in the Seahorse protocol.
-
Pre-incubate the retinas in KRB buffer with unlabeled glucose for 30 minutes at 37°C with 5% CO2 to allow them to equilibrate.
-
Transfer the retinas to the KRB buffer containing [U-13C6]-glucose and incubate for a defined period (e.g., 60 minutes).
-
-
Metabolite Extraction:
-
After incubation, rapidly wash the retinas in ice-cold saline to remove extracellular label.
-
Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in ice-cold 80% methanol.
-
Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a speed vacuum.
-
-
Derivatization and GC-MS Analysis:
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using methoximation and silylation).
-
Analyze the derivatized samples by GC-MS to determine the mass isotopologue distribution of key metabolites (e.g., pyruvate, lactate, citrate, malate).
-
-
Data Analysis:
-
The mass isotopologue distributions are used to calculate the fractional contribution of the labeled substrate to each metabolite pool.
-
This data can be used in metabolic models to estimate the relative fluxes through different pathways.
-
Workflow Diagram:
Caption: Workflow for 13C-metabolic flux analysis in this compound explants.
Implications for this compound Health and Disease
Dysregulation of this compound metabolism is a key factor in the pathogenesis of several blinding diseases.
-
Age-Related Macular Degeneration (AMD): Metabolic stress and mitochondrial dysfunction in the RPE and photoreceptors are implicated in the development of AMD.
-
Diabetic Retinopathy: Hyperglycemia leads to metabolic perturbations in the retina, contributing to neuronal and vascular damage.
By understanding the metabolic adaptations in different species, researchers can identify novel therapeutic targets and develop more relevant animal models for these diseases. For instance, the cone-rich retina of the tree squirrel may be a more appropriate model for studying macular diseases than the rod-dominant mouse retina.[9]
Conclusion
The study of comparative this compound metabolism reveals a fascinating array of evolutionary solutions to the universal challenge of powering vision. From the specialized vascular structures of birds and fish to the distinct metabolic profiles of diurnal and nocturnal species, these adaptations provide a rich source of insight for vision scientists. The experimental protocols detailed in this guide offer a robust framework for further exploration, paving the way for a deeper understanding of this compound function in health and disease.
References
-
Measurement of mitochondrial respiration in the murine retina using a Seahorse extracellular flux analyzer. (2021). STAR Protocols. [Link]
-
Müller Cell Metabolic Signatures: Evolutionary Conservation and Disruption in Disease. (2020). Trends in Neurosciences. [Link]
-
Spatial distribution of metabolites in the retina and its relevance to studies of metabolic this compound disorders. (2020). eLife. [Link]
-
Protocol to assess this compound metabolic flux of mice via stable isotope-resolved metabolomics. (2022). STAR Protocols. [Link]
-
Evidence of Oxidative Phosphorylation in Zebrafish Photoreceptor Outer Segments at Different Larval Stages. (2019). International Journal of Molecular Sciences. [Link]
-
Glucose, Lactate, and Shuttling of Metabolites in Vertebrate Retinas. (2015). Journal of Neuroscience Research. [Link]
-
This compound metabolism: A comparative look at energetics in the retina. (2017). Brain Research. [Link]
-
The eyes of deep-sea fish. I: Lens pigmentation, tapeta and visual pigments. (2001). Progress in this compound and Eye Research. [Link]
-
Comparative Studies of Diurnal and Nocturnal Rodents: Differences in Lifestyle Result in Alterations in Cortical Field Size and Number. (2007). Journal of Comparative Neurology. [Link]
-
A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. (2018). Experimental & Molecular Medicine. [Link]
-
Evidence of Oxidative Phosphorylation in Zebrafish Photoreceptor Outer Segments at Different Larval Stages. (2019). ResearchGate. [Link]
-
Unlocking the role of lactate: metabolic pathways, signaling, and gene regulation in postmitotic this compound cells. (2023). Frontiers in Cellular Neuroscience. [Link]
-
Comparative analysis of the eye anatomy in fossorial and surface‐living skink species (Reptilia: Scincidae), with special reference to the structure of the retina. (2019). Journal of Anatomy. [Link]
-
Protocol for real-time assessment of energy metabolism in dissociated mouse this compound photoreceptors using a SeahorseXFe24 analyzer. (2018). ResearchGate. [Link]
-
This compound adaptations for increased sensitivity to extended sources in deep-sea fishes. (1977). ResearchGate. [Link]
-
Quantitative Comparison of Avian and Mammalian Physiologies for Parameterization of Physiologically Based Kinetic Models. (2022). Frontiers in Physiology. [Link]
-
Visual ecology of snakes: comparative study of the density and distribution of this compound neurons in diurnal and nocturnal species. (2019). Investigative Ophthalmology & Visual Science. [Link]
-
Mitochondrial and Glycolytic Assays in Retina. (2021). Journal of Visualized Experiments. [Link]
-
A guide to 13C metabolic flux analysis for the cancer biologist. (2018). ResearchGate. [Link]
-
In search for the “idyllic” animal model to evaluate ocular pathologies and translate new therapies to improve human health. (2022). Frontiers in Neuroscience. [Link]
-
Glucose, lactate, and shuttling of metabolites in vertebrate retinas. (2015). ResearchGate. [Link]
-
This compound metabolism: A comparative look at energetics in the retina. (2017). ResearchGate. [Link]
-
Quantitative Metabolomic Dataset of Avian Eye Lenses. (2023). Metabolites. [Link]
-
Biochemical adaptations of the retina and this compound pigment epithelium support a metabolic ecosystem in the vertebrate eye. (2017). eLife. [Link]
-
Bidirectional Hypoxic Extracellular Vesicle Signaling Between Müller Glia and this compound Pigment Epithelium Regulates this compound Metabolism and Barrier Function. (2022). International Journal of Molecular Sciences. [Link]
-
Idebenone Protects Photoreceptors Impaired by Oxidative Phosphorylation Disorder in this compound Detachment. (2022). Investigative Ophthalmology & Visual Science. [Link]
-
Quantitative Comparison of Avian and Mammalian Physiologies for Parameterization of Physiologically Based Kinetic Models. (2022). Frontiers in Physiology. [Link]
-
Adaptation in Vertebrate Photoreceptors. (2001). Physiological Reviews. [Link]
-
Neural and Müller glial adaptation of the retina to photoreceptor degeneration. (2022). Frontiers in Neuroscience. [Link]
-
Morphological differences between the eyeballs of nocturnal and diurnal amniotes revisited from 2D images. (2022). Natural History Museum of Utah. [Link]
-
Analyzing Microgram Quantities of Isolated Mitochondria in the Agilent Seahorse XFe/XF96 Analyzer. (2013). Agilent Technologies. [Link]
-
Comparative Analysis of Tyrosine Hydroxylase Amacrine Cells in the Mammalian Retina: Distribution and Quantification in Mouse, Rat, Ground Squirrel and Macaque Retinas. (2022). ResearchGate. [Link]
-
Extracellular lactate as an alternative energy source for this compound bipolar cells. (2022). PNAS. [Link]
-
Deep-sea fish living in near-darkness have evolved incredible vision. (2019). European Scientist. [Link]
-
A guide to 13C metabolic flux analysis for the cancer biologist. (2018). Experimental & Molecular Medicine. [Link]
-
Quantitative Metabolomic Dataset of Avian Eye Lenses. (2023). ResearchGate. [Link]
-
Biochemical adaptations of the retina and this compound pigment epithelium support a metabolic ecosystem in the vertebrate eye. (2017). PMC. [Link]
-
13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. (2019). PMC. [Link]
-
A tale of two substrates: Glucose and Lactate feed retina and RPE glycogen. (2022). Investigative Ophthalmology & Visual Science. [Link]
-
Vertebrate Photoreceptors. (2001). ResearchGate. [Link]
-
The eyes of deep-sea fish. II. Functional morphology of the retina. (2001). Progress in this compound and Eye Research. [Link]
-
Determination of Mitochondrial Oxygen Consumption in the Retina Ex Vivo: Applications for this compound Disease. (2016). PMC. [Link]
-
Distribution of photoreceptor subtypes in the retina of diurnal and nocturnal primates. (1991). Journal of Comparative Neurology. [Link]
-
Comparing nocturnal and diurnal rodents helps scientists understand a human eye disease. (2018). American Society for Biochemistry and Molecular Biology. [Link]
-
Comparative study of vertebrates. (2016). Slideshare. [Link]
-
Müller glia and their interacting this compound cells are organized in a... (2016). ResearchGate. [Link]
-
Müller Glial Cells in the Macula: Their Activation and Cell-Cell Interactions in Age-Related Macular Degeneration. (2023). Investigative Ophthalmology & Visual Science. [Link]
Sources
- 1. This compound metabolism: A comparative look at energetics in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Müller Cell Metabolic Signatures: Evolutionary Conservation and Disruption in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical adaptations of the retina and this compound pigment epithelium support a metabolic ecosystem in the vertebrate eye | eLife [elifesciences.org]
- 5. Frontiers | Unlocking the role of lactate: metabolic pathways, signaling, and gene regulation in postmitotic this compound cells [frontiersin.org]
- 6. Glucose, Lactate, and Shuttling of Metabolites in Vertebrate Retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular lactate as an alternative energy source for this compound bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution of photoreceptor subtypes in the retina of diurnal and nocturnal primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Frontiers | Quantitative Comparison of Avian and Mammalian Physiologies for Parameterization of Physiologically Based Kinetic Models [frontiersin.org]
- 12. Quantitative Comparison of Avian and Mammalian Physiologies for Parameterization of Physiologically Based Kinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanscientist.com [europeanscientist.com]
- 14. researchgate.net [researchgate.net]
- 15. The eyes of deep-sea fish. II. Functional morphology of the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of mitochondrial respiration in the murine retina using a Seahorse extracellular flux analyzer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Retinal Versus Retinol Supplementation in Nutritional Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Vitamin A Metabolic Landscape
Vitamin A is not a single entity but a family of fat-soluble compounds essential for a myriad of physiological processes, including vision, immune function, cellular differentiation, and embryonic development. Within this family, retinol has long been the focus of nutritional supplementation and research. However, its metabolic derivative, retinal (also known as retinaldehyde), is emerging as a compound of significant interest. This guide provides an in-depth technical comparison of this compound and retinol as subjects of nutritional studies, delving into their metabolic fates, potential efficacy, and the experimental methodologies required for their evaluation. While topical applications of these retinoids have been extensively studied in dermatology, this guide will focus on the systemic implications of oral supplementation, synthesizing established biochemical principles with field-proven insights to inform future nutritional research.
The Vitamin A Metabolic Pathway: A Foundation for Comparison
The biological activity of vitamin A is primarily mediated by its most potent metabolite, retinoic acid, which acts as a ligand for nuclear receptors to regulate gene expression. The journey from dietary vitamin A to retinoic acid is a multi-step enzymatic process that serves as the basis for comparing retinol and this compound.
Dietary vitamin A is primarily consumed as retinyl esters from animal sources or as provitamin A carotenoids from plants. Retinyl esters are hydrolyzed to retinol in the small intestine before absorption.[1] Plant-derived carotenoids, such as beta-carotene, are cleaved to form this compound, which is then predominantly reduced to retinol.[2] This retinol is then esterified, incorporated into chylomicrons, and transported to the liver for storage.[3]
The conversion of retinol to the biologically active retinoic acid is a two-step oxidation process.[4] The first, and often rate-limiting, step is the reversible oxidation of retinol to this compound.[5] The second, irreversible step is the oxidation of this compound to retinoic acid.[5]
Figure 1: The core metabolic pathway of Vitamin A, illustrating the conversion of retinol to this compound and subsequently to retinoic acid.
This metabolic cascade is central to our comparison. Supplementing with retinol requires the body to perform both oxidative steps to produce retinoic acid. In contrast, supplementing with this compound bypasses the initial rate-limiting conversion from retinol, theoretically offering a more direct route to the active form.
Comparative Analysis: this compound vs. Retinol
Bioavailability and Absorption: A Tale of Two Molecules
The oral bioavailability of retinol is generally high, ranging from 75% to 100%.[4] It is absorbed in the small intestine and transported to the liver.[2]
Direct comparative data on the oral bioavailability of this compound is scarce in nutritional studies. In the context of topical application, this compound is often cited as being more bioavailable than retinol due to its closer proximity to retinoic acid.[6][7] However, it is crucial to note that dermal absorption pathways and metabolic processes are distinct from those in the gastrointestinal tract.
Theoretically, as an intermediate in retinol metabolism, orally ingested this compound would be readily absorbed and could either be converted to retinoic acid in the enterocytes or reduced to retinol for esterification and transport to the liver.[4] The gut microbiome also plays a role in retinoid metabolism, although its specific impact on the differential absorption of this compound versus retinol is an area requiring further investigation.[4]
Efficacy: The Speed of Conversion as a Determining Factor
The central argument for the potential superior efficacy of this compound supplementation lies in its position in the metabolic pathway. By bypassing the rate-limiting conversion of retinol to this compound, supplementation with this compound could lead to a more rapid and efficient increase in intracellular retinoic acid levels.
-
Topical Evidence: In dermatology, this compound has been shown to act up to 11 times faster than retinol in producing anti-aging effects on the skin.[4] Studies have demonstrated that topical this compound achieves significant biological activity at lower concentrations than retinol.[5] A study comparing topical this compound and retinol found that this compound achieved approximately 25% higher skin penetration and led to a 35% greater reduction in wrinkle depth.[5]
-
Nutritional Implications (Hypothesized): While direct evidence from nutritional studies is lacking, it is plausible that the faster conversion of this compound to retinoic acid could translate to more pronounced systemic effects, particularly in tissues with high rates of retinoid turnover or in individuals with impaired retinol-to-retinal conversion. This could be relevant for physiological processes heavily dependent on retinoic acid, such as immune modulation.[8] Retinoic acid is known to influence the differentiation and function of various immune cells, including T cells and dendritic cells.[4]
Safety and Tolerability: A Balancing Act
The therapeutic window of retinoids is a critical consideration in supplementation studies. Excessive intake of preformed vitamin A can lead to toxicity, known as hypervitaminosis A.[9]
-
Retinol Toxicity: The toxic effects of high-dose retinol supplementation are well-documented and include liver damage, bone abnormalities, and teratogenicity.[9]
-
This compound Toxicity: Data on the systemic toxicity of oral this compound supplementation is limited. Some in vitro and animal studies suggest that this compound may have a higher potential for toxicity than retinol in specific contexts, such as photo-oxidative damage in the eye.[10] However, other studies, primarily in the dermatological field, have found topical this compound to be well-tolerated, with a lower irritation potential than retinoic acid.[11][12] It is hypothesized that the controlled, localized conversion of this compound to retinoic acid may account for its favorable tolerability profile in the skin.[11] Whether this translates to a better systemic safety profile for oral this compound supplementation compared to high-dose retinol remains to be determined through rigorous nutritional studies.
Table 1: Comparative Summary of this compound vs. Retinol
| Feature | This compound (Retinaldehyde) | Retinol |
| Metabolic Position | Intermediate, one step from retinoic acid | Precursor, two steps from retinoic acid |
| Conversion to Retinoic Acid | Single, irreversible oxidation | Two-step oxidation (first step is reversible and rate-limiting) |
| Oral Bioavailability | Data from nutritional studies is limited. | High (75-100%)[4] |
| Efficacy (Hypothesized) | Potentially faster and more efficient due to bypassing the rate-limiting step. | Well-established as a source of vitamin A. |
| Systemic Toxicity | Limited data on oral supplementation. May have higher toxicity in specific contexts.[10] | Well-documented at high doses. |
| Natural Dietary Sources | Not a primary dietary form of vitamin A. | Found as retinyl esters in animal products (liver, dairy, eggs, oily fish).[1] |
Experimental Protocols for Comparative Nutritional Studies
To rigorously compare the effects of oral this compound and retinol supplementation, well-designed studies are essential. Below are key experimental workflows.
Workflow for a Comparative Bioavailability Study
Figure 2: Experimental workflow for a comparative bioavailability study of oral this compound vs. retinol supplementation.
Step-by-Step Protocol: Quantification of Serum Retinoids by HPLC
-
Sample Preparation:
-
To 200 µL of serum, add an internal standard (e.g., retinyl acetate).
-
Precipitate proteins by adding 400 µL of ethanol and vortexing.
-
Extract retinoids by adding 1 mL of hexane, vortexing, and centrifuging to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction and pool the extracts.
-
Evaporate the hexane under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient system of methanol, water, and a small amount of an organic acid (e.g., acetic acid) can be employed.
-
Detection: UV detection at approximately 325 nm is suitable for both retinol and this compound. For higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) can be used.[13]
-
Quantification: Generate a standard curve with known concentrations of retinol and this compound to quantify the amounts in the samples.
-
Conclusion and Future Directions
The theoretical advantages of this compound supplementation, primarily its position as a more direct precursor to retinoic acid, are compelling. Evidence from dermatological studies strongly suggests that for topical applications, this compound is more potent and faster-acting than retinol. However, there is a clear and significant gap in the scientific literature regarding the comparative effects of oral this compound and retinol supplementation in a nutritional context.
Future research should prioritize direct, head-to-head clinical trials comparing the oral bioavailability, systemic efficacy, and safety of this compound and retinol. Such studies are crucial to determine if the theoretical advantages of this compound translate into tangible benefits for systemic health, potentially offering a more efficient means of vitamin A supplementation for specific populations or clinical conditions. Investigating the role of the gut microbiome in the differential metabolism of these two retinoids is another promising avenue of research. Until such data becomes available, retinol remains the benchmark for vitamin A supplementation in nutritional studies.
References
- Therapeutic Uses of Retinol and Retinoid-Rel
- Skin Anti-Aging Effect of Oral Vitamin A Supplementation in Combination with Topical Retinoic Acid Treatment in Comparison with Topical Treatment Alone: A Randomized, Prospective, Assessor-Blinded, Parallel Trial. MDPI.
- This compound is Better Than Retinol? Chemist Confessions.
- Retinol, this compound and retinoic: making sense of skincare with vitamin A derivatives.
- This compound vs Retinol: Stabilization and Encapsul
- The Clinical Efficacy and Tolerability of a Novel Retinaldehyde Serum with Firming Peptides to Improve Skin Texture and Signs of Photoaging. PubMed.
- Retinoids. LiverTox - NCBI Bookshelf.
- Vitamin A and Carotenoids - Health Professional Fact Sheet. Office of Dietary Supplements (ODS).
- Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety. NIH.
- A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin. PubMed.
- Microsomes convert retinol and this compound into retinoic acid and interfere in the conversions c
- This compound degeneration in animal models with a defective visual cycle. PMC - NIH.
- A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocr
- A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin.
- Toxicity of Retinoids in Humans and Animals.
- LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research. Thermo Fisher Scientific.
- This compound vs Retinol: Which Is Stronger, Gentler & Faster? NAYA Glow.
- Effects of oral and injected vitamin A (retinol)
- The Role of Oral Supplementation for the Management of Age-Related Macular Degeneration: A Narr
- Efficacy and safety of retinaldehyde 0.1% and 0.05% creams used to treat photoaged skin: A randomized double‐blind controlled trial.
- Retinoids and Developmental Neurotoxicity: utilizing toxicogenomics to enhance adverse outcome pathways and testing str
- Retinoic acid signaling in f
- Analytical methods for determining retinol in skincare formulations. Journal of Phytonanotechnology and Pharmaceutical Sciences (JPPS).
- Retinaldehyde: The Gentle Yet Effective Vitamin A Deriv
- Impact of Retinoic Acid on Immune Cells and Inflamm
- Vitamin A. Wikipedia.
- Retinaldehyde: this compound Strength, Skin Uses, vs. Retinol. Verywell Health.
- Vitamin A: Retinoids and Carotenoids (Chapter 2). Nutritional Biochemistry of the Vitamins.
- Retinol deficiency in animals: Etiopathogenesis and consequences. [No Source Found].
- HPLC/UV quantitation of this compound, retinol, and retinyl esters in serum and tissues. PMC.
- Retinoids in the Pathogenesis and Tre
- Immunomodulation in Patients with Chronic Hand Eczema Treated with Oral Alitretinoin. [No Source Found].
- The Clinical Efficacy and Tolerability of a Novel Retinaldehyde Serum with Firming Peptides to Improve Skin Texture and Signs of Photoaging. JDDonline.
- α-Retinol and 3,4-didehydroretinol support growth in rats when fed at equimolar amounts and α-retinol is not toxic after repeated administr
- A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin. Semantic Scholar.
- 11 retinol-rich foods th
- Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: F
- Correlation of plasma retinol concentrations with dried blood spot.
- Vitamin A: Vitamins and minerals. NHS.
Sources
- 1. curology.com [curology.com]
- 2. Vitamin A and Carotenoids - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Uses of Retinol and Retinoid-Related Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Clinical Efficacy and Tolerability of a Novel Retinaldehyde Serum with Firming Peptides to Improve Skin Texture and Signs of Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Clinical Efficacy and Tolerability of a Novel Retinaldehyde Serum with Firming Peptides to Improve Skin Texture and Signs of Photoaging - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. Impact of Retinoic Acid on Immune Cells and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound degeneration in animal models with a defective visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flychem.com [flychem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the Functional Validation of Novel Retinal Binding Proteins
For researchers, scientists, and drug development professionals venturing into the intricate world of vision science, the identification of a novel retinal binding protein (RBP) is a momentous occasion. It opens up new avenues for understanding the visual cycle, retinoid metabolism, and the pathogenesis of this compound diseases. However, discovery is merely the first step. Rigorous functional validation is paramount to confirming the protein's role and assessing its therapeutic potential.
This guide provides an in-depth comparison of state-of-the-art methodologies for the functional validation of newly identified RBPs. Moving beyond a simple enumeration of techniques, we will delve into the causality behind experimental choices, emphasizing the importance of a multi-faceted, self-validating approach.
The Central Role of Retinoid Trafficking: The Visual Cycle
The visual cycle is a critical enzymatic process that regenerates the 11-cis-retinal chromophore, which is essential for vision.[1] This cycle involves the shuttling of retinoids between photoreceptor cells and the this compound pigment epithelium (RPE).[1][2] this compound binding proteins are the chaperones of this pathway, ensuring the safe transport and timely delivery of these light-sensitive and often insoluble molecules.[3] A breakdown in this intricate network can lead to a range of debilitating this compound degenerative diseases.
To truly understand the function of a novel RBP, we must investigate its interactions within this dynamic pathway.
Section 1: Foundational Validation: In Vitro Binding Assays
The initial and most fundamental question to address is whether the newly identified protein indeed binds to retinoids. In vitro binding assays provide the first layer of evidence and are crucial for characterizing the specificity and affinity of this interaction.
Tryptophan Fluorescence Quenching: A Rapid and Accessible First Look
The Principle: This technique leverages the intrinsic fluorescence of tryptophan residues within a protein.[4][5] When a ligand, such as a retinoid, binds to the protein, it can alter the local environment of these tryptophan residues, leading to a quenching (decrease) of their fluorescence.[4][6] The magnitude of this quenching can be used to determine the binding affinity.[5]
Why Choose This Method? It is a relatively rapid, cost-effective, and widely accessible method that does not require labeling of the protein or ligand. It provides a robust initial confirmation of a direct interaction.
Experimental Protocol: Tryptophan Fluorescence Quenching Assay [4]
-
Preparation:
-
Prepare a solution of the purified novel RBP in a suitable binding buffer.
-
Prepare a stock solution of the retinoid ligand (e.g., all-trans-retinol, 11-cis-retinal) in an appropriate solvent.
-
Blank the spectrofluorometer with the binding buffer in a quartz cuvette.
-
-
Measurement:
-
Add a known concentration of the RBP solution to the cuvette.
-
Excite the sample at 295 nm (to selectively excite tryptophan) and record the emission spectrum.
-
Perform a titration by making sequential additions of the retinoid ligand to the cuvette, allowing for a brief incubation period after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Correct for the inner filter effect, where the ligand itself absorbs at the excitation or emission wavelengths. This can be done by measuring the absorbance of the ligand at each concentration.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd), a measure of binding affinity.
-
Surface Plasmon Resonance (SPR): Quantifying the Kinetics of Interaction
The Principle: SPR is a powerful, label-free technique that measures the real-time interaction between a ligand (the novel RBP) immobilized on a sensor chip and an analyte (the retinoid) flowing over the surface.[7][8] Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.[7]
Why Choose This Method? SPR provides not only the binding affinity (Kd) but also the association (ka) and dissociation (kd) rate constants, offering a more complete picture of the binding kinetics.[9] This level of detail is crucial for understanding the dynamic nature of retinoid exchange in the visual cycle.
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis [7][10]
-
Preparation:
-
Express and purify the novel RBP (ligand) and prepare the retinoid solution (analyte).
-
Select an appropriate sensor chip and prepare the necessary buffers.
-
-
Immobilization:
-
Activate the sensor chip surface.
-
Immobilize the RBP onto the sensor chip at an optimal pH and concentration.
-
-
Binding Analysis:
-
Inject a series of concentrations of the retinoid analyte over the sensor surface and record the response (sensorgram).
-
The sensorgram shows the association of the analyte during injection and its dissociation when the injection is replaced with buffer.[11]
-
-
Regeneration and Analysis:
-
If necessary, regenerate the sensor surface to remove the bound analyte.
-
Analyze the sensorgram data by fitting it to a suitable kinetic model to determine ka, kd, and Kd.
-
Comparison of In Vitro Binding Assay Techniques
| Feature | Tryptophan Fluorescence Quenching | Surface Plasmon Resonance (SPR) |
| Principle | Intrinsic protein fluorescence quenching | Change in refractive index upon binding |
| Information Provided | Binding affinity (Kd) | Binding affinity (Kd), association (ka) and dissociation (kd) rates |
| Labeling Required | No | No |
| Throughput | Moderate | High |
| Cost | Low to moderate | High |
| Key Advantage | Simplicity and accessibility | Detailed kinetic information |
| Considerations | Potential for inner filter effect | Requires protein immobilization, which may affect activity |
Section 2: Cellular Validation: Probing Function in a Biological Context
While in vitro assays confirm a direct interaction, they do not reveal the protein's function within a living cell. Cellular assays are the next critical step to bridge this gap.
Cellular Retinoid Uptake Assays: Tracking the Journey of Retinoids
The Principle: These assays measure the ability of cells expressing the novel RBP to take up retinoids from the extracellular environment.[12][13] This is often done using radiolabeled or fluorescently tagged retinoids.
Why Choose This Method? This directly tests a primary hypothesized function of many RBPs: facilitating the entry of retinoids into cells. Comparing uptake in cells with and without the novel RBP provides strong evidence for its role in retinoid transport.
Experimental Protocol: Cellular Retinoid Uptake Assay [12][14][15]
-
Cell Culture:
-
Culture cells that either endogenously express or have been engineered to express the novel RBP.
-
Include a control cell line that does not express the protein.
-
-
Incubation:
-
Incubate the cells with a known concentration of labeled retinoid for a specific time period.
-
-
Measurement:
-
Wash the cells to remove any unbound retinoid.
-
Lyse the cells and measure the amount of internalized retinoid using an appropriate method (e.g., scintillation counting for radiolabels, fluorescence microscopy or spectroscopy for fluorescent tags, or HPLC-MS/MS for unlabeled retinoids).
-
-
Analysis:
-
Compare the amount of retinoid uptake in cells expressing the novel RBP to the control cells.
-
Section 3: The Gold Standard: In Vivo Functional Validation
Ultimately, the most compelling evidence for a protein's function comes from studying its role within a whole, living organism. In vivo models, particularly knockout mice, are indispensable for this purpose.
Electroretinography (ERG): Assessing this compound Function in Real-Time
The Principle: ERG is a non-invasive technique that measures the electrical response of the various cell types in the retina to a light stimulus.[16][17] By comparing the ERG waveforms of wild-type animals with those lacking the novel RBP, we can assess the impact of the protein's absence on overall this compound function.[16]
Why Choose This Method? ERG provides a direct, physiological readout of this compound health and function.[16] Alterations in the ERG can pinpoint deficits in specific this compound cell types or pathways, providing strong clues about the novel RBP's role.
Experimental Protocol: Ex Vivo Electroretinography (ERG) [18][19][20]
-
Animal Preparation:
-
Use a cohort of animals lacking the gene for the novel RBP (knockout) and a control group of wild-type animals.
-
Dark-adapt the animals before the experiment.
-
-
Retina Dissection and Mounting:
-
Dissect the retinas from the eyes of the mice.
-
Mount the retinas, photoreceptor side up, in a specimen holder.
-
-
Recording:
-
Place the specimen holder in the ERG system and perfuse with an oxygenated medium.
-
Deliver a series of light flashes of varying intensity and duration.
-
Record the electrical responses from the retina using electrodes.
-
-
Analysis:
-
Analyze the amplitude and timing of the different ERG waves (e.g., a-wave, b-wave) to assess the function of photoreceptors and bipolar cells.
-
Compare the ERG responses between the knockout and wild-type animals.
-
Comparing In Vitro and In Vivo Validation Approaches
| Aspect | In Vitro Validation | In Vivo Validation |
| Environment | Controlled, isolated system | Complex, physiological system |
| Information Gained | Direct molecular interactions, kinetics | Overall physiological function, disease relevance |
| Complexity | Relatively simple | Highly complex |
| Cost & Time | Lower cost, faster | Higher cost, time-consuming |
| Translatability | May not fully reflect biological reality | More directly translatable to human physiology |
It is the synergy between in vitro and in vivo approaches that provides the most robust validation.[21][22][23] In vitro data can guide the design and interpretation of in vivo experiments, while in vivo findings can provide physiological context to the molecular interactions observed in vitro.[21]
Section 4: The Predictive Power of Computational Approaches
In modern drug discovery and protein science, computational methods are no longer just supplementary tools; they are integral to the research pipeline.
Predicting Function from Structure: Homology Modeling and Molecular Dynamics
The Principle: If the structure of the novel RBP is unknown, homology modeling can be used to predict its three-dimensional structure based on the known structures of related proteins.[24] Molecular dynamics simulations can then be used to study the dynamic behavior of the protein and its interaction with retinoids at an atomic level.[25][26]
Why Use This Approach? These methods can provide valuable insights into the putative binding site and the mechanism of ligand binding, guiding the design of subsequent wet-lab experiments.[27] For instance, simulations can predict which amino acid residues are critical for binding, which can then be validated by site-directed mutagenesis.
Workflow for Computational Prediction and Validation
Caption: A workflow integrating computational prediction with experimental validation.
The Future: AI-Powered Protein Design and Functional Prediction
Emerging deep learning models, such as those based on Transformer architectures, are revolutionizing our ability to predict protein structure and function from sequence alone.[28][29] These models can even be used for de novo protein design, opening up exciting possibilities for creating novel RBPs with tailored properties for therapeutic applications.[28]
Conclusion: A Holistic and Iterative Approach to Validation
The functional validation of a newly identified this compound binding protein is not a linear process but rather an iterative cycle of hypothesis generation, experimentation, and refinement. No single technique can provide all the answers. A robust validation strategy integrates a combination of in vitro, cellular, in vivo, and computational approaches.
By carefully selecting and applying these methods, researchers can build a compelling and comprehensive case for the protein's function, paving the way for a deeper understanding of vision and the development of novel therapies for this compound diseases.
Visualizing the Core Processes
The this compound Visual Cycle
Caption: A simplified diagram of the canonical this compound visual cycle.
References
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
- Luchini, A., & Clark, A. C. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Journal of Visualized Experiments, (148), e59524.
-
Biacore. (n.d.). Surface plasmon resonance. Retrieved from [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
JoVE. (2022, August 20). Electroretinogram System for Functional Testing of Two Retinas [Video]. YouTube. [Link]
-
National Institutes of Health. (n.d.). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Retrieved from [Link]
- Wroe, C., Goble, C., & Stevens, R. (2000). A graph layout algorithm for drawing metabolic pathways.
- Wölkart, G., et al. (2020). HPLC-MS/MS Shows That the Cellular Uptake of All-Trans-Retinoic Acid under Hypoxia Is Downregulated by the Novel Active Agent 5-Methoxyleoligin. Molecules, 25(18), 4153.
-
The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
- National Institutes of Health. (2020). Computational Studies towards the Identification of Novel Rhodopsin-Binding Compounds as Chemical Chaperones for Misfolded Opsins. International Journal of Molecular Sciences, 21(21), 7894.
- Vinberg, F., & Kefalov, V. J. (2015). Simultaneous ex vivo Functional Testing of Two Retinas by in vivo Electroretinogram System. Journal of Visualized Experiments, (99), e52855.
-
ResearchGate. (n.d.). visual cycle pathway. Schematic representation of the phototransduction.... Retrieved from [Link]
- Sani, B. P., & Hill, D. L. (1976). Determination of binding affinities of retinoids to retinoic acid-binding protein and serum albumin. Cancer Research, 36(2 Pt 1), 409–413.
-
ResearchGate. (n.d.). Experimental design workflow and sample validation. Schematic (A).... Retrieved from [Link]
- National Institutes of Health. (2023). Translation initiation consistency between in vivo and in vitro bacterial protein expression systems. Frontiers in Bioengineering and Biotechnology, 11, 1189938.
-
PubMed. (n.d.). Assay of retinol-binding protein-transthyretin interaction and techniques to identify competing ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Visual cycle. Retrieved from [Link]
- Zhang, Y. R., et al. (2012). Retinoid-Binding Proteins: Similar Protein Architectures Bind Similar Ligands via Completely Different Ways. PLoS ONE, 7(5), e36772.
-
Research Methods. (n.d.). In Vitro vs In Vivo: Complete Comparison + Selection Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Example of biochemical pathway: list of reactions with information on.... Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
ResearchGate. (2020). Comparison between in vitro and in vivo methods to screen iron bioavailability. Retrieved from [Link]
-
ACS Omega. (2020). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). On and off signaling pathways in the retina and the visual system. Retrieved from [Link]
- National Institutes of Health. (2024). Graphormer supervised de novo protein design method and function validation.
-
JoVE. (2015). Simultaneous ex vivo Functional Testing of Two Retinas by in vivo Electroretinogram System. Retrieved from [Link]
-
Springer. (n.d.). Computational Prediction of RNA Binding Proteins. Retrieved from [Link]
-
Protocols.io. (2023). Workflow for Protein Structure Prediction, Refinement, and Validation. Retrieved from [Link]
-
ResearchGate. (2021). Two novel RNA-binding proteins identification through computational prediction and experimental validation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Retinoid Uptake, Processing, and Secretion in Human iPS-RPE Support the Visual Cycle. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparing Protein Folding In vitro and In vivo: Foldability Meets the Fitness Challenge. Retrieved from [Link]
-
eScholarship.org. (n.d.). The vertebrate visual cycle hinges on enzymatically converting all-trans- retinol (at-ROL) into 11-cis-retinal (11c-RAL).... Retrieved from [Link]
-
JoVE. (2014, December 10). Simultaneous ex vivo Functional Testing of Two Retinas by in vivo Electroretinogram System [Video]. YouTube. [Link]
-
University of Washington. (2009). THE VISUAL CYCLE. Retrieved from [Link]
-
IOVS. (n.d.). Extra-retinal localization of retinol binding protein 3 (RBP3) suggests novel functions beyond the visual cycle. Retrieved from [Link]
-
UHN Research. (2019, November 28). In vitro vs. In vivo: Is One Better?. Retrieved from [Link]
- National Institutes of Health. (2012). Retinoid-Binding Proteins: Similar Protein Architectures Bind Similar Ligands via Completely Different Ways. PLoS ONE, 7(5), e36772.
-
ResearchGate. (n.d.). Schematic Overview of the Experimental Workflow. Retrieved from [Link]
-
CORE. (2016). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact. Retrieved from [Link]
-
YouTube. (2023, January 31). Pathway Tools Visualization of Organism-Scale Metabolic Networks - Peter Karp - SysMod - Abstract - ISMB 2022 [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Schematic of the visual cycle mechanism showing the in- terconversion.... Retrieved from [Link]
-
JoVE. (2022). Optimizing the Setup and Conditions for Ex Vivo Electroretinogram to Study Retina Function in Small and Large Eyes. Retrieved from [Link]
-
PNAS. (n.d.). Protein language models trained on biophysical dynamics inform mutation effects. Retrieved from [Link]
-
Boston University. (2023, June 27). Predicting the Future of Protein Science. Retrieved from [Link]
-
PLOS One. (2012). Retinoid-Binding Proteins: Similar Protein Architectures Bind Similar Ligands via Completely Different Ways. Retrieved from [Link]
-
MDPI. (n.d.). Quenching of Protein Fluorescence by Fullerenol C60(OH)36 Nanoparticles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cellular uptake of retinoic acid in vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of biochemical pathways depicting various chemical.... Retrieved from [Link]
-
MDPI. (n.d.). Two-Step Preparation of Protein-Decorated Biohybrid Quantum Dot Nanoparticles for Cellular Uptake. Retrieved from [Link]
Sources
- 1. Visual cycle - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. Retinoid-Binding Proteins: Similar Protein Architectures Bind Similar Ligands via Completely Different Ways | PLOS One [journals.plos.org]
- 4. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. portlandpress.com [portlandpress.com]
- 12. HPLC-MS/MS Shows That the Cellular Uptake of All-Trans-Retinoic Acid under Hypoxia Is Downregulated by the Novel Active Agent 5-Methoxyleoligin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular uptake of retinoic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Retinoid Uptake, Processing, and Secretion in Human iPS-RPE Support the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous ex vivo Functional Testing of Two Retinas by in vivo Electroretinogram System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Video: Simultaneous ex vivo Functional Testing of Two Retinas by in vivo Electroretinogram System [jove.com]
- 20. Optimizing the Setup and Conditions for Ex Vivo Electroretinogram to Study Retina Function in Small and Large Eyes [jove.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Comparing Protein Folding In vitro and In vivo: Foldability Meets the Fitness Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 24. Workflow for Protein Structure Prediction, Refinement, and Validation [protocols.io]
- 25. Retinoid-Binding Proteins: Similar Protein Architectures Bind Similar Ligands via Completely Different Ways | PLOS One [journals.plos.org]
- 26. Retinoid-Binding Proteins: Similar Protein Architectures Bind Similar Ligands via Completely Different Ways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Computational Studies towards the Identification of Novel Rhodopsin-Binding Compounds as Chemical Chaperones for Misfolded Opsins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Graphormer supervised de novo protein design method and function validation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pnas.org [pnas.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
